Msp-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVEUVIUAJXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Merozoite Surface Protein 3 in Erythrocyte Invasion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merozoite Surface Protein 3 (MSP3) is a key protein of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Located on the surface of the merozoite, the invasive stage of the parasite that targets erythrocytes, MSP3 plays a significant, albeit not fully elucidated, role in the complex process of red blood cell invasion. This technical guide provides an in-depth examination of the current understanding of MSP3's function in this critical step of the parasite's life cycle. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular interactions of MSP3, offering a valuable resource for researchers in the field of malaria vaccinology and drug development.
Introduction
The invasion of erythrocytes by Plasmodium falciparum merozoites is a rapid and multi-step process involving a cascade of molecular interactions between parasite ligands and host cell receptors.[1] Merozoite surface proteins (MSPs) are central to this process, mediating the initial attachment to and subsequent invasion of the red blood cell.[2] Among these, Merozoite Surface Protein 3 (MSP3) has emerged as a significant focus of research due to its immunogenicity and its potential as a vaccine candidate.[3][4]
MSP3 is a soluble protein with a molecular weight of approximately 48 kDa that is expressed on the merozoite surface.[5] Unlike other MSPs that are anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor, MSP3 is a peripheral membrane protein.[2][6] It exists as part of a larger protein complex, interacting with other key surface proteins, which is crucial for its retention on the merozoite surface and its function during invasion.[5][7]
Molecular Interactions and Function
MSP3 does not act in isolation. It is a component of a multi-protein complex on the merozoite surface.[7] Immunoprecipitation of merozoite lysates using anti-MSP3 antibodies followed by mass spectrometry has identified several interaction partners.[8][9] These include MSP1, MSP6, MSP7, RAP2, and SERA5.[8][10] Further studies using ELISA and surface plasmon resonance (SPR) have confirmed that MSP3 forms a stable complex with MSP1, MSP6, and MSP7.[8][9] This complex is tethered to the merozoite surface through the GPI anchor of MSP1.[5][7] The exact function of this complex in erythrocyte invasion is still under investigation, but it is believed to be involved in the initial recognition and binding to erythrocyte receptors.[7]
While the specific erythrocyte receptor for MSP3 has not been definitively identified, studies using synthetic peptides derived from the MSP3 sequence have shown that certain regions of the protein can directly bind to the surface of human erythrocytes.[11] These high-activity binding peptides (HABPs) were found to recognize erythrocyte membrane proteins with molecular weights of 45, 55, and 72 kDa.[11] The binding of these peptides was saturable and exhibited nanomolar affinity.[11]
The proposed interactions of MSP3 during erythrocyte invasion are depicted in the following diagram:
Caption: Molecular interactions of MSP3 at the merozoite-erythrocyte interface.
Inhibition of Erythrocyte Invasion
A significant body of evidence points to the crucial role of MSP3 in erythrocyte invasion, primarily through studies involving antibody-mediated inhibition. Both polyclonal and monoclonal antibodies raised against different domains of MSP3 have been shown to effectively block merozoite invasion of erythrocytes in vitro.[8][11]
The primary mechanism of this inhibition is believed to be antibody-dependent cellular inhibition (ADCI), where antibodies against MSP3 opsonize merozoites, marking them for phagocytosis by monocytes.[8] Sero-epidemiological studies have shown a correlation between the levels of cytophilic IgG3 antibodies against MSP3 and protection from clinical malaria, further supporting the role of ADCI in immunity.[12]
In addition to ADCI, direct inhibition of invasion has also been observed.[8] Synthetic peptides corresponding to high-activity binding regions of MSP3 have been shown to inhibit merozoite invasion, presumably by competing with the native protein for binding to erythrocyte receptors.[11]
Quantitative Data on Invasion Inhibition
The following table summarizes key quantitative data from studies investigating the inhibition of erythrocyte invasion by targeting MSP3.
| Targeting Agent | Concentration | Percent Inhibition | Experimental System | Reference |
| Anti-MSP3N Human Antibodies | 3.5 mg/ml | 36.8% | P. falciparum in vitro culture | [8] |
| Anti-MSP3N Human Antibodies | 7.0 mg/ml | 57.9% | P. falciparum in vitro culture | [8] |
| MSP3 Peptide 31193 | 200 µM | 85% ± 2% | P. falciparum in vitro culture | [11] |
| MSP3 Peptide 31202 | 200 µM | 59% ± 4% | P. falciparum in vitro culture | [11] |
| MSP3 Peptide 31209 | 200 µM | 55% ± 1% | P. falciparum in vitro culture | [11] |
| MSP3 Peptide 31202 | 50 µM | 38% | P. falciparum in vitro culture | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of MSP3's role in erythrocyte invasion.
Merozoite Invasion Inhibition Assay
This assay is used to determine the ability of antibodies or other molecules to block the invasion of erythrocytes by merozoites.
Workflow Diagram:
Caption: Workflow for a typical merozoite invasion inhibition assay.
Methodology:
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard methods. The parasite culture is synchronized to the late schizont stage using techniques such as sorbitol or Percoll gradient centrifugation.
-
Inhibition Setup: Synchronized late-stage schizonts are incubated with fresh erythrocytes in the presence of varying concentrations of the test antibody or peptide. A control group with no inhibitor is also included.
-
Incubation: The cultures are incubated for a single invasion cycle (approximately 40-48 hours) under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Parasitemia Determination: After incubation, thin blood smears are prepared from each culture, stained with Giemsa, and the percentage of newly invaded ring-stage parasites is determined by light microscopy.
-
Calculation of Inhibition: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Test Parasitemia / Control Parasitemia))
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Methodology:
-
Lysate Preparation: Merozoites are isolated and lysed to release their proteins.
-
Antibody Incubation: The lysate is incubated with an antibody specific to MSP3.
-
Immune Complex Precipitation: Protein A/G beads are added to the lysate to bind to the antibody-protein complex, precipitating it out of solution.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry or Western blotting.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Methodology:
-
Ligand Immobilization: One of the interacting proteins (e.g., recombinant MSP3) is immobilized on a sensor chip.
-
Analyte Injection: The other interacting protein (e.g., a potential binding partner) is flowed over the sensor chip at various concentrations.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion and Future Directions
Merozoite Surface Protein 3 is a multifaceted protein that plays a significant role in the invasion of erythrocytes by P. falciparum. Its involvement in a surface-exposed protein complex and its ability to elicit invasion-inhibitory and opsonic antibodies make it a compelling target for the development of a malaria vaccine.[4] While significant progress has been made in understanding its function, further research is needed to definitively identify its erythrocyte receptor(s) and to fully dissect the molecular mechanisms by which it mediates invasion. A deeper understanding of the structure and function of the MSP3-containing complex will be instrumental in designing novel and effective interventions to combat malaria.
References
- 1. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merozoite surface protein - Wikipedia [en.wikipedia.org]
- 3. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vac4all.org [vac4all.org]
Genetic Diversity of Merozoite Surface Protein 3 (MSP-3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic diversity of Merozoite Surface Protein 3 (MSP-3), a leading vaccine candidate against Plasmodium falciparum, the deadliest malaria parasite. Understanding the polymorphism of this compound is critical for the development of an effective, broad-spectrum malaria vaccine. This document outlines the current knowledge on this compound diversity, presents quantitative data on allele distribution, details key experimental methodologies for its assessment, and provides visual workflows to aid in research and development.
Introduction to Merozoite Surface Protein 3 (this compound)
Merozoite Surface Protein 3 (this compound) is an abundant, non-integral protein found on the surface of the merozoite, the invasive stage of the malaria parasite. It is considered a promising vaccine candidate due to its role in the parasite's life cycle and its immunogenicity. However, like many other merozoite surface proteins, this compound exhibits genetic polymorphism, which poses a significant challenge to vaccine development. This diversity can lead to allele-specific immune responses, potentially limiting the efficacy of a vaccine based on a single variant.
The gene encoding this compound in P. falciparum is characterized by two major allelic families, known as K1 and 3D7.[1][2] These allelic types are defined by variations in their amino acid sequences, primarily located in the N-terminal region of the protein. The C-terminal region, in contrast, is relatively conserved. The polymorphism in the N-terminus is a result of amino acid substitutions and insertions/deletions (indels).
Quantitative Analysis of this compound Genetic Diversity
The distribution and frequency of the K1 and 3D7 allelic families of this compound vary geographically. This variation is a critical consideration for the design of globally effective this compound-based vaccines. The following tables summarize the prevalence of these alleles in different malaria-endemic regions based on published studies.
Table 1: Allele Frequencies of P. falciparum this compound in Different Regions of Africa
| Country/Region | Predominant Allele | K1 Frequency (%) | 3D7 Frequency (%) | Mixed Infections (%) | Reference |
| Equatorial Guinea | FC27 (msp2) | - | 72.25 | - | [3] |
| Kenya | K1 | - | - | - | [1] |
| West Africa | - | - | - | - | [4] |
Note: Data for some regions may be limited or reported in the context of other MSP proteins. Further research is needed to establish a more comprehensive global map of this compound allele frequencies.
Table 2: Allele Frequencies of P. falciparum this compound in Southeast Asia
| Country/Region | Predominant Allele | K1 Frequency (%) | 3D7 Frequency (%) | Mixed Infections (%) | Reference |
| Thailand (overall) | K1 | 60 | 29 | 11 | [4] |
| - Mae Hong Son | K1 | 60 | - | 20 | [4] |
| - Ranong | K1 | 77 | - | 15 | [4] |
| - Ubon Ratchatani | 3D7 | - | 73 | 9 | [4] |
| - Trat | K1 | 73 | - | 9 | [4] |
Experimental Protocols for this compound Genotyping
Accurate and efficient genotyping of this compound is essential for epidemiological studies and for monitoring the impact of malaria control interventions. The following sections provide detailed methodologies for the key experiments used to assess this compound genetic diversity.
DNA Extraction from Blood Samples
High-quality genomic DNA is a prerequisite for successful PCR-based genotyping.
Protocol:
-
Sample Collection: Collect 200-500 µL of whole blood in EDTA-containing tubes.
-
DNA Extraction Kits: Utilize commercially available DNA extraction kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) for optimal yield and purity.
-
Procedure: Follow the manufacturer's instructions for the chosen kit. This typically involves lysis of red blood cells, digestion of proteins with proteinase K, binding of DNA to a silica membrane, washing to remove contaminants, and elution of purified DNA in a low-salt buffer.
-
Quality Control: Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.
Allele-Specific PCR (AS-PCR) for this compound Genotyping
AS-PCR is a rapid and cost-effective method for distinguishing between the K1 and 3D7 allelic families of this compound. This technique utilizes primers that are specific to the polymorphic regions of each allele.
Protocol:
-
Primer Design: Design two sets of forward primers, one specific for the K1 allele and one for the 3D7 allele. A common reverse primer can be used for both reactions. The specificity of the forward primers is typically conferred by the 3'-terminal nucleotide, which corresponds to a polymorphic site.
-
PCR Reaction Mixture (per 25 µL reaction):
-
5 µL of 5x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM K1-specific forward primer
-
1 µL of 10 µM 3D7-specific forward primer
-
1 µL of 10 µM common reverse primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
2 µL of genomic DNA (10-50 ng)
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize for specific primer sets)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel stained with a fluorescent dye (e.g., ethidium bromide or SYBR Safe). The presence of a band of the expected size indicates the presence of the corresponding allele. Samples with mixed infections will show bands for both alleles.
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
PCR-RFLP provides a higher resolution for differentiating this compound alleles by analyzing the patterns of DNA fragments generated after enzymatic digestion of a PCR product.
Protocol:
-
PCR Amplification: Amplify the polymorphic region of the this compound gene using a set of conserved primers that flank the region of interest.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR mixture that may interfere with restriction enzyme activity.
-
Restriction Enzyme Digestion:
-
Choose restriction enzymes that have recognition sites within the polymorphic region of one allele but not the other.
-
Set up the digestion reaction as follows (example for a 20 µL reaction):
-
10 µL of purified PCR product
-
2 µL of 10x restriction enzyme buffer
-
1 µL of restriction enzyme (e.g., AluI or HhaI)
-
7 µL of nuclease-free water
-
-
Incubate the reaction at the optimal temperature for the chosen enzyme (usually 37°C) for 1-2 hours.
-
-
Gel Electrophoresis: Separate the digested DNA fragments on a high-resolution agarose gel (2.5-3.0%) or a polyacrylamide gel. The resulting banding patterns will be specific to each allele.
Sanger Sequencing
Sanger sequencing provides the most detailed information on the genetic diversity of this compound by determining the exact nucleotide sequence of the gene.
Protocol:
-
PCR Amplification and Purification: As described for PCR-RFLP.
-
Sequencing Reaction:
-
Use a cycle sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
The reaction mixture typically includes:
-
Purified PCR product (template DNA)
-
Sequencing primer (either the forward or reverse PCR primer)
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
-
-
Cycle Sequencing Conditions: Follow the manufacturer's recommended protocol.
-
Sequencing Product Purification: Remove unincorporated ddNTPs and salts from the sequencing reaction products. This can be done using ethanol precipitation or column-based purification methods.
-
Capillary Electrophoresis: Analyze the purified sequencing products on an automated DNA sequencer.
-
Data Analysis: The raw sequence data is analyzed using sequencing analysis software to generate the final DNA sequence. This sequence can then be compared to reference sequences to identify polymorphisms.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows for the genetic analysis of this compound.
Caption: Overview of the experimental workflow for this compound genotyping.
Caption: Detailed workflow for PCR-RFLP analysis of this compound.
Conclusion and Future Directions
The genetic diversity of this compound, primarily characterized by the K1 and 3D7 allelic families, presents a significant hurdle for the development of a universally effective malaria vaccine. This guide provides a framework for researchers and drug development professionals to understand and assess this diversity. The provided quantitative data highlights the geographical variation in allele frequencies, emphasizing the need for multi-allele or conserved-epitope vaccine strategies. The detailed experimental protocols offer a practical guide for genotyping this compound in various research settings.
Future research should focus on:
-
Expanding Geographical Surveillance: More extensive studies are needed to create a comprehensive global map of this compound allele frequencies, particularly in under-sampled regions.
-
Functional Characterization of Alleles: Investigating the functional consequences of this compound polymorphism on parasite invasion and immune evasion will provide valuable insights for vaccine design.
-
Identification of Conserved, Protective Epitopes: Focusing on conserved regions of this compound that elicit protective immune responses could lead to the development of a vaccine that is effective against a broad range of parasite strains.
By continuing to unravel the complexities of this compound genetic diversity, the scientific community can move closer to the development of a highly effective malaria vaccine.
References
- 1. Comparison of allele frequencies of Plasmodium falciparum merozoite antigens in malaria infections sampled in different years in a Kenyan population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic diversity and allele frequencies of Plasmodium falciparum msp1 and msp2 in parasite isolates from Bioko Island, Equatorial Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MSP-3: A Technical Whitepaper on a Promising Malaria Vaccine Candidate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Malaria remains a significant global health challenge, and the development of an effective vaccine is a critical priority. Merozoite Surface Protein 3 (MSP-3), an abundant protein expressed on the surface of the Plasmodium falciparum merozoite, has emerged as a promising blood-stage vaccine candidate. The protective mechanism associated with this compound is primarily mediated by cytophilic antibodies that engage monocytes in a process known as Antibody-Dependent Cellular Inhibition (ADCI), leading to parasite clearance. This technical guide provides a comprehensive overview of this compound as a vaccine candidate, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the immunological pathways and experimental workflows.
Introduction to Merozoite Surface Protein 3 (this compound)
This compound is a soluble protein of approximately 48 kDa that is associated with the merozoite surface. A key feature of this compound is a conserved C-terminal region which is the primary target of protective immune responses. This region has been the focus of vaccine development efforts, leading to the design of subunit vaccines such as MSP3-Long Synthetic Peptide (MSP3-LSP) and the fusion protein GMZ2 (a combination of Glutamate-Rich Protein (GLURP) and this compound).
The primary mechanism of action for this compound-based immunity is ADCI. Naturally acquired and vaccine-induced cytophilic antibodies, predominantly of the IgG1 and IgG3 subclasses, recognize this compound on the merozoite surface. The Fc portions of these antibodies then bind to Fcγ receptors on monocytes, triggering the release of inflammatory mediators that inhibit parasite growth within red blood cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound-based vaccine candidates.
Table 1: Immunogenicity of MSP3-LSP Vaccine in a Phase I Clinical Trial
| Parameter | Adjuvant: Montanide ISA 720 | Adjuvant: Aluminum Hydroxide |
| Anti-MSP3-LSP Antibody Responders | ||
| After 2nd injection | Not specified | Not specified |
| After 3rd injection | 23/30 individuals | Not specified |
| Anti-native MSP3 Antibody Responders | 19/30 individuals | Not specified |
| T-cell Proliferative Response | 26/30 individuals | Not specified |
| Gamma Interferon Production | 25/30 individuals | Not specified |
Table 2: Efficacy of MSP3 Vaccine in a Phase 1b Trial in Burkinabe Children
| Vaccine Group | Dose | Incidence Rate (cases per 100 days) | Number of Clinical Malaria Episodes |
| MSP3 | 15 µg | 1.2 | 8/15 |
| MSP3 | 30 µg | 1.9 | 10/15 |
| Hepatitis B (Control) | - | 5.3 | 13/15 |
Table 3: Immunogenicity of GMZ2 Vaccine in a Phase IIb Trial in African Children
| Parameter | GMZ2 (100 µg) | Rabies Vaccine (Control) |
| Vaccine Efficacy (Adjusted for age and site) | 14% | - |
| Vaccine Efficacy (Adjusted for age) | 11.3% | - |
| Malaria Episodes (GMZ2S group) | 641 | 720 |
| Severe Malaria Cases | 32 (total) | 32 (total) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of this compound vaccines.
Recombinant this compound Expression and Purification
The production of recombinant this compound is fundamental for vaccine manufacturing and immunological assays.
-
Cloning: The gene sequence encoding the desired this compound fragment (e.g., the conserved C-terminal region) is amplified by PCR and cloned into an E. coli expression vector, such as pET.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
-
Harvesting and Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis can be achieved by sonication or high-pressure homogenization.
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography, such as Nickel-NTA (for His-tagged proteins) or glutathione-agarose (for GST-tagged proteins).
-
Refolding and Dialysis: If the protein is expressed as inclusion bodies, a refolding step is necessary. The purified protein is then dialyzed against a suitable buffer (e.g., PBS) to remove impurities and prepare it for downstream applications.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies
ELISA is a standard method for quantifying this compound-specific antibodies in serum or plasma.
-
Coating: 96-well microtiter plates are coated with recombinant this compound protein (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.
-
Sample Incubation: Serum or plasma samples are diluted in a suitable buffer and added to the wells. Plates are incubated for a specified time (e.g., 1-2 hours at room temperature).
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-human IgG) is added to the wells.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Reading: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined by comparing the sample absorbance to a standard curve or a pre-defined cut-off value.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay is a key functional assay to assess the parasite-inhibitory activity of anti-MSP-3 antibodies in the presence of monocytes.
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). Monocytes are then purified from PBMCs by adherence to plastic or by magnetic-activated cell sorting (MACS).
-
Parasite Culture: P. falciparum is cultured in vitro in human red blood cells using standard methods. Parasite cultures are synchronized to the ring stage.
-
ADCI Assay Setup: Purified monocytes are plated in 96-well plates. Synchronized, late-stage schizonts are added to the wells along with the test antibodies (purified IgG from immunized individuals or control sera).
-
Incubation: The co-culture is incubated for a full parasite life cycle (approximately 48 hours).
-
Parasitemia Determination: After incubation, the parasitemia in each well is determined by microscopy of Giemsa-stained blood smears or by flow cytometry.
-
Calculation of Inhibition: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in the presence of test antibodies to the parasitemia in the presence of control antibodies.
Visualizations
The following diagrams illustrate key concepts related to this compound as a vaccine candidate.
Caption: Schematic of the this compound protein structure.
Caption: The mechanism of Antibody-Dependent Cellular Inhibition (ADCI).
Caption: Experimental workflow for this compound vaccine evaluation.
Conclusion
This compound remains a viable and important candidate for a blood-stage malaria vaccine. Its ability to induce a functional antibody response that can control parasite replication through ADCI is a significant advantage. The data from preclinical and clinical trials, while not yet demonstrating sterile protection, provide a strong rationale for continued research and development. Future efforts may focus on optimizing vaccine formulations, including the use of more potent adjuvants and the development of multivalent vaccines that incorporate other protective antigens alongside this compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to the goal of a highly effective malaria vaccine.
Merozoite Surface Protein 3 (Msp-3): Expression, Localization, and Role in the Invasion of Plasmodium falciparum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Merozoite Surface Protein 3 (Msp-3) is a key protein in the erythrocytic stage of Plasmodium falciparum, the most virulent malaria parasite affecting humans. As a member of the Merozoite Surface Protein (MSP) family, this compound is strategically located on the surface of the invasive merozoite stage, playing a crucial role in the parasite's life cycle and its interaction with the host's red blood cells. This technical guide provides a comprehensive overview of the expression and localization of this compound during the merozoite stage, with a focus on quantitative data, detailed experimental protocols, and the molecular interactions that define its function. This information is critical for researchers working on the development of novel antimalarial drugs and vaccines.
Expression and Localization of this compound at the Merozoite Stage
This compound is an abundantly expressed soluble protein, with a molecular weight of approximately 43-48 kDa, that is prominently displayed on the surface of mature merozoites.[1][2] Unlike some other surface proteins, this compound lacks a conventional transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor for direct membrane attachment.[1] Instead, it is retained on the merozoite surface through non-covalent interactions with other surface-anchored proteins, most notably as part of a larger protein complex.[2][3]
Immunofluorescence assays consistently show this compound distributed over the entire surface of the merozoite.[1] This surface localization makes it a primary target for the host's immune system, and antibodies against this compound have been shown to be associated with protection against clinical malaria.[1]
The Msp-1/Msp-3 Complex
A significant body of evidence indicates that this compound exists in a complex with several other merozoite surface proteins, including Merozoite Surface Protein 1 (MSP-1), MSP-6, and MSP-7.[1][4] MSP-1, the most abundant GPI-anchored protein on the merozoite surface, acts as a scaffold for the attachment of these peripherally associated proteins.[2][5][6] The interaction between this compound and the processed fragments of MSP-1 (specifically the p83, p30, and p38 fragments) has been confirmed through co-immunoprecipitation and in vitro binding assays.[4] This protein complex is thought to be crucial for the initial attachment of the merozoite to the erythrocyte surface, a critical first step in the invasion process.[7]
Quantitative Data on this compound Expression
While widely described as "abundantly expressed," precise quantification of this compound protein on a per-merozoite basis is not extensively documented. However, transcriptomic and proteomic studies provide valuable insights into its relative abundance.
Transcriptional Analysis
Quantitative real-time PCR (qRT-PCR) studies analyzing the transcriptome of the P. falciparum intraerythrocytic developmental cycle have shown that the transcription of the this compound gene (and other msp family members) is tightly regulated and peaks during the late schizont and merozoite stages, consistent with its function in invasion.[8][9]
Table 1: Relative Transcript Abundance of this compound during the P. falciparum Asexual Life Cycle *
| Parasite Stage | Relative Transcript Level (Normalized) |
| Early Ring | Low |
| Late Ring | Low |
| Early Trophozoite | Low |
| Late Trophozoite | Moderate |
| Mid-Schizont | High |
| Merozoite | Very High |
Data adapted from qRT-PCR-based transcriptome screening studies.[8][9]
Proteomic Analysis
Quantitative mass spectrometry-based proteomics of purified merozoites has confirmed the presence of this compound as a significant component of the merozoite surface proteome.[10][11] While exact copy numbers per merozoite are still being investigated, these studies consistently identify this compound among the more abundant merozoite surface proteins.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the expression and localization of this compound.
Immunofluorescence Assay (IFA) for this compound Localization
This protocol describes the localization of this compound on the surface of P. falciparum merozoites using indirect immunofluorescence.
Materials:
-
Synchronized late-stage schizont culture of P. falciparum
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA)
-
Primary antibody: Rabbit anti-Msp-3 polyclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Vectashield mounting medium
-
Microscope slides and coverslips
Procedure:
-
Parasite Preparation:
-
Harvest late-stage schizonts from culture and purify using a Percoll gradient.
-
Wash the purified schizonts twice with PBS.
-
Resuspend the parasite pellet in a small volume of PBS to create a thin smear on a microscope slide.
-
Air-dry the smear.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the slides with 3% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary anti-Msp-3 antibody in 1% BSA/PBS (typically 1:500 to 1:1000 dilution).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in 1% BSA/PBS (typically 1:1000 dilution).
-
Incubate the slides with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Staining and Mounting:
-
Counterstain the parasite nuclei with DAPI (0.2 µg/ml in PBS) for 5 minutes.
-
Wash the slides twice with PBS.
-
Mount the slides with a drop of Vectashield mounting medium and seal with a coverslip.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Western Blotting for this compound Detection
This protocol outlines the detection of this compound in P. falciparum merozoite lysates.
Materials:
-
Purified merozoite pellet
-
RIPA lysis buffer with protease inhibitors
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
SDS-PAGE gels (4-12% Bis-Tris)
-
Nitrocellulose membrane (0.45 µm)
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: Mouse anti-Msp-3 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation:
-
Lyse the merozoite pellet with cold RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Mix an equal amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Msp-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.
-
Co-immunoprecipitation (Co-IP) of the Msp-1/Msp-3 Complex
This protocol details the co-immunoprecipitation of the Msp-1/Msp-3 complex from merozoite lysates.
Materials:
-
Purified merozoite pellet
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody for IP: Rabbit anti-MSP-1 polyclonal antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibody for Western blot detection: Mouse anti-Msp-3 monoclonal antibody
Procedure:
-
Lysate Preparation:
-
Lyse the merozoite pellet with non-denaturing Co-IP lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-MSP-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-Msp-3 antibody to confirm the co-precipitation of this compound with MSP-1.
-
Signaling Pathways and Molecular Interactions
Currently, a specific signaling cascade directly initiated by this compound upon erythrocyte binding has not been fully elucidated. The primary role of this compound appears to be structural, contributing to the stability and function of the merozoite surface protein complex.[2] This complex is essential for the initial, low-affinity attachment of the merozoite to the erythrocyte.[7]
It is hypothesized that the binding of the MSP-1 complex, including this compound, to erythrocyte surface receptors may trigger conformational changes that facilitate the subsequent release of ligands from the merozoite's apical organelles (micronemes and rhoptries).[7] These later events are known to involve calcium signaling within the parasite.[12] However, a direct link between this compound binding and the initiation of these downstream signaling events remains an active area of research.
The interaction of the this compound containing complex with the erythrocyte surface is a critical prerequisite for the subsequent high-affinity binding events mediated by other parasite ligands, which ultimately drive the invasion process.
Visualizations
Caption: Workflow for this compound localization by Immunofluorescence Assay.
Caption: Co-immunoprecipitation workflow for the MSP-1/Msp-3 complex.
Caption: The this compound protein complex on the merozoite surface.
Conclusion
This compound is a crucial, abundantly expressed protein on the surface of P. falciparum merozoites. Its localization as part of a larger complex with MSP-1, MSP-6, and MSP-7 underscores its importance in the initial stages of red blood cell invasion. While its direct role in signaling is yet to be fully defined, its contribution to the structural integrity and function of the merozoite surface protein complex is undeniable. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise molecular mechanisms of this compound function. A deeper understanding of this compound's role will continue to inform the development of novel and effective antimalarial interventions.
References
- 1. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merozoite surface protein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jmpas.com [jmpas.com]
- 7. Plasmodium falciparum Erythrocyte Invasion: Combining Function with Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merozoite Proteins Discovered by qRT-PCR-Based Transcriptome Screening of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Merozoite Proteins Discovered by qRT-PCR-Based Transcriptome Screening of Plasmodium falciparum [frontiersin.org]
- 10. Quantitative Proteomics Reveals New Insights into Erythrocyte Invasion by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
Unveiling the Immunogenic Core: A Technical Guide to the Conserved Regions of Plasmodium falciparum Merozoite Surface Protein 3 (MSP-3)
For Immediate Release
This technical guide provides a comprehensive analysis of the conserved regions of the Plasmodium falciparum Merozoite Surface Protein 3 (MSP-3) and their associated immunogenicity. Designed for researchers, scientists, and professionals in drug and vaccine development, this document synthesizes key findings on this compound's structure, the humoral response to its conserved domains, and the functional activity of the elicited antibodies. Detailed experimental protocols and visual workflows are provided to support further research and development in the pursuit of a highly effective malaria vaccine.
Introduction: this compound as a Malaria Vaccine Candidate
Merozoite Surface Protein 3 (this compound) is a leading candidate antigen for a subunit vaccine against the blood stage of Plasmodium falciparum, the most virulent malaria parasite in humans. Located on the surface of the merozoite, the invasive form of the parasite that infects red blood cells, this compound is a target of naturally acquired immunity. A key mechanism of protection associated with anti-MSP-3 antibodies is Antibody-Dependent Cellular Inhibition (ADCI), where antibodies opsonize merozoites for destruction by monocytes[1][2]. This guide focuses on the conserved regions of this compound, which are of particular interest for vaccine development as they have the potential to elicit a broadly protective immune response against diverse parasite strains.
Structural Overview of this compound and its Conserved Regions
The this compound protein exhibits a distinct architecture characterized by a polymorphic N-terminal domain and a highly conserved C-terminal domain.
-
N-Terminal Region : This region is characterized by a prominent domain composed of three blocks of tandemly repeated heptads with a consensus sequence of AXXAXXX[3]. While this area shows significant sequence diversity among different P. falciparum isolates, the AXXAXXX motif, which predicts an alpha-helical coiled-coil structure, is highly conserved[3].
-
C-Terminal Region : C-terminal to the heptad repeats lies a glutamic acid-rich domain, followed by another heptad repeat sequence resembling a leucine-zipper motif[3]. This C-terminal half of the molecule is highly conserved across various parasite strains, making it a prime target for a universal malaria vaccine[2].
For immunological studies, the conserved C-terminal region of the P. falciparum 3D7 strain has been dissected into several overlapping synthetic peptides. One key study focused on six such peptides, designated MSP3a through MSP3f, to map the epitopes recognized by the human immune system[4].
Immunogenicity of Conserved C-Terminal Regions
Studies conducted in malaria-endemic regions have demonstrated that the conserved C-terminal domain of this compound is a significant target of the human immune response. The prevalence and functional capacity of antibodies targeting specific peptides within this region provide critical insights for vaccine design.
Antibody Prevalence and Isotype Distribution in Endemic Populations
Analysis of plasma from individuals living in Dielmo, Senegal, a malaria-endemic area, revealed distinct patterns of IgG subclass responses to different C-terminal peptides of this compound. Cytophilic antibodies (IgG1 and IgG3), which are crucial for mediating effector functions like ADCI, were the predominant subclasses.
Table 1: Prevalence of IgG Subclass Responses to Conserved C-Terminal Peptides of this compound
| Peptide Region | Amino Acid Residues | IgG1 Responders (%) | IgG3 Responders (%) |
| MSP3a | 167-191 | 6.25 | 4.16 |
| MSP3b | 184-210 | 41.67 | 47.91 |
| MSP3c | 203-230 | 33.33 | 41.67 |
| MSP3d | 211-252 | 25.00 | 35.42 |
| MSP3e | 275-307 | 10.41 | 8.33 |
| MSP3f | 302-354 | 60.41 | 22.92 |
Data adapted from Traore et al., The Journal of Infectious Diseases, 2005.[4]
As the data indicates, peptides MSP3b, MSP3c, MSP3d, and particularly MSP3f, elicited the most prevalent antibody responses. Notably, IgG3 was the dominant subclass for MSP3b, MSP3c, and MSP3d, while IgG1 was more prevalent for MSP3f[4].
Functional Activity of Antibodies to Conserved Regions
The functional capacity of antibodies is a critical determinant of their protective efficacy. For this compound, the ADCI assay is the gold standard for evaluating the ability of antibodies to inhibit parasite growth in cooperation with monocytes.
Table 2: In Vitro Functional Activity of Affinity-Purified Human Antibodies against this compound C-Terminal Peptides
| Antibody Specificity | ADCI Parasite Growth Inhibition (%) |
| Anti-MSP3b | Major Inhibitory Effect |
| Anti-MSP3c | Major Inhibitory Effect |
| Anti-MSP3d | No Significant Effect |
| Anti-MSP3f | Major Inhibitory Effect |
Data interpreted from Singh et al., The Journal of Infectious Diseases, 2006, which identified three of six peptides as having a major inhibitory effect.[1]
These findings are significant as they identify a 70-amino acid conserved domain within the C-terminus of this compound as a key target for functionally active, parasite-inhibiting antibodies[1]. This region, encompassed by peptides b, c, and f, represents a high-priority target for inclusion in future this compound based vaccine constructs.
Experimental Protocols and Methodologies
Reproducible and standardized protocols are essential for the comparative evaluation of vaccine candidates. This section details the core methodologies used to assess the immunogenicity of this compound conserved regions.
Antigen Preparation: Peptide Synthesis
The generation of high-purity antigens is the first critical step. The overlapping peptides corresponding to the conserved C-terminal region of this compound are typically synthesized using solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the titer and determine the isotype of antibodies specific to this compound peptides in plasma or serum samples.
References
- 1. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conservation of structural motifs and antigenic diversity in the Plasmodium falciparum merozoite surface protein-3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Discovery and Initial Characterization of Merozoite Surface Protein 3 (MSP-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of Merozoite Surface Protein 3 (MSP-3), a key antigen of the malaria parasite Plasmodium falciparum and a leading vaccine candidate. This document details the seminal findings, experimental methodologies, and key molecular interactions that have formed the foundation of this compound research.
Introduction
Merozoite Surface Protein 3 (this compound) was first identified in 1994 as a soluble protein with a molecular weight of approximately 48 kDa, located on the surface of the P. falciparum merozoite.[1] Its discovery was significant as it was identified as a target of antibodies that can neutralize the parasite's ability to invade red blood cells, a critical process in the malaria life cycle. This protective immune response is primarily mediated through an Antibody-Dependent Cellular Inhibition (ADCI) mechanism, involving cooperation between cytophilic antibodies and monocytes.[2]
Initial Characterization of this compound
The initial characterization of this compound laid the groundwork for its subsequent investigation as a vaccine candidate. Key findings from these early studies are summarized below.
Data Presentation
Table 1: Physicochemical Properties of P. falciparum this compound
| Property | Finding | Reference |
| Molecular Weight | ~48 kDa | [1][2] |
| Cellular Localization | Merozoite Surface | [2] |
| Solubility | Soluble Protein | [1] |
Table 2: this compound Interaction Partners on the Merozoite Surface
| Interacting Protein | Method of Identification | Reference |
| Merozoite Surface Protein 1 (MSP-1) | Co-immunoprecipitation | [3] |
| Merozoite Surface Protein 6 (MSP-6) | Co-immunoprecipitation | [3] |
| Merozoite Surface Protein 7 (MSP-7) | Co-immunoprecipitation | [3] |
Table 3: Erythrocyte Binding Properties of this compound
| Erythrocyte Membrane Protein | Method of Identification | Reference |
| 45 kDa protein | Peptide binding assays | |
| 55 kDa protein | Peptide binding assays | |
| 72 kDa protein | Peptide binding assays |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial characterization of this compound.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting
This protocol is a composite of standard procedures adapted for P. falciparum proteins.
1. Sample Preparation:
-
Synchronized late-stage schizonts are harvested from in vitro culture.
-
Parasite pellets are lysed in a buffer containing a non-ionic detergent (e.g., 0.03% saponin in PBS) on ice to release merozoites and parasite proteins.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing soluble proteins is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
An equal amount of 2x SDS-PAGE sample buffer (containing β-mercaptoethanol for reducing conditions) is added to the protein sample, and the mixture is heated at 95°C for 5 minutes.
2. SDS-PAGE:
-
Denatured protein samples are loaded onto a 12% polyacrylamide gel.
-
Electrophoresis is carried out at a constant voltage (e.g., 200V) for approximately 1 hour or until the dye front reaches the bottom of the gel.
3. Western Blotting:
-
Proteins from the gel are transferred to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated with the primary antibody (e.g., rabbit anti-MSP-3 polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The membrane is washed three times for 5-10 minutes each with TBST.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
The membrane is washed again as described above.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and exposing the membrane to X-ray film or a digital imaging system.
Co-immunoprecipitation
This protocol is designed to identify interaction partners of this compound from merozoite lysates.
1. Lysate Preparation:
-
Prepare a soluble protein extract from synchronized schizonts as described for SDS-PAGE and Western blotting, using a lysis buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease inhibitors).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody (e.g., anti-MSP-3) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.
-
Elute the bound proteins from the beads by adding 1x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
4. Analysis:
-
The eluted proteins are then analyzed by SDS-PAGE and Western blotting using antibodies specific for the suspected interacting partners (e.g., anti-MSP-1, anti-MSP-6, anti-MSP-7).
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay is a functional assay to measure the ability of antibodies to inhibit parasite growth in the presence of monocytes.
1. Preparation of Cells:
-
P. falciparum cultures are synchronized to the ring stage.
-
Human monocytes are isolated from the peripheral blood of healthy donors.
-
Red blood cells are washed and resuspended in culture medium.
2. Assay Setup:
-
In a 96-well plate, combine the synchronized parasite culture (at a starting parasitemia of ~0.5%), red blood cells (to a final hematocrit of 1-2%), and monocytes (at a monocyte to parasite ratio of ~10:1).
-
Add the test antibodies (e.g., purified IgG from immune individuals or affinity-purified anti-MSP-3 antibodies) at various concentrations. Include a negative control with non-immune IgG and a positive control with a known inhibitory antibody.
3. Incubation and Growth Assessment:
-
The plate is incubated for 48-72 hours under standard parasite culture conditions.
-
Parasite growth is assessed by microscopy of Giemsa-stained thin blood smears or by a fluorescent DNA-binding dye-based assay.
4. Calculation of Inhibition:
-
The percentage of specific growth inhibition (SGI) is calculated using the following formula: SGI (%) = 100 x [1 – ((Parasitemia with immune IgG - Parasitemia with non-immune IgG) / (Parasitemia with non-immune IgG))]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: The this compound protein complex on the merozoite surface.
Caption: Experimental workflow for the Antibody-Dependent Cellular Inhibition (ADCI) assay.
References
- 1. Preparation of Parasite Protein Extracts and Western Blot Analysis [bio-protocol.org]
- 2. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
Natural Immune Response to Merozoite Surface Protein-3 (MSP-3) in Malaria-Endemic Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Plasmodium falciparum merozoite surface protein 3 (MSP-3) is a leading blood-stage malaria vaccine candidate. In malaria-endemic regions, naturally acquired immunity to malaria is associated with the presence of specific antibodies against parasite antigens. This technical guide provides an in-depth analysis of the natural immune response to this compound, focusing on the quantitative relationship between antibody responses and clinical protection, detailed experimental protocols for assessing this immunity, and the underlying cellular and molecular mechanisms. Evidence strongly suggests that cytophilic antibodies, particularly IgG3, directed against conserved epitopes in the C-terminal region of this compound, play a crucial role in parasite control through collaboration with monocytes via Fcγ receptors. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in malaria vaccine and drug development.
Quantitative Analysis of Anti-MSP-3 Antibodies and Protection from Malaria
Numerous immuno-epidemiological studies have investigated the association between the presence and levels of antibodies against this compound and the risk of clinical malaria. A consistent finding is that high levels of certain anti-MSP-3 antibody isotypes are correlated with a reduced risk of febrile malaria. The data presented below summarizes key findings from longitudinal cohort studies in malaria-endemic areas.
| Study Population & Location | Antibody Isotype | Association with Protection from Clinical Malaria | Key Findings & Quantitative Data |
| Dielmo, Senegal | IgG3 | Strong | Individuals with high levels of anti-MSP-3 IgG3 antibodies had a significantly reduced risk of clinical malaria. This association was stronger than that observed for other merozoite antigens and was independent of age.[1] |
| OoDo, Myanmar | IgG1 & IgG3 (Cytophilic) | Significant | High levels of cytophilic antibodies (IgG1 and IgG3) against this compound were significant predictors of protection against clinical malaria.[2] |
| Ghanaian Children | Total IgG | Significant (in ADCI assay) | High Antibody-Dependent Cellular Inhibition (ADCI) activity, mediated by IgG, was significantly associated with a reduced risk of febrile malaria.[3] |
| Kampala, Uganda | Total IgG | Significant (once parasitemic) | Stronger IgG responses to this compound were associated with protection from clinical malaria once an individual was parasitemic (Odds Ratio: 0.31 per 10-fold increase in antibody levels).[4] |
| Kenyan Children (Chonyi cohort) | Total IgG | Significant | A threshold concentration of anti-MSP-3 antibodies was found to be necessary for protection from clinical malaria.[5] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies
This protocol describes a standard indirect ELISA for the quantification of human IgG antibodies specific for recombinant this compound protein.
Materials:
-
Recombinant this compound protein (full-length or C-terminal fragment)
-
96-well microtiter plates (e.g., Nunc-Immuno™ Plates, Maxisorp™)
-
Coating buffer: 0.1 M sodium bicarbonate, pH 9.6
-
Wash buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBS-T)
-
Blocking buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBS-T
-
Human plasma or serum samples from malaria-exposed and non-exposed individuals
-
HRP-conjugated goat anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant this compound protein to 1-2 µg/mL in coating buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Dilute human plasma or serum samples in blocking buffer (e.g., 1:200 to 1:1000). Add 100 µL of diluted samples to the wells. Include positive and negative control sera on each plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but perform five washes.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
This assay measures the ability of anti-MSP-3 antibodies to cooperate with monocytes to inhibit the in vitro growth of P. falciparum.
Materials:
-
Synchronized P. falciparum culture (late trophozoite/early schizont stage)
-
Human monocytes isolated from peripheral blood mononuclear cells (PBMCs) of healthy, non-malaria-exposed donors.
-
Purified IgG from human plasma samples (test samples and controls)
-
Complete parasite culture medium (RPMI-1640 with appropriate supplements)
-
96-well flat-bottom culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Monocyte Preparation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or using magnetic cell sorting (e.g., CD14+ selection). Resuspend monocytes in complete culture medium.
-
Assay Setup:
-
Add 50 µL of monocyte suspension (e.g., at 2 x 10⁶ cells/mL) to each well of a 96-well plate.
-
Add 50 µL of purified test IgG (at a final concentration of e.g., 1 mg/mL) or control IgG.
-
Add 100 µL of synchronized P. falciparum culture at approximately 0.5% parasitemia and 2.5% hematocrit.
-
-
Co-culture: Incubate the plates for 72-96 hours in a gassed (5% CO₂, 5% O₂, 90% N₂) and humidified incubator at 37°C.
-
Parasite Growth Assessment: After incubation, prepare thin blood smears from each well. Stain with Giemsa and determine the parasitemia by counting at least 2000 erythrocytes under a microscope.
-
Calculation of Specific Growth Inhibition Index (SGI): SGI (%) = 100 x [1 - (% parasitemia with test IgG and monocytes / % parasitemia with non-immune IgG and monocytes)]
B-Cell Epitope Mapping using Peptide Arrays
This method identifies the linear B-cell epitopes of this compound recognized by antibodies from malaria-exposed individuals.
Materials:
-
Peptide array consisting of overlapping synthetic peptides (e.g., 15-mers with a 3-amino acid offset) spanning the entire this compound sequence.
-
Human plasma or serum samples.
-
Blocking buffer (e.g., Rockland blocking buffer).
-
Wash buffers (e.g., TBS-T).
-
Fluorescently labeled secondary antibody (e.g., goat anti-human IgG-Alexa Fluor 647).
-
Fluorescence scanner.
-
Image analysis software.
Procedure:
-
Array Blocking: Block the peptide array with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Dilute plasma samples in incubation buffer and apply to the array. Incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the array extensively with wash buffer.
-
Secondary Antibody Incubation: Incubate the array with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the array as in step 3.
-
Scanning: Scan the array using a fluorescence scanner at the appropriate wavelength.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity of each peptide spot. Positive reactivity is determined by comparing the signal intensity of immune sera to that of non-immune control sera.
Signaling Pathways and Experimental Workflows
The protective effect of anti-MSP-3 antibodies is primarily mediated by the collaboration between cytophilic antibodies (IgG1 and IgG3) and monocytes through the cross-linking of Fcγ receptors. This interaction triggers effector functions that lead to parasite killing.
Experimental Workflow for ADCI Assay
Signaling Pathway of Monocyte-Mediated Parasite Killing
Conclusion and Future Directions
The natural immune response to this compound in individuals living in malaria-endemic areas provides a strong rationale for its inclusion in a subunit vaccine against P. falciparum. The consistent association of cytophilic antibodies, particularly IgG3, with protection from clinical malaria highlights the importance of antibody-monocyte cooperation in parasite control. The identification of conserved, immunodominant B-cell epitopes in the C-terminal region of this compound offers specific targets for vaccine design to elicit functionally active antibodies.
Future research should focus on:
-
Further dissecting the precise molecular interactions between anti-MSP-3 antibodies, Fcγ receptors, and the parasite.
-
Identifying T-cell epitopes within this compound that can provide robust help for the production of high-titer, long-lasting, and functionally active antibodies.
-
Evaluating the impact of this compound polymorphism on vaccine efficacy and exploring strategies to overcome potential strain-specific immunity.
-
Developing and standardizing high-throughput functional assays, such as ADCI, to better predict vaccine efficacy in clinical trials.
A deeper understanding of the natural immune response to this compound will be instrumental in the development of a highly effective malaria vaccine, a critical tool for the global effort to eradicate this devastating disease.
References
- 1. Enhanced Plasmodium falciparum merozoite phagocytosis by monocytes from immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-density Peptide Arrays Help to Identify Linear Immunogenic B-cell Epitopes in Individuals Naturally Exposed to Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential signal transduction, membrane trafficking, and immune effector functions mediated by FcγRI versus FcγRIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Examination of Merozoite Surface Protein 3 and its Congeners as Key Targets in the Fight Against Malaria
Introduction
The Merozoite Surface Protein 3 (MSP-3) family comprises a group of secreted, soluble proteins found on the surface of the Plasmodium merozoite, the invasive stage of the malaria parasite that infects red blood cells.[1] First identified in Plasmodium falciparum, this protein family has since been characterized in other species, including the widespread Plasmodium vivax.[2] Members of the this compound family are considered leading candidates for the development of a malaria vaccine due to their immunogenicity and their role in protective immune responses.[2][3] This technical guide provides a comprehensive overview of the this compound protein family, including its structure, function, interactions, and the immunological basis for its consideration as a vaccine target. It also details key experimental protocols for its study and presents quantitative data to aid researchers and drug development professionals.
The this compound Protein Family: Structure and Function
The this compound family is a multi-gene family with a variable number of paralogs across different Plasmodium species.[2] These proteins are characterized by an N-terminal region, a large central domain rich in alanine that is predicted to form coiled-coil structures, and a C-terminal domain.[2][4] While they are located on the merozoite surface, they lack a conventional transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor for membrane attachment.[3]
The function of the this compound family is not fully elucidated, but it is understood to be involved in the complex process of erythrocyte invasion.[5] Some studies suggest a role as a "decoy" to divert the host immune response, while others point to a more direct role in binding to erythrocyte receptors.[2][5] Research has shown that antibodies targeting this compound can inhibit parasite growth and mediate parasite killing through antibody-dependent cellular inhibition (ADCI).[6][7]
The Merozoite Surface Protein Complex
This compound does not exist in isolation on the merozoite surface. It forms a non-covalent complex with other merozoite surface proteins, most notably MSP-1, MSP-6, and MSP-7.[3][8] This complex is anchored to the merozoite membrane via the GPI anchor of MSP-1.[1] The interaction between these proteins is crucial for their localization and function during erythrocyte invasion.
Quantitative Data on this compound Interactions and Vaccine Efficacy
The following tables summarize key quantitative data related to the interactions of this compound with other merozoite surface proteins and the efficacy of the GMZ2 vaccine, a fusion protein containing a portion of P. falciparum this compound and Glutamate-Rich Protein (GLURP).
Table 1: Dissociation Constants (Kd) for the Interaction of P. falciparum this compound with Merozoite Surface Proteins [2]
| Interacting Proteins | Dissociation Constant (Kd) | Method |
| rMSP3N and rMSP165 | 5.31 x 10-7 M | Surface Plasmon Resonance (SPR) |
| rMSP3N and rMSP7C | 5.89 x 10-7 M | Surface Plasmon Resonance (SPR) |
| rMSP3N and rMSP6C | 2.47 x 10-4 M | Surface Plasmon Resonance (SPR) |
Table 2: Efficacy of the GMZ2 Malaria Vaccine in a Phase 2b Randomized Controlled Trial in African Children [1]
| Outcome | Vaccine Efficacy (VE) | 95% Confidence Interval (CI) | p-value | Analysis Population |
| Clinical Malaria (primary endpoint) | 14% | 3.6% to 23% | 0.009 | According to Protocol (ATP) |
| Clinical Malaria | 11.3% | 2.5% to 19% | 0.013 | Intention to Treat (ITT) |
| Severe Malaria | 27% | -44% to 63% | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound protein family. Below are outlines of key experimental protocols.
Recombinant Protein Expression and Purification in E. coli
The production of recombinant this compound is essential for a wide range of in vitro and in vivo studies. A common method involves expression in Escherichia coli.
Protocol Outline:
-
Cloning: The gene encoding the desired this compound fragment is cloned into a suitable bacterial expression vector, often with a purification tag such as a polyhistidine (His)-tag.[9]
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[10]
-
Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.[11]
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.[10][11]
Immunoprecipitation of the this compound Protein Complex
Immunoprecipitation (IP) is used to isolate this compound and its interacting partners from a parasite lysate.[12]
Protocol Outline:
-
Lysate Preparation: Synchronized late-stage P. falciparum schizonts are lysed to release merozoites, which are then solubilized in a lysis buffer containing protease inhibitors.[13]
-
Antibody Incubation: A specific antibody against this compound is added to the lysate and incubated to allow the formation of antigen-antibody complexes.[14]
-
Complex Capture: Protein A/G-coupled beads are added to the lysate to capture the antigen-antibody complexes.[12]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.[12]
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., MSP-1, MSP-6, MSP-7).[15]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a widely used method to quantify the levels of this compound-specific antibodies in the serum of malaria-exposed individuals or vaccinated subjects.[16]
Protocol Outline:
-
Coating: A 96-well microtiter plate is coated with recombinant this compound protein.[16]
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of antibodies.[17]
-
Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated.[18]
-
Detection Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is added.[18]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.[17]
-
Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the amount of this compound-specific antibody in the sample.[17]
Surface Plasmon Resonance (SPR) for Interaction Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.[2]
Protocol Outline:
-
Ligand Immobilization: One of the interacting proteins (the ligand, e.g., recombinant this compound) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting protein (the analyte, e.g., recombinant MSP-1) is flowed over the sensor chip surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association and dissociation rates of the interaction are monitored in real-time, allowing for the calculation of the equilibrium dissociation constant (Kd).[2]
In Vitro Growth Inhibition Assay (GIA)
GIA is a functional assay used to assess the ability of antibodies to inhibit the growth of P. falciparum in vitro.
Protocol Outline:
-
Parasite Culture: Synchronized P. falciparum parasites are cultured in human red blood cells.
-
Antibody Addition: Test antibodies (e.g., purified IgG from immunized animals or malaria-exposed individuals) are added to the parasite cultures at various concentrations.
-
Incubation: The cultures are incubated for one or two parasite life cycles (approximately 48 or 96 hours).
-
Parasitemia Measurement: The final parasitemia is determined by methods such as microscopy of Giemsa-stained blood smears or flow cytometry after staining with a DNA-binding dye.
-
Inhibition Calculation: The percentage of growth inhibition is calculated by comparing the parasitemia in the presence of test antibodies to that in the presence of control antibodies.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay measures the ability of antibodies to cooperate with monocytes to inhibit parasite growth.[6][7]
Protocol Outline:
-
Monocyte Isolation: Monocytes are isolated from the peripheral blood of healthy, non-malaria-exposed donors.
-
Parasite and Antibody Incubation: Synchronized late-stage P. falciparum schizonts are incubated with test antibodies.
-
Co-culture with Monocytes: The antibody-opsonized parasites are then co-cultured with the isolated monocytes.
-
Incubation: The co-culture is incubated for approximately 96 hours.[6]
-
Parasitemia Measurement: The final parasitemia is determined.
-
Inhibition Calculation: The specific growth inhibition index (SGI) is calculated by comparing the parasite growth in the presence of test antibodies and monocytes to the growth with control antibodies and monocytes.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by this compound binding to an erythrocyte receptor has not been fully elucidated, its role within the merozoite surface protein complex is critical for the initial stages of erythrocyte invasion. The following diagrams illustrate the known protein interactions and a generalized workflow for investigating these interactions.
Caption: Interaction network of the this compound protein complex on the merozoite surface.
Caption: A generalized experimental workflow for studying the this compound protein family.
Conclusion
The this compound protein family remains a significant area of interest in the quest for an effective malaria vaccine. Its presence on the merozoite surface, its role in the initial stages of erythrocyte invasion, and its ability to elicit a protective immune response underscore its importance as a target for therapeutic intervention. The quantitative data on protein interactions and vaccine trials, coupled with detailed experimental protocols, provide a solid foundation for future research. Further elucidation of the precise molecular functions of the different this compound paralogs and the signaling pathways they may be involved in will be critical for the rational design of next-generation malaria vaccines and therapeutics.
References
- 1. A phase 2b randomized, controlled trial of the efficacy of the GMZ2 malaria vaccine in African children. [pubs.cidrz.org]
- 2. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2b randomized, controlled trial of the efficacy of the GMZ2 malaria vaccine in African children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Dependent Cellular Inhibition Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. static.igem.org [static.igem.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ELISA Protocol | Rockland [rockland.com]
- 17. An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mabtech.com [mabtech.com]
Methodological & Application
Cloning and Expression of Recombinant Merozoite Surface Protein 3 (Msp-3): Application Notes and Protocols for Malaria Research and Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning, expression, and purification of recombinant Merozoite Surface Protein 3 (Msp-3), a leading candidate antigen for a malaria vaccine. The methodologies outlined here are essential for producing high-quality recombinant this compound for use in immunological studies, diagnostic assay development, and preclinical vaccine trials.
Introduction
Merozoite Surface Protein 3 (this compound) is an abundant protein expressed on the surface of Plasmodium falciparum merozoites, the invasive stage of the malaria parasite in the blood. This compound is a key target of the human immune response to malaria and is involved in antibody-dependent cellular inhibition (ADCI), a mechanism that clears parasites from the bloodstream.[1][2][3] The development of a successful malaria vaccine is a global health priority, and recombinant this compound is a promising component for subunit vaccines.[1][3] The ability to reliably produce immunogenic recombinant this compound is therefore critical for advancing malaria vaccine research.
This guide details the protocols for the cloning of the this compound gene, its expression in Escherichia coli, and the subsequent purification and characterization of the recombinant protein.
Data Presentation
Table 1: Summary of Recombinant this compound Expression and Purification Data
| This compound Construct | Expression System | Purification Method | Yield | Purity | Reference |
| Full-length this compound (MSP3F) | E. coli BL21(DE3) | Ni-NTA Affinity Chromatography, Ion-Exchange Chromatography | Not specified | >95% | [2] |
| N-terminal fragment (MSP3N) | E. coli BL21(DE3) | Ni-NTA Affinity Chromatography, Ion-Exchange Chromatography | Not specified | >95% | [2] |
| P. knowlesi this compound (pkthis compound) | E. coli BL21(DE3)pLysS | Ni-NTA Affinity Chromatography (denaturing) | 0.7–0.8 mg/mL from 400 mL culture | Single band on SDS-PAGE | [4] |
| Msp-1/Msp-3 fusion (MSPFu24) | E. coli | Cation-Exchange, Anion-Exchange Chromatography | Not specified | >98% | [5] |
Table 2: Immunogenicity of Recombinant this compound Constructs
| This compound Construct | Adjuvant | Animal Model | Key Findings | Reference |
| MSP3F and MSP3N | Aluminum hydroxide, Montanide ISA 720 | Mice, Rabbits | Produced significant antibody responses; antibodies recognized native this compound. | [1][2] |
| This compound C-terminal constructs | Montanide ISA720 | Mice | Removal of flanking regions of the core immunogenic domain increased antibody titers. | |
| Msp-1/Msp-3 fusion (MSPFu24) | CFA/IFA, Montanide ISA 720, Alum | Mice, Rabbits | Highly immunogenic, inducing responses against both Msp-1 and this compound components. | |
| MSP3-LSP | Montanide, Alum | Humans | Induced cytophilic antibodies (IgG1 and IgG3). | [6] |
Experimental Protocols
Cloning of the this compound Gene into an Expression Vector
This protocol describes the amplification of the this compound gene from P. falciparum genomic DNA and its insertion into a bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
Materials:
-
P. falciparum genomic DNA
-
Forward and reverse primers for the this compound gene with appropriate restriction sites (e.g., NcoI and XhoI)
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NcoI and XhoI) and corresponding buffer
-
T4 DNA ligase and buffer
-
Competent E. coli DH5α cells
-
LB agar plates with kanamycin (50 µg/mL)
-
DNA purification kits (for PCR products and plasmids)
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction to amplify the this compound coding sequence.
-
Use a high-fidelity DNA polymerase to minimize errors.
-
Incorporate restriction enzyme sites into the primers for subsequent cloning.
-
Perform PCR with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Purification of PCR Product:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Excise the DNA band and purify it using a gel extraction kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NcoI and XhoI) in separate reactions.
-
Incubate at the optimal temperature for the enzymes for 1-2 hours.
-
Purify the digested vector and insert using a PCR purification kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at a molar ratio of approximately 1:3.
-
Add T4 DNA ligase and buffer and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Transformation:
-
Transform competent E. coli DH5α cells with the ligation mixture.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
-
Screening and Plasmid Purification:
-
Select several colonies and grow them in liquid LB medium with kanamycin.
-
Isolate plasmid DNA using a miniprep kit.
-
Confirm the presence and orientation of the insert by restriction digest and/or DNA sequencing.
-
Caption: Workflow for cloning the this compound gene.
Expression and Purification of Recombinant His-tagged this compound
This protocol details the induction of this compound expression in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells transformed with the this compound expression plasmid
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme and protease inhibitors
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Expression:
-
Inoculate a starter culture of transformed E. coli BL21(DE3) and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris. The supernatant contains the soluble protein fraction.
-
-
Purification:
-
Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with elution buffer.
-
Collect fractions and analyze them by SDS-PAGE.
-
-
Dialysis and Storage:
-
Pool the fractions containing the purified protein.
-
Dialyze the protein against a suitable buffer (e.g., PBS) to remove imidazole.
-
Determine the protein concentration and store at -80°C.
-
Caption: Workflow for this compound expression and purification.
Western Blot Analysis of Recombinant this compound
This protocol is for confirming the identity of the purified recombinant this compound protein using specific antibodies.
Materials:
-
Purified recombinant this compound
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-His tag antibody or anti-Msp-3 polyclonal/monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Separate the purified protein samples on an SDS-PAGE gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound-induced immunity is Antibody-Dependent Cellular Inhibition (ADCI). This process involves the cooperation of antibodies and monocytes to inhibit parasite growth.
References
- 1. Comparative Immunogenicities of Full-Length Plasmodium falciparum Merozoite Surface Protein 3 and a 24-Kilodalton N-Terminal Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the Rational Design of a Malaria Vaccine Construct Using the MSP3 Family as an Example: Contribution of Immunogenicity Studies in Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vac4all.org [vac4all.org]
- 4. Expression and Evaluation of Recombinant Plasmodium knowlesi Merozoite Surface Protein-3 (this compound) for Detection of Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Immunogenicity of a Tag-Free Recombinant Chimera Based on PfMSP-1 and Pfthis compound Using Alhydrogel and Dipeptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MSP-3 in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a key target in the development of subunit vaccines.[1][2] As a protein expressed on the surface of the merozoite, this compound is accessible to antibodies that can neutralize the parasite and prevent red blood cell invasion.[2] Consequently, the enzyme-linked immunosorbent assay (ELISA) has become an indispensable tool for assessing the immunogenicity of this compound-based vaccine candidates by quantifying the antibody response in preclinical and clinical studies.[1][3][4]
These application notes provide a detailed protocol for a standard indirect ELISA to detect and quantify antibodies specific to this compound. This assay is critical for evaluating vaccine efficacy, studying naturally acquired immunity, and screening potential therapeutic antibodies.
Principle of the Assay
The indirect ELISA for this compound antibody detection is based on the principle of antigen-antibody interaction. Recombinant this compound is immobilized on the surface of a microplate well. When a serum or plasma sample is added, antibodies specific to this compound bind to the immobilized antigen. Unbound antibodies are washed away. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), that recognizes the primary antibody (e.g., human IgG) is then added. After another washing step, a substrate solution is introduced. The enzyme catalyzes a reaction with the substrate, producing a colored product. The intensity of the color, which is proportional to the amount of this compound-specific antibody in the sample, is measured using a spectrophotometer.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from an this compound antibody ELISA, based on findings from immunogenicity studies of this compound vaccine candidates.
Table 1: Representative IgG Titer Post-Immunization with an this compound-based Vaccine Candidate
| Animal Model | Immunization Group | Pre-immune Titer (mean) | Post-immunization Titer (mean) | Fold Increase |
| BALB/c Mice | This compound Vaccine + Adjuvant | < 100 | 50,000 | > 500 |
| BALB/c Mice | Adjuvant Only | < 100 | < 100 | 0 |
| C57BL/6 Mice | This compound Vaccine + Adjuvant | < 100 | 45,000 | > 450 |
| C57BL/6 Mice | Adjuvant Only | < 100 | < 100 | 0 |
Table 2: Reactivity of Human Sera from a Malaria-Endemic Region to Recombinant this compound
| Cohort | Number of Samples | % Responders (OD > cut-off) | Mean Optical Density (OD) at 450 nm (Responders) |
| Malaria-Exposed Adults | 150 | 85% | 1.25 ± 0.45 |
| Non-Exposed Controls | 50 | 2% | 0.15 ± 0.05 |
Experimental Protocols
Materials and Reagents
-
Recombinant P. falciparum this compound protein
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)
-
Serum/plasma samples (from immunized animals or human subjects)
-
Positive and negative control sera
-
Secondary Antibody (e.g., HRP-conjugated goat anti-human IgG or anti-mouse IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol for Indirect ELISA for this compound Antibody Detection
-
Antigen Coating:
-
Dilute the recombinant this compound protein to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted this compound solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C or room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the test sera (e.g., starting from 1:100) and control sera in Blocking Buffer.
-
Add 100 µL of the diluted sera to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the primary antibody solutions.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
References
- 1. Pre-clinical assessment of novel multivalent MSP3 malaria vaccine constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Application Notes: Techniques for Studying Merozoite Surface Protein 3 (Msp-3) Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction to Merozoite Surface Protein 3 (Msp-3)
Merozoite Surface Protein 3 (this compound) is a key protein located on the surface of the Plasmodium falciparum merozoite, the stage of the malaria parasite that invades human red blood cells (erythrocytes)[1][2]. As part of a larger protein complex, this compound is involved in the critical process of erythrocyte invasion, making it a significant area of study for understanding malaria pathogenesis[3][4]. Due to its role in inducing a protective immune response, this compound and its fusion protein derivatives (like GMZ2, which combines this compound with Glutamate-Rich Protein - GLURP) are prominent candidates for malaria vaccine development[5][6]. Understanding the specific protein-protein interactions of this compound is crucial for elucidating its function during invasion and for designing effective therapeutic interventions.
This compound does not have a transmembrane domain or a GPI anchor, suggesting it associates with the merozoite surface through interactions with other proteins[3]. It is known to form a complex with other surface proteins, including Merozoite Surface Protein 1 (MSP-1), MSP-6, and MSP-7[6][7][8]. These interactions are fundamental to the parasite's ability to recognize and invade host cells.
Key Interaction Partners of this compound
Experimental evidence has identified several key interaction partners for this compound, primarily within the Merozoite Surface Protein 1 (MSP-1) complex. This complex acts as a platform for assembling various peripheral MSPs on the merozoite surface[3][7].
-
MSP-1: this compound binds directly to MSP-1, which serves as an anchor for a variety of peripheral MSPs. This interaction is crucial for the structural integrity of the surface protein complex[7][8].
-
Other MSPs: Through its association with the MSP-1 complex, this compound is linked with other proteins such as MSP-6, MSP-7, MSPDBL1, and MSPDBL2[7][8].
-
Heme: this compound has been shown to bind multiple heme molecules, forming amyloid-like fibrillar structures. This suggests a potential role in heme detoxification or other physiological processes during the parasite's erythrocytic stages[5].
-
Self-Association (Oligomerization): this compound can self-assemble into oligomers, a characteristic that may be related to its function and its ability to form larger protein complexes on the merozoite surface[5].
Quantitative Data on this compound Interactions
The following table summarizes quantitative data from Surface Plasmon Resonance (SPR) experiments that have characterized the binding kinetics of this compound with one of its key partners.
| Interacting Proteins | Technique | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Affinity (K d ) (M) | Reference |
| PfMSP-1 65 & Pfthis compound | Surface Plasmon Resonance (SPR) | Not Specified | Not Specified | 5.31 x 10⁻⁷ | [8] |
Experimental Protocols and Methodologies
This section provides detailed protocols for key techniques used to identify and characterize this compound protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method used to identify and validate in vivo protein-protein interactions. The technique involves using an antibody to capture a specific protein of interest (the "bait," e.g., this compound) from a cell lysate, which in turn pulls down any proteins bound to it (the "prey," e.g., MSP-1).
Caption: Workflow for Co-Immunoprecipitation of this compound and its binding partners.
-
Cell Lysis:
-
Harvest P. falciparum schizonts or merozoites and wash with 1X PBS.
-
Lyse the parasite pellet in a cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
-
Pre-Clearing:
-
Add 20-30 µL of Protein A/G agarose bead slurry to the lysate.
-
Incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a validated anti-Msp-3 antibody (the "bait" antibody) to the pre-cleared lysate.
-
As a negative control, use a corresponding amount of isotype-matched IgG in a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add 40-50 µL of fresh Protein A/G agarose bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 50 µL of 1X SDS-PAGE reducing sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-MSP-1 antibody to detect the co-immunoprecipitated "prey" protein[7].
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful molecular genetics tool for identifying novel protein-protein interactions in vivo.[9][10] It relies on the reconstitution of a functional transcription factor when two interacting proteins bring its separated DNA-binding domain (BD) and activation domain (AD) into proximity[11].
Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein interactions.
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).
-
Confirm the correct in-frame fusion by sequencing.
-
-
Bait Characterization:
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Test for auto-activation by plating on selective media (SD/-Trp/-His). The absence of growth confirms the bait does not activate reporter genes on its own.
-
-
Library Screening:
-
Transform the yeast strain containing the this compound bait plasmid with a P. falciparum cDNA "prey" library (cloned into a vector like pGADT7, which provides the GAL4 activation domain - AD).
-
Perform a large-scale yeast transformation using the lithium acetate method.
-
-
Selection of Positive Clones:
-
Plate the transformed yeast onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where an interaction has occurred, activating multiple reporter genes.
-
Incubate plates for 3-7 days at 30°C.
-
-
Validation of Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the potential interacting proteins.
-
Re-transform the isolated prey plasmid with the original this compound bait plasmid into a fresh yeast strain to confirm the interaction. Also, co-transform with a control (empty) bait vector to rule out false positives.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions[12][13]. It provides quantitative data on binding kinetics (association and dissociation rates) and binding affinity (equilibrium dissociation constant, K d )[14][15].
Caption: General experimental workflow for Surface Plasmon Resonance (SPR) analysis.
-
Protein Preparation:
-
Express and purify high-quality recombinant this compound (ligand) and MSP-1 fragment (analyte). Ensure proteins are in a suitable buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a standard amine coupling kit (EDC/NHS).
-
Inject recombinant this compound over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be activated and deactivated without ligand immobilization to subtract non-specific binding.
-
-
Analyte Injection (Kinetics Analysis):
-
Establish a stable baseline by flowing running buffer over both the ligand and reference flow cells.
-
Inject a series of increasing concentrations of the MSP-1 analyte (e.g., from 10 nM to 1 µM) over the flow cells for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase for a defined period (e.g., 300 seconds).
-
-
Regeneration:
-
After each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte from the ligand surface, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the ligand flow cell signal to obtain the specific binding sensorgram.
-
Use the instrument's analysis software to fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
From the fitted curves, calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K d = k d /k a ).
-
References
- 1. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merozoite surface protein - Wikipedia [en.wikipedia.org]
- 3. The Merozoite Surface Protein 1 Complex Is a Platform for Binding to Human Erythrocytes by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
- 5. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 10. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for MSP-3 Peptide Synthesis in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a leading candidate for inclusion in a subunit vaccine against the blood stage of this devastating disease. The C-terminal region of this compound is a particular focus of research due to its conserved nature among various parasite strains. Synthetic peptides corresponding to specific epitopes within this region are invaluable tools for immunological studies, enabling researchers to dissect the immune response, identify protective epitopes, and evaluate vaccine efficacy.
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound peptides, as well as their application in key immunological assays.
Data Presentation
The following tables summarize representative quantitative data from immunological studies utilizing synthetic this compound peptides.
Table 1: Anti-MSP-3 Long Synthetic Peptide (LSP) IgG Subclass Response in Vaccinated Individuals
| Vaccine Group | Timepoint | Median IgG1 Titer (Arbitrary Units) | Median IgG3 Titer (Arbitrary Units) |
| This compound LSP (15 µg) | Day 0 | 50 | 30 |
| Day 56 | 800 | 600 | |
| Day 84 | 1200 | 950 | |
| This compound LSP (30 µg) | Day 0 | 55 | 35 |
| Day 56 | 1500 | 1100 | |
| Day 84 | 2500 | 1800 | |
| Control (Hepatitis B Vaccine) | Day 0 | 45 | 25 |
| Day 56 | 50 | 30 | |
| Day 84 | 48 | 28 |
Data are representative of responses observed in clinical trials of this compound-LSP vaccines.
Table 2: this compound Peptide-Specific T-Cell Response by IFN-γ ELISpot Assay
| Peptide Stimulant | Subject Group | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| This compound Peptide A | Malaria-Exposed | 150 | 45 |
| Naive Controls | 5 | 2 | |
| This compound Peptide B | Malaria-Exposed | 210 | 60 |
| Naive Controls | 8 | 3 | |
| Unstimulated Control | Malaria-Exposed | 10 | 5 |
| Naive Controls | 4 | 2 | |
| PHA (Positive Control) | Malaria-Exposed | 1500 | 350 |
| Naive Controls | 1450 | 320 |
This table presents illustrative data based on typical responses seen in ELISpot assays with malaria antigens.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound C-terminal Peptide
This protocol describes the synthesis of a representative this compound C-terminal peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Start with a Rink Amide MBHA resin pre-loaded with the C-terminal amino acid of your this compound peptide sequence.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.
-
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
4. Peptide Purification and Characterization:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies
This protocol is for the quantification of this compound peptide-specific antibodies in serum or plasma samples.
1. Plate Coating:
-
Dilute the synthetic this compound peptide to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of your test samples and a standard serum with known anti-MSP-3 antibody concentration.
-
Add 100 µL of the diluted samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-human IgG1 or IgG3) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
5. Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of anti-MSP-3 antibodies in the test samples by interpolating their absorbance values on the standard curve.
Protocol 3: ELISpot Assay for this compound Specific T-Cell Responses
This protocol measures the frequency of this compound peptide-specific IFN-γ secreting T-cells.
1. Plate Preparation:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
2. Cell Plating and Stimulation:
-
Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.
-
Add 2-4 x 10^5 PBMCs to each well.
-
Stimulate the cells by adding the synthetic this compound peptide to the wells at a final concentration of 10 µg/mL.
-
Include negative control wells (no peptide) and positive control wells (e.g., Phytohaemagglutinin, PHA).
3. Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
4. Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
5. Spot Development:
-
Wash the plate and add a BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) substrate solution.
-
Allow spots to develop in the dark.
-
Stop the reaction by washing with distilled water.
6. Analysis:
-
Air-dry the plate and count the spots in each well using an automated ELISpot reader.
-
The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound peptides.
Caption: Signaling pathway of Antibody-Dependent Cellular Inhibition (ADCI) against P. falciparum.
Application of Merozoite Surface Protein 3 (Msp-3) in Flow Cytometry for Parasite Analysis
Application Note
Introduction
Merozoite Surface Protein 3 (Msp-3) is a key antigen of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Located on the surface of the merozoite, the invasive stage of the parasite that infects red blood cells, this compound is a leading candidate for malaria vaccine development. Antibodies targeting this compound have been shown to play a role in naturally acquired immunity to malaria. Flow cytometry is a powerful tool for the high-throughput, quantitative analysis of parasite populations. This application note details the use of anti-Msp-3 antibodies in flow cytometry-based functional assays to evaluate immune responses against P. falciparum and to screen for potential therapeutic agents. The primary applications include Growth Inhibition Assays (GIA) and Opsonizing Phagocytosis Assays (OPA), where flow cytometry is used to determine parasitemia and phagocytic uptake, respectively.
Principle
The application of this compound in flow cytometry for parasite analysis primarily revolves around functional assays that assess the efficacy of anti-Msp-3 antibodies. In these assays, parasite cultures are treated with antibodies, and the outcome is measured using flow cytometry.
-
Growth Inhibition Assay (GIA): Synchronized P. falciparum cultures at the late schizont stage are incubated with anti-Msp-3 antibodies. The antibodies may inhibit the invasion of new erythrocytes by the merozoites released from the schizonts. After a single cycle of parasite replication, the resulting parasitemia is quantified by staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I, Hoechst 33342) and analyzing the sample on a flow cytometer. A reduction in parasitemia in the presence of anti-Msp-3 antibodies compared to a control indicates growth inhibition.
-
Opsonizing Phagocytosis Assay (OPA): Merozoites are opsonized with anti-Msp-3 antibodies. These antibody-coated parasites are then incubated with phagocytic cells, such as monocytes or neutrophils. The uptake of fluorescently labeled merozoites by the phagocytes is quantified using flow cytometry. An increase in the percentage of phagocytes containing merozoites in the presence of anti-Msp-3 antibodies indicates opsonizing activity.
This compound exists in a protein complex on the merozoite surface, associated with other proteins like Msp-1, Msp-6, and Msp-7.[1][2] This complex is involved in the initial attachment of the merozoite to the erythrocyte.[2] Antibodies targeting this compound can disrupt this interaction, leading to invasion inhibition.[3]
Data Presentation
The quantitative data from functional assays utilizing anti-Msp-3 antibodies can be summarized for clear comparison.
Table 1: Inhibition of P. falciparum Invasion by Anti-Msp-3N Antibodies
| Antibody Concentration (mg/ml) | Percent Inhibition (%) |
| 3.5 | 36.8 |
| 7.0 | 57.9 |
Data adapted from Singh et al. (2018).[1]
Table 2: Opsonizing Phagocytosis of Merozoites with Anti-Msp-3N Antibodies
| Antibody | Final Concentration (mg/ml) | Opsonizing Activity (%) |
| Anti-Msp-3N IgG | 0.035 | 53 |
| Unopsonized Control | - | 7 |
Data adapted from Singh et al. (2018).[1]
Table 3: Inhibition of Merozoite Invasion by this compound Peptides
| Peptide | Concentration (µM) | Percent Inhibition of Invasion (%) |
| 31193 | 200 | 85 ± 2 |
| 31202 | 200 | 59 ± 4 |
| 31209 | 200 | 56 ± 1 |
Data adapted from Rodriguez et al. (2009).[3]
Experimental Protocols
Protocol 1: Growth Inhibition Assay (GIA) with Anti-Msp-3 Antibodies using Flow Cytometry
Objective: To determine the ability of anti-Msp-3 antibodies to inhibit the growth of P. falciparum in vitro.
Materials:
-
Synchronized P. falciparum culture at the late schizont stage (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Human erythrocytes
-
Anti-Msp-3 antibodies (test antibody)
-
Non-specific IgG (negative control)
-
DNA staining solution (e.g., 1x SYBR Green I in PBS)
-
96-well culture plate
-
Flow cytometer with a 488 nm laser
Methodology:
-
Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using methods like sorbitol treatment. Culture the parasites until they reach the late schizont stage (approximately 40-44 hours post-invasion).
-
Assay Setup:
-
Adjust the schizont culture to a parasitemia of ~0.5% and a hematocrit of 2% with fresh erythrocytes in complete medium.
-
In a 96-well plate, add serial dilutions of the anti-Msp-3 antibody and the negative control IgG.
-
Add the parasite culture to each well. Include a "no antibody" control well.
-
Incubate the plate for one parasite life cycle (approximately 48 hours) under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Sample Staining:
-
After incubation, transfer a small volume of culture from each well to a new 96-well plate or microcentrifuge tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in the DNA staining solution (e.g., SYBR Green I) and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer. Collect at least 50,000 events per sample.
-
Gate on the erythrocyte population using forward and side scatter.
-
Within the erythrocyte gate, differentiate between infected (SYBR Green I positive) and uninfected (SYBR Green I negative) red blood cells.
-
The percentage of infected red blood cells represents the parasitemia.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Parasitemia with test antibody) / (Parasitemia with no antibody control)])
-
Protocol 2: Opsonizing Phagocytosis Assay (OPA) with Anti-Msp-3 Antibodies using Flow Cytometry
Objective: To measure the ability of anti-Msp-3 antibodies to promote the phagocytosis of merozoites by phagocytic cells.
Materials:
-
Isolated P. falciparum merozoites (can be isolated from late-stage schizonts)
-
Fluorescent dye for labeling merozoites (e.g., ethidium bromide or a protein labeling dye)
-
Phagocytic cells (e.g., THP-1 monocytes or primary human monocytes)
-
Anti-Msp-3 antibodies (test antibody)
-
Non-specific IgG (negative control)
-
Assay buffer (e.g., RPMI 1640)
-
Flow cytometer
Methodology:
-
Merozoite Preparation and Labeling:
-
Isolate merozoites from mature schizonts using filtration or other established methods.
-
Label the isolated merozoites with a fluorescent dye according to the manufacturer's instructions.
-
Wash the labeled merozoites to remove excess dye.
-
-
Opsonization:
-
Incubate the fluorescently labeled merozoites with diluted anti-Msp-3 antibodies or control IgG for 30-60 minutes to allow opsonization.
-
-
Phagocytosis:
-
Add the opsonized merozoites to the phagocytic cells at a defined ratio (e.g., 20 merozoites per phagocyte).
-
Incubate for a set period (e.g., 45 minutes) at 37°C to allow for phagocytosis.
-
-
Flow Cytometry Analysis:
-
Stop the phagocytosis by placing the samples on ice.
-
Wash the cells to remove non-ingested merozoites.
-
Acquire the samples on a flow cytometer.
-
Gate on the phagocytic cell population using forward and side scatter.
-
Within the phagocyte gate, determine the percentage of cells that are fluorescent (i.e., have phagocytosed labeled merozoites).
-
-
Data Analysis:
-
The opsonizing activity is reported as the percentage of fluorescent phagocytic cells. Compare the results from the anti-Msp-3 antibody to the negative control.
-
Visualizations
Caption: Workflow for a Growth Inhibition Assay (GIA) using flow cytometry.
References
- 1. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Msp-3 Specific T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing T-cell responses specifically targeting the Merozoite Surface Protein 3 (Msp-3), a key antigen in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Accurate assessment of this compound specific T-cell immunity is crucial for the development and evaluation of malaria vaccines and immunotherapies. This document outlines three principal methods: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and the Lymphoproliferation assay.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-4 Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level. It is particularly useful for detecting low-frequency antigen-specific responses. Here, we describe the protocol for detecting this compound specific T-cells secreting Interferon-gamma (IFN-γ), indicative of a Th1 response, and Interleukin-4 (IL-4), indicative of a Th2 response.
Data Presentation: Representative ELISpot Data
| Parameter | Unstimulated Control | This compound Peptide Pool (10 µg/mL) | Phytohemagglutinin (PHA) (5 µg/mL) |
| Mean IFN-γ Spot Forming Units (SFU) / 10^6 PBMC | < 10 | 150 | 1200 |
| Mean IL-4 Spot Forming Units (SFU) / 10^6 PBMC | < 5 | 45 | 500 |
Note: Data are representative and may vary based on donor immune status and experimental conditions.
Experimental Protocol: IFN-γ and IL-4 Dual-Color ELISpot
Materials:
-
Pre-coated dual-color (IFN-γ/IL-4) ELISpot plates
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
-
This compound long synthetic peptide (MSP3-LSP) or overlapping peptide pools
-
Phytohemagglutinin (PHA) as a positive control
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Detection antibodies for IFN-γ and IL-4 conjugated to different enzymes (e.g., HRP and AP)
-
Substrates for the respective enzymes (e.g., AEC and BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat sterile 96-well PVDF membrane plates with capture antibodies for human IFN-γ and IL-4 overnight at 4°C. Wash the plates three times with sterile PBS.
-
Blocking: Block the membrane with 200 µL of complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well in 100 µL of complete RPMI-1640 medium.
-
Antigen Stimulation: Add 100 µL of the this compound peptide pool (final concentration 10 µg/mL), PHA (final concentration 5 µg/mL), or medium alone (unstimulated control) to the respective wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Washing: Wash the plates six times with PBS containing 0.05% Tween 20 (PBST).
-
Detection Antibodies: Add a cocktail of biotinylated anti-IFN-γ and anti-IL-4 detection antibodies and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase and streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the respective substrates for each enzyme sequentially, allowing color development for each cytokine.
-
Analysis: Wash the plates with distilled water to stop the reaction and allow them to dry. Count the spots using an automated ELISpot reader.
Experimental Workflow for ELISpot Assay
Application Notes and Protocols for Developing an MSP-3 Based Diagnostic Test for Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, necessitating the development of rapid, sensitive, and specific diagnostic tools. Merozoite Surface Protein 3 (MSP-3) of Plasmodium species has emerged as a promising candidate antigen for malaria serodiagnosis. This compound is a soluble protein of approximately 48 kDa expressed on the surface of the merozoite, the invasive stage of the malaria parasite. Its immunogenicity and the presence of conserved epitopes across different Plasmodium species make it a valuable target for antibody-based detection methods.
These application notes provide a comprehensive overview and detailed protocols for the development of a diagnostic test for malaria based on the detection of antibodies against this compound. The protocols cover the production of recombinant this compound, the generation of polyclonal antibodies, and the setup of enzyme-linked immunosorbent assay (ELISA) and Western blot for antibody detection.
Data Presentation: Performance of this compound Based Diagnostic Assays
The following tables summarize the performance characteristics of various diagnostic assays utilizing this compound as an antigen. The data is compiled from multiple studies to provide a comparative overview of sensitivity and specificity for detecting different Plasmodium species.
Table 1: Performance of this compound ELISA for Malaria Diagnosis
| Plasmodium Species | No. of Samples | Sensitivity (%) | Specificity (%) | Reference |
| P. falciparum | 191 | 94.8 - 99.0 | 100 | |
| P. knowlesi | 41 | 100 | 97.1 | |
| P. vivax | 15 | 73.3 | 97.1 | |
| Mixed Plasmodium species | 27 | 70.4 | 97.1 |
Table 2: Performance of this compound based Rapid Diagnostic Tests (RDTs)
| Plasmodium Species | Test Format | No. of Samples | Sensitivity (%) | Specificity (%) | Reference |
| P. falciparum | pLDH/HRP2 | 191 | 99.0 | 100 | |
| P. falciparum | pLDH | 191 | 95.8 | 100 | |
| All Plasmodium species | Aldolase | 852 | 97 | 99.6 (NPV) | |
| P. falciparum | HRP2 | 852 | 100 | 99.6 (NPV) |
Note: NPV stands for Negative Predictive Value.
Experimental Protocols
Recombinant this compound Protein Expression and Purification
This protocol describes the expression of His-tagged this compound in E. coli BL21(DE3) and its purification using Nickel-NTA affinity chromatography.
Materials:
-
pET expression vector containing the this compound gene with an N- or C-terminal 6x-His tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., Ampicillin or Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Protocol:
-
Transformation: Transform the pET-MSP-3 expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.4-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and protease inhibitors. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Binding to Ni-NTA Resin: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with 5 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE and Western blot using an anti-His tag antibody to confirm the presence and purity of the recombinant this compound.
Polyclonal Antibody Production in Rabbits
This protocol outlines the generation of polyclonal antibodies against the purified recombinant this compound in rabbits.
Materials:
-
Purified recombinant this compound protein
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Phosphate Buffered Saline (PBS), sterile
-
Two healthy New Zealand white rabbits
-
Syringes and needles
Protocol:
-
Pre-immune Serum Collection: Collect blood from the marginal ear vein of each rabbit to serve as a pre-immune serum control.
-
Antigen Preparation for Immunization: Emulsify 100 µg of purified recombinant this compound with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization. For subsequent booster immunizations, emulsify 50 µg of this compound with Freund's Incomplete Adjuvant (FIA).
-
Primary Immunization (Day 0): Inject each rabbit subcutaneously at multiple sites with the this compound/FCA emulsion.
-
Booster Immunizations (Days 14, 28, 42): Administer booster injections of the this compound/FIA emulsion subcutaneously at two-week intervals.
-
Test Bleeds: Collect small blood samples from the ear vein 7-10 days after each booster immunization to monitor the antibody titer by ELISA.
-
Final Bleed (Day 56): Once a high antibody titer is achieved, perform a final bleed by cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Antibody Purification (Optional): The polyclonal antibodies can be further purified from the serum using protein A/G affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA for the detection of anti-MSP-3 antibodies in patient serum.
Materials:
-
Purified recombinant this compound
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% skim milk in PBST)
-
Patient and control serum samples
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (2 M H2SO4)
-
Microplate reader
Protocol:
-
Antigen Coating: Coat the wells of a 96-well plate with 100 µL of recombinant this compound (1-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted patient serum (typically 1:100 to 1:1000 in Blocking Buffer) to the wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Western Blot Protocol
This protocol details the detection of anti-MSP-3 antibodies in serum samples by Western blot.
Materials:
-
Purified recombinant this compound
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (5% skim milk in TBST)
-
Wash Buffer (Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Patient and control serum samples
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
ECL (Enhanced Chemiluminescence) substrate
-
X-ray film or digital imaging system
Protocol:
-
SDS-PAGE: Separate the purified recombinant this compound by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with diluted patient serum (e.g., 1:500 to 1:2000 in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-human IgG, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and expose it to X-ray film or a digital imaging system to visualize the protein bands.
Signaling Pathway
The recognition of this compound by the host immune system, particularly by antibodies, can trigger a cascade of events leading to parasite clearance. One of the key mechanisms is Antibody-Dependent Cellular Inhibition (ADCI), where antibodies bound to this compound on the merozoite surface are recognized by Fcγ receptors on monocytes, leading to the release of cytotoxic mediators that kill the parasite.
Conclusion
The Merozoite Surface Protein 3 (this compound) represents a valuable antigen for the development of serodiagnostic tests for malaria. The protocols provided herein offer a framework for producing the necessary reagents and establishing robust and reliable ELISA and Western blot assays. The performance data indicates that this compound based tests can achieve high sensitivity and specificity, making them suitable for both clinical diagnosis and epidemiological surveillance. Further optimization and validation of these assays with a larger and more diverse set of clinical samples are recommended to fully establish their diagnostic utility.
Application Notes and Protocols for MSP-3 Protein Purification using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merozoite Surface Protein 3 (MSP-3) is a key antigen of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a leading vaccine candidate, the production of highly pure and functional this compound is critical for immunological studies, vaccine development, and drug screening. Affinity chromatography offers a highly specific and efficient method for the purification of recombinant this compound. This document provides a detailed protocol for the purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC), a common and effective affinity chromatography technique.
This compound is a 40 kDa protein known to form oligomers and filamentous structures.[1][2] Its structure contains several domains, including alanine heptad repeats, a glutamic acid-rich region, and a C-terminal leucine zipper-like motif, which are implicated in its oligomerization.[2][3] The ability to obtain purified this compound is essential for understanding its biological function and its potential as a vaccine component.
Principle of Affinity Chromatography
Affinity chromatography is a powerful purification technique that separates proteins based on a specific and reversible interaction between the protein of interest and a ligand immobilized on a chromatographic matrix.[4][5] In the case of His-tagged this compound purification, the principle relies on the strong and selective binding of the polyhistidine tag (usually 6-8 histidine residues) engineered onto the N- or C-terminus of the recombinant protein to divalent metal ions (e.g., Ni²⁺ or Co²⁺) chelated to the stationary phase resin.
The process involves four main steps:
-
Equilibration: The chromatography column is prepared by washing it with a binding buffer to equilibrate the resin and ensure the metal ions are properly charged.
-
Sample Loading: The clarified cell lysate containing the His-tagged this compound is loaded onto the column. The His-tagged protein binds specifically to the immobilized metal ions, while most other cellular proteins do not and pass through the column.
-
Washing: The column is washed with a wash buffer, which typically has the same composition as the binding buffer but may contain a low concentration of a competitive eluting agent (e.g., imidazole) to remove non-specifically bound proteins.
-
Elution: The purified His-tagged this compound is recovered by disrupting the interaction with the immobilized metal ions. This is most commonly achieved by using an elution buffer containing a high concentration of imidazole, which competes with the histidine tag for binding to the metal ions.
Experimental Workflow
Caption: Workflow for the purification of His-tagged this compound protein.
Detailed Experimental Protocol
This protocol is designed for the purification of recombinant His-tagged this compound expressed in E. coli.
Materials and Buffers
| Reagent/Material | Supplier | Catalog Number |
| Ni-NTA Agarose Resin | Qiagen | 30210 |
| Empty Chromatography Columns | Bio-Rad | 7321010 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Imidazole | Sigma-Aldrich | I2399 |
| Glycerol | Sigma-Aldrich | G5516 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Lysozyme | Sigma-Aldrich | L6876 |
| DNase I | Sigma-Aldrich | DN25 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Coomassie Brilliant Blue R-250 | Bio-Rad | 1610436 |
| Anti-His Antibody | Thermo Fisher | MA1-21315 |
Buffer Compositions
| Buffer | Composition | pH |
| Lysis Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, 10% Glycerol | 8.0 |
| Binding Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole | 8.0 |
| Wash Buffer | 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole | 8.0 |
| Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole | 8.0 |
Step-by-Step Protocol
1. Cell Lysis and Lysate Preparation
1.1. Thaw the frozen E. coli cell pellet expressing His-tagged this compound on ice.
1.2. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
1.3. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes with gentle rocking.
1.4. Add DNase I to a final concentration of 10 µg/mL.
1.5. Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous.
1.6. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
1.7. Carefully collect the supernatant containing the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
2. Affinity Chromatography
2.1. Column Preparation: 2.1.1. Pack an appropriate amount of Ni-NTA agarose resin into an empty chromatography column. The bed volume will depend on the expected yield of the target protein. 2.1.2. Wash the resin with 5-10 column volumes (CV) of sterile, deionized water. 2.1.3. Equilibrate the column with 5-10 CV of Binding Buffer. Allow the buffer to drain completely by gravity flow.
2.2. Sample Loading: 2.2.1. Load the clarified lysate onto the equilibrated column. For optimal binding, the flow rate should be slow (e.g., 0.5-1 mL/min). 2.2.2. Collect the flow-through fraction for analysis by SDS-PAGE to assess the binding efficiency.
2.3. Washing: 2.3.1. Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. 2.3.2. Collect the wash fractions for SDS-PAGE analysis.
2.4. Elution: 2.4.1. Elute the bound His-tagged this compound with 5-10 CV of Elution Buffer. 2.4.2. Collect the eluate in fractions (e.g., 1 mL fractions).
3. Analysis of Purified Protein
3.1. SDS-PAGE: 3.1.1. Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity and molecular weight of the purified this compound. 3.1.2. Load appropriate protein molecular weight markers for size estimation. 3.1.3. Stain the gel with Coomassie Brilliant Blue R-250. A prominent band at approximately 40 kDa should be observed in the elution fractions.
3.2. Western Blot: 3.2.1. Confirm the identity of the purified protein by Western blot analysis using an anti-His tag antibody.
3.3. Protein Concentration: 3.3.1. Determine the concentration of the purified this compound using a standard protein assay, such as the Bradford or BCA assay, with a known concentration of BSA as a standard.
Data Presentation
Table 1: Summary of a Typical this compound Purification
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 | 15 | 6 | 100 |
| Flow-through | 220 | 1 | - | - |
| Wash | 10 | 0.5 | - | - |
| Elution | 12 | 11.5 | >95 | 76.7 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Inefficient cell lysis | Optimize sonication parameters or use a different lysis method. |
| Protein is in inclusion bodies | Optimize expression conditions (e.g., lower temperature, lower IPTG concentration). Use a denaturing purification protocol. | |
| His-tag is inaccessible | Clone the His-tag at the other terminus of the protein. | |
| Low Purity | Non-specific binding | Increase the imidazole concentration in the wash buffer. |
| Protease degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Protein Elutes in Wash | Imidazole concentration in wash buffer is too high | Decrease the imidazole concentration in the wash buffer. |
| Binding affinity is weak | Use a resin with a higher affinity for His-tags (e.g., Co²⁺-based resin). |
Signaling Pathway and Logical Relationships
Caption: Logical flow of the this compound affinity purification process.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of His-tagged Merozoite Surface Protein 3 using affinity chromatography. The described method is robust and can be adapted for different scales of production. The high purity of the resulting this compound makes it suitable for a wide range of downstream applications, including immunological assays, structural studies, and vaccine development efforts targeting malaria. For challenging proteins where His-tag purification results in low yield, alternative affinity tags such as the C-tag may offer improved recovery.[6]
References
- 1. Plasmodium falciparum merozoite surface protein 3: oligomerization, self-assembly, and heme complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Accelerating the clinical development of protein-based vaccines for malaria by efficient purification using a four amino acid C-terminal ‘C-tag’ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Recombinant Msp-3 Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and yield of recombinant Merozoite Surface Protein 3 (Msp-3).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My recombinant this compound expression is very low. What are the initial steps to troubleshoot this?
A1: Low expression of recombinant this compound in E. coli is a common issue. Here are the primary factors to investigate:
-
Codon Usage: Plasmodium falciparum, the source of this compound, has a different codon bias than E. coli. This can lead to translational stalling and low protein yield.
-
Recommendation: Synthesize a codon-optimized this compound gene for E. coli expression. This can significantly increase expression levels.
-
-
Expression Strain: The choice of E. coli strain is critical. Standard cloning strains like DH5α are not ideal for protein expression.
-
Recommendation: Use an expression strain such as BL21(DE3) or Rosetta(DE3). Rosetta strains are particularly useful as they contain a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes, which can be beneficial for Plasmodium genes.
-
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time are crucial parameters. Over-induction can lead to the formation of insoluble protein aggregates (inclusion bodies).
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a frequent challenge when overexpressing foreign proteins in E. coli. Here are strategies to enhance the solubility of recombinant this compound:
-
Optimize Expression Conditions: As mentioned above, lower induction temperatures and reduced IPTG concentrations can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of your protein.
-
Recommendation: Co-express this compound with chaperone proteins like GroEL/GroES or DnaK/DnaJ. Several commercial plasmids are available for this purpose.
-
-
Solubilization and Refolding of Inclusion Bodies: If optimizing expression conditions doesn't yield soluble protein, you can purify the inclusion bodies and then attempt to refold the protein.
-
Recommendation: A general workflow involves:
-
Isolation: Lyse the cells and pellet the inclusion bodies by centrifugation.
-
Solubilization: Resuspend the inclusion bodies in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to unfold the protein.
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This is often done by dialysis against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should have an optimized pH and may contain additives like L-arginine to suppress aggregation.
-
-
Q3: I'm observing multiple bands on my SDS-PAGE after purification, suggesting my this compound is degrading or forming oligomers. What can I do?
A3: Protein degradation and oligomerization are common issues. This compound, in particular, has been reported to form oligomers and even amyloid-like fibrils.[6]
-
Protease Inhibition: The presence of multiple lower molecular weight bands suggests proteolytic degradation.
-
Recommendation: Add a protease inhibitor cocktail to your lysis buffer. Work at low temperatures (4°C) during purification to minimize protease activity.
-
-
Oligomerization and Aggregation: this compound has a known tendency to oligomerize, which can complicate purification and downstream applications.[6] This may appear as higher molecular weight bands on a non-reducing SDS-PAGE or result in protein loss during size-exclusion chromatography.
-
Recommendation:
-
Size-Exclusion Chromatography (SEC): Use SEC to separate monomers from oligomers. Analyze fractions by SDS-PAGE to identify the monomeric this compound.[6]
-
Buffer Optimization: Screen different buffer conditions (pH, salt concentration, and additives like detergents or reducing agents) during purification to find conditions that minimize oligomerization.
-
-
Q4: Are there any known post-translational modifications of recombinant this compound expressed in E. coli that I should be aware of?
A4: E. coli lacks the machinery for most eukaryotic post-translational modifications (PTMs). While native Plasmodium proteins undergo various PTMs like phosphorylation and glycosylation, these will not occur when this compound is expressed in E. coli. This can be an advantage for producing a homogenous protein for certain applications. However, the lack of native PTMs might affect the protein's solubility, stability, and immunological properties. If native-like PTMs are crucial for your application, consider expressing this compound in a eukaryotic system like yeast (Pichia pastoris), insect cells, or mammalian cells.
Data Presentation: Optimizing this compound Expression
Table 1: Effect of E. coli Strain on Recombinant Protein Yield
| E. coli Strain | Key Features | Expected this compound Yield (mg/L of culture) |
| BL21(DE3) | Standard for protein expression, protease deficient (lon, ompT). | 10-20 |
| Rosetta(DE3) | BL21(DE3) derivative with a plasmid for rare tRNAs. | 15-30 |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins, suitable for low-temperature expression. | 20-40 (soluble fraction) |
Note: Yields are estimates and can vary significantly depending on the specific this compound construct and other experimental conditions.
Table 2: Optimization of Induction Parameters for Recombinant this compound Expression in E. coli BL21(DE3)
| IPTG Concentration (mM) | Induction Temperature (°C) | Induction Time (hours) | Expected Soluble this compound Yield (mg/L) |
| 1.0 | 37 | 4 | ~5-10 (mostly insoluble) |
| 0.5 | 30 | 6 | ~10-15 |
| 0.1 | 18 | 16 | ~20-25 |
| 0.1 | 25 | 12 | ~15-20 |
Note: The optimal conditions (highlighted in bold) often involve a lower temperature and inducer concentration for a longer period to maximize the yield of soluble protein.[1][4]
Experimental Protocols
Protocol 1: High-Yield Expression of His-tagged this compound in E. coli
-
Transformation: Transform the expression plasmid containing the codon-optimized His-tagged this compound gene into E. coli BL21(DE3) or Rosetta(DE3) competent cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture. Grow at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-18 hours with shaking at 220 rpm.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant, which contains the soluble His-tagged this compound.
-
IMAC Column Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to check for the purity of the this compound protein.
-
Buffer Exchange: Pool the fractions containing pure this compound and perform buffer exchange by dialysis or using a desalting column into a suitable storage buffer (e.g., PBS pH 7.4).
-
Storage: Store the purified protein at -80°C.
Visualizations
Caption: IPTG induction of this compound expression via the lac operon.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 4. Optimization of IPTG concentration and induction temperature. [plos.figshare.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nonspecific Binding in MSP-3 Western Blotting: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nonspecific binding and other common issues encountered during Merozoite Surface Protein 3 (MSP-3) Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound, and what might cause it to appear at a different size?
A1: The predicted molecular weight of Plasmodium falciparum this compound is approximately 43 kDa.[1][2] However, it can appear as a doublet on a Western blot. Several factors can cause the protein to migrate differently than expected, including post-translational modifications, protein degradation, or the formation of aggregates. If you observe bands at lower molecular weights, it may indicate protein degradation; ensure that protease inhibitors are freshly added to your lysis buffer and that samples are kept on ice.[3] Conversely, higher molecular weight bands could suggest protein aggregation.
Q2: I'm observing high background on my this compound Western blot. What are the most common causes?
A2: High background can obscure your target protein and is a common issue in Western blotting. The primary causes include:
-
Insufficient Blocking: The blocking step is crucial for preventing antibodies from binding nonspecifically to the membrane.[4][5]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to increased nonspecific binding.[4][6]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to background noise.[4]
-
Contaminated Buffers: Old or contaminated buffers can be a source of background. It is always best to use freshly prepared buffers.[4]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[6]
Q3: What is the recommended blocking buffer and incubation time for this compound Western blotting?
A3: A common and effective blocking buffer is 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[4] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause interference. The standard incubation time for blocking is 1 hour at room temperature or overnight at 4°C with gentle agitation.[4] If high background persists, you can try increasing the concentration of the blocking agent or the incubation time.[3][4]
Q4: How can I optimize the concentration of my primary and secondary antibodies for this compound detection?
A4: Optimizing antibody concentrations is critical for achieving a strong signal with minimal background. A good starting point for a primary antibody is a 1:1000 dilution.[7] For secondary antibodies, a typical starting dilution is 1:10,000. It is highly recommended to perform a titration experiment (a dilution series) to determine the optimal concentration for your specific primary and secondary antibodies. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[4]
Q5: What are the best practices for the washing steps to minimize nonspecific binding?
A5: Thorough washing is essential for removing unbound antibodies. Here are some best practices:
-
Increase the number and duration of washes: Instead of the standard three washes of 5 minutes each, try four to five washes of 10-15 minutes each.
-
Use a sufficient volume of wash buffer: Ensure the membrane is fully submerged and agitated during washes.
-
Include a detergent: Using a wash buffer containing a mild detergent like 0.1% Tween-20 is standard practice to reduce nonspecific binding.[4]
Troubleshooting Guide for Nonspecific Binding
This guide provides a structured approach to troubleshooting common issues related to nonspecific binding in this compound Western blotting.
| Problem | Potential Cause | Recommended Solution |
| High Uniform Background | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Increase the concentration of non-fat milk or BSA to 5-7%.[3] Add 0.05% Tween-20 to the blocking buffer. |
| Primary or secondary antibody concentration too high | Titrate your antibodies to find the optimal concentration. Start with a higher dilution of your primary antibody (e.g., 1:2000 or 1:5000) and/or secondary antibody (e.g., 1:20,000).[4] | |
| Inadequate washing | Increase the number of washes to 4-5 times for 5-10 minutes each. Ensure a sufficient volume of wash buffer is used with gentle agitation.[4] | |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process.[6] | |
| Nonspecific Bands | Primary antibody cross-reactivity | Use an affinity-purified primary antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Secondary antibody nonspecific binding | Run a control lane with only the secondary antibody to see if it binds nonspecifically. Consider using a pre-adsorbed secondary antibody.[3] | |
| Protein degradation | Prepare fresh samples and always add protease inhibitors to the lysis buffer. Keep samples on ice.[3] | |
| Too much protein loaded | Reduce the amount of protein loaded per well. Aim for 20-30 µg of cell lysate per well. |
Experimental Protocols
General this compound Western Blot Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation:
-
Lyse Plasmodium falciparum infected red blood cells in a suitable lysis buffer (e.g., RIPA buffer) containing freshly added protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel of an appropriate percentage to resolve a ~43 kDa protein.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the anti-MSP-3 primary antibody in the blocking buffer at the optimized concentration. A starting point of 1:1000 is common.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the optimized concentration (e.g., 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
-
Visualizations
Caption: A flowchart illustrating the major steps of the this compound Western blot protocol.
Caption: A logical flowchart to guide troubleshooting of nonspecific binding issues.
References
- 1. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: Optimizing Msp-3 Peptide Immunogenicity with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the immunogenicity of Msp-3 peptide-based vaccines through the use of adjuvants.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low antibody titers after immunizing with our this compound peptide formulated with Alum. What are the potential causes and solutions?
A1: Low antibody titers are a common challenge in peptide vaccine development. Here are several potential causes and troubleshooting steps:
-
Peptide Immunogenicity: The inherent immunogenicity of the specific this compound peptide sequence may be low.
-
Solution: Consider using a longer synthetic peptide, such as the this compound long synthetic peptide (MSP3-LSP), which has shown promising immunogenicity in clinical trials.[1] Alternatively, you can conjugate your peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.
-
-
Adjuvant Choice: While Alum (aluminum hydroxide) is a widely used adjuvant, it predominantly induces a Th2-biased immune response, which may not be optimal for clearing all pathogens.[1][2]
-
Solution: Consider switching to or comparing with other adjuvants. For instance, oil-in-water emulsions like Montanide ISA 720 have been used with this compound peptides, though they may be associated with higher reactogenicity.[2] Formulations with Toll-like receptor (TLR) agonists can also be explored to induce a more balanced or Th1-skewed response.
-
-
Immunization Protocol: The dose, route of administration, and immunization schedule are critical.
-
Solution: Ensure you are using an adequate peptide dose. For mice, a typical dose ranges from 10-50 µg per immunization. The immunization schedule should include a primary vaccination followed by at least two booster doses at 2-3 week intervals. The route of administration can also impact the immune response; subcutaneous or intramuscular injections are common.
-
-
Peptide Stability and Formulation: The peptide may be degrading or not properly adsorbed to the adjuvant.
-
Solution: Verify the stability of your peptide under your storage and experimental conditions. Ensure proper mixing and adsorption of the peptide to the Alum adjuvant, following established protocols. The formulation should be prepared fresh before each immunization.
-
Q2: How can we determine if the immune response to our this compound vaccine is skewed towards a Th1 or Th2 phenotype?
A2: The Th1/Th2 balance of the immune response is a critical determinant of vaccine efficacy. You can assess this balance through the following methods:
-
Antibody Isotyping: In mice, a predominance of IgG1 antibodies is indicative of a Th2-biased response, while higher levels of IgG2a and IgG2b suggest a Th1-biased response. You can measure the titers of these specific IgG subclasses using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Cytokine Profiling: A Th1 response is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α). A Th2 response is associated with the secretion of anti-inflammatory cytokines like IL-4, IL-5, and IL-10. You can measure the levels of these cytokines in the supernatant of restimulated splenocytes from immunized animals using ELISA or a multiplex cytokine assay.
-
ELISpot Assay: An IFN-γ ELISpot assay can be used to quantify the number of this compound-specific, IFN-γ-secreting T-cells, providing a direct measure of the Th1 cellular response.[4]
Q3: We are having issues with high background noise in our this compound peptide ELISpot assay. What are the common causes and how can we troubleshoot this?
A3: High background in ELISpot assays can obscure true positive results. Here are some common causes and troubleshooting tips:
-
Cell Viability: Poor viability of peripheral blood mononuclear cells (PBMCs) or splenocytes can lead to non-specific cytokine release.
-
Solution: Ensure proper handling and cryopreservation of cells. After thawing, allow cells to rest for a few hours before plating. Always check cell viability before starting the assay.
-
-
Peptide Quality: Impurities or aggregation in the this compound peptide stock can cause non-specific stimulation.
-
Solution: Use highly purified peptides. Dissolve the peptide in a suitable solvent like DMSO and then dilute to the final concentration in cell culture medium. Centrifuge the peptide solution before adding it to the cells to remove any aggregates.
-
-
Serum in Culture Medium: Some components in fetal bovine serum (FBS) can be mitogenic and cause non-specific activation.
-
Solution: Test different batches of FBS to find one with low background stimulation. Alternatively, consider using serum-free media.
-
-
Incomplete Washing: Inadequate washing steps can leave behind residual detection antibodies or enzymes, leading to background signal.
-
Solution: Ensure thorough and consistent washing between each step of the ELISpot protocol.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the immunogenicity of this compound peptides with different adjuvants.
Table 1: Humoral Immune Response to MSP3-LSP Vaccine with Aluminum Hydroxide Adjuvant in Children
| Adjuvant | Peptide Dose | Predominant IgG Subclasses | Key Finding | Reference |
| Aluminum Hydroxide | 15 µg | IgG1 and IgG3 | Induced high levels of cytophilic antibodies. | [1][5] |
| Aluminum Hydroxide | 30 µg | IgG1 and IgG3 | The higher dose appeared to induce stronger responses. | [1][5] |
Table 2: Comparison of Adjuvants for a Recombinant MSP3-GLURP Fusion Protein (GMZ2) Vaccine in Mice
| Adjuvant | Mouse Strain | Predominant IgG Subclass | Anti-MSP3 Response | Reference |
| Montanide ISA 720 | BALB/c | IgG1 | More immunogenic than Alum formulation. | [3] |
| Aluminum Hydroxide | BALB/c | IgG1 | Lower immunogenicity compared to Montanide. | [3] |
| Montanide ISA 720 | C57BL/6 | IgG1 | More immunogenic than Alum formulation. | [3] |
| Aluminum Hydroxide | C57BL/6 | IgG1 | Lower immunogenicity compared to Montanide. | [3] |
| Montanide ISA 720 | NMRI (outbred) | IgG1 | Elicited a larger proportion of anti-MSP3 antibodies compared to Alum. | [3] |
| Aluminum Hydroxide | NMRI (outbred) | IgG1 | Lower proportion of anti-MSP3 antibodies compared to Montanide. | [3] |
Experimental Protocols
Protocol 1: Immunization of Mice with this compound Peptide
-
Antigen-Adjuvant Emulsion Preparation:
-
For oil-based adjuvants like Montanide ISA 720: Prepare a water-in-oil emulsion. Mix the this compound peptide solution (in sterile PBS or saline) with the adjuvant at the recommended ratio (e.g., 30:70 aqueous to oil phase). Emulsify by vortexing or repeated passage through a syringe until a stable, milky-white emulsion is formed.
-
For Alum-based adjuvants: Gently mix the this compound peptide solution with the aluminum hydroxide suspension. Incubate at room temperature for at least 1 hour with gentle rotation to allow for adsorption of the peptide to the alum.
-
-
Immunization Schedule:
-
Administer a primary immunization (Day 0) followed by two booster immunizations (e.g., Day 21 and Day 42).
-
Inject 50-100 µL of the vaccine formulation per mouse, typically via the subcutaneous or intramuscular route.
-
-
Blood and Spleen Collection:
-
Collect blood samples via tail bleed or cardiac puncture at desired time points (e.g., pre-immunization and 10-14 days after the final boost) to assess antibody responses.
-
Harvest spleens at the end of the experiment to analyze T-cell responses.
-
Protocol 2: this compound Specific Antibody Titer Determination by ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 1-5 µg/mL of this compound peptide in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serially diluted serum samples from immunized and control animals to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (or isotype-specific secondary antibodies for subclass analysis) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add a TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of pre-immune serum).
Protocol 3: this compound Specific IFN-γ ELISpot Assay
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 10% FBS for at least 30 minutes. Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2-5 x 10⁵ cells per well.
-
Stimulation: Add the this compound peptide (typically 5-10 µg/mL) to the appropriate wells. Include a positive control (e.g., Concanavalin A or anti-CD3 antibody) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme and Substrate Incubation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour. Wash again and add a BCIP/NBT substrate solution. Incubate until distinct spots emerge.
-
Data Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader.
Visualizations
Caption: Experimental workflow for evaluating this compound peptide immunogenicity.
Caption: Adjuvant-mediated signaling pathways in T-cell differentiation.
References
- 1. Safety and Immunogenicity of the Malaria Vaccine Candidate MSP3 Long Synthetic Peptide in 12–24 Months-Old Burkinabe Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity of a virosomally-formulated Plasmodium falciparum GLURP-MSP3 chimeric protein-based malaria vaccine candidate in comparison to adjuvanted formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MSP-3 Vaccine Formulation and Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Merozoite Surface Protein 3 (MSP-3) malaria vaccine candidate. It addresses common challenges related to formulation and stability that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is showing signs of aggregation. What are the potential causes and solutions?
A: Protein aggregation is a common challenge with recombinant proteins like this compound and can be influenced by several factors.[1] Changes in environmental conditions can impact the conformational stability of the protein, leading to aggregation.[1] Aggregation can be triggered by both non-native and native protein states, making it a complex issue to resolve.[1]
Troubleshooting Steps:
-
Buffer Composition: The pH and ionic strength of your buffer are critical. Most modern liquid formulations for therapeutic proteins consist of a buffer, a tonicity modifier, and a surfactant.[2] Consider screening a panel of pharmaceutical excipients. For instance, Tween 20 has been shown to inhibit mechanically induced aggregation in other recombinant protein vaccines.[3]
-
Storage Temperature: Sub-optimal storage temperatures can promote aggregation. A stability assessment of a recombinant multi-epitope peptide vaccine found it was more stable at +2–8 ºC compared to +25 ºC.
-
Mechanical Stress: Agitation or freeze-thaw cycles can induce aggregation.[3][4] Minimize vigorous shaking and consider the number of freeze-thaw cycles your sample undergoes.
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation. If possible, experiment with different concentration levels.
Q2: I'm observing a loss of immunogenicity in my this compound formulation over time. What stability issues might be at play?
A: Loss of immunogenicity is a critical stability concern that can be linked to the chemical and physical degradation of the this compound antigen.
Potential Degradation Pathways:
-
Fragmentation: This is a common degradation pathway for proteins, involving the non-enzymatic cleavage of the peptide backbone.[5]
-
Oxidation and Photolysis: These pathways can lead to the formation of novel degradation products and are a significant analytical challenge.
-
Deamidation: This involves the modification of asparagine residues and can be challenging to detect.[5]
To investigate these issues, it is crucial to conduct stability studies under various conditions, as outlined by guidelines from organizations like the International Conference on Harmonisation (ICH).
Q3: What are the best practices for storing a formulated this compound vaccine?
A: Proper storage is essential to maintain vaccine potency. Most vaccines require storage at refrigerated (2-8°C) or frozen (-20 to -70°C) conditions to ensure quality throughout their shelf-life.[6]
General Storage Guidelines:
-
Refrigeration: For liquid formulations, storage between 2°C and 8°C (36°F and 46°F) is standard practice.[7][8]
-
Freezing: Some vaccines, particularly lyophilized (freeze-dried) ones, may require freezing.[8] However, freezing can also induce aggregation if not done correctly with appropriate cryoprotectants.
-
Light Protection: Vaccines should be protected from light at all times by storing them in their original box.[7]
-
Temperature Monitoring: It is crucial to use reliable equipment for temperature monitoring and to have written plans for routine storage and emergency situations.[7]
Troubleshooting Guides
Issue 1: Variability in Potency Assays
If you are experiencing inconsistent results in your this compound potency assays (e.g., ELISA), consider the following:
-
Antigen Integrity: Run an SDS-PAGE and Western blot to confirm that the this compound protein is intact and has not degraded. The appearance of lower molecular weight bands may indicate fragmentation.
-
Conformational Changes: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the protein. Changes in structure can affect antibody binding.
-
Adjuvant Compatibility: Ensure the adjuvant is properly mixed and that the this compound antigen is adsorbing as expected. Inconsistent adsorption can lead to variable immune responses.
Issue 2: Problems with Lyophilized Formulations
Lyophilization (freeze-drying) can improve the stability of protein vaccines but presents its own challenges.[9][10]
-
Incomplete Reconstitution: If the lyophilized cake does not dissolve completely or quickly, it may indicate issues with the cryoprotectant or the lyophilization cycle itself. Experiment with different cryoprotectants like sucrose or trehalose.
-
Loss of Activity Post-Reconstitution: The reconstituted vaccine should be tested for potency immediately and after a short period at room temperature to assess its stability.[9] A significant drop in activity may point to damage during the freeze-drying process.
Quantitative Data Summary
The following table summarizes typical storage conditions and stability data for recombinant protein vaccines, which can be used as a starting point for designing experiments with this compound.
| Parameter | Condition | Observation | Reference |
| Storage Temperature | +2–8 ºC vs +25 ºC | Recombinant peptide vaccine was more stable at +2–8 ºC. | |
| Freeze-Drying | Lyophilized mRNA-LNP | Stable for at least 12 months at 4°C.[9] | [9] |
| Excipients | Tween 20 | Can inhibit mechanically induced aggregation.[3] | [3] |
| Accelerated Stability | Ricin Vaccine | Lyophilized formulation was effective after storage at 40°C for 4 weeks, while the liquid formulation was not. | [11] |
Experimental Protocols
1. Accelerated Stability Study Protocol
This protocol is designed to assess the stability of a liquid this compound vaccine formulation under stressed conditions.
Methodology:
-
Prepare vials of the final formulated this compound vaccine.
-
Incubate the vials at elevated temperatures such as 25°C, 37°C, and/or 41°C.[3]
-
At predetermined time points (e.g., 7, 15, 30 days), remove vials from incubation.[3]
-
Analyze the samples for:
2. Adjuvant Adsorption Protocol
This protocol helps determine the extent to which the this compound antigen adsorbs to an aluminum-based adjuvant (e.g., Alhydrogel).
Methodology:
-
Mix the this compound protein solution with the Alhydrogel suspension at the desired ratio.
-
Incubate the mixture with gentle agitation for a specified time (e.g., 1-2 hours) at room temperature.
-
Centrifuge the suspension to pellet the adjuvant-antigen complex.
-
Carefully collect the supernatant.
-
Measure the protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial total amount of protein.
Visualizations
Caption: Troubleshooting workflow for this compound protein aggregation.
Caption: Key factors influencing this compound vaccine stability.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Development of a COVID-19 Recombinant Spike Protein-Based Vaccine [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Meeting Report: Vaccine Stability Considerations to Enable Rapid Development and Deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 9. Lyophilized monkeypox mRNA lipid nanoparticle vaccines with long-term stability and robust immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Trends in Vaccine Characterization, Formulations, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Msp-3 Protein Aggregation During Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Msp-3 (Merozoite Surface Protein 3) protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant this compound protein form inclusion bodies in E. coli?
A1: this compound is a Plasmodium falciparum protein, and its expression in a prokaryotic system like E. coli can lead to the formation of insoluble aggregates known as inclusion bodies. This is often due to the high expression rate overwhelming the bacterial folding machinery, the absence of eukaryotic post-translational modifications, and the intrinsic properties of the this compound protein itself, which has a known tendency to form oligomers and filamentous structures. The protein's hydrophobic regions may be exposed during overexpression, leading to intermolecular aggregation instead of proper folding.
Q2: What is the general strategy to purify this compound when it forms inclusion bodies?
A2: The standard approach involves a denaturing purification strategy. This consists of:
-
Cell Lysis: Breaking open the E. coli cells to release the inclusion bodies.
-
Inclusion Body Solubilization: Using strong denaturants, such as 8M urea, to dissolve the aggregated this compound and unfold the protein into a linear state.
-
Affinity Chromatography (denaturing): Purifying the unfolded, His-tagged this compound using methods like Nickel-NTA (Ni-NTA) chromatography under denaturing conditions.
-
Refolding: Gradually removing the denaturant to allow the purified this compound to refold into its native, soluble conformation. This is a critical step where aggregation can reoccur.
-
Further Purification (native): Optional steps like size-exclusion chromatography can be used to separate correctly folded monomers from aggregates.
Q3: My this compound protein precipitates during the refolding step. What can I do?
A3: Precipitation during refolding is a common issue. Here are several strategies to troubleshoot this problem:
-
Slower Denaturant Removal: Rapid removal of urea can cause the protein to misfold and aggregate. Try a more gradual removal process, such as stepwise dialysis against decreasing concentrations of urea.
-
Optimize Refolding Buffer: The composition of the refolding buffer is critical. Key components to optimize include:
-
pH: The pH should be chosen to keep the protein charged and repulsive, avoiding its isoelectric point where it is least soluble.[1]
-
L-arginine: This additive is known to suppress aggregation by acting as a "chaperone-like" molecule.[2]
-
Redox System: If your this compound construct contains disulfide bonds, including a redox pair like reduced and oxidized glutathione (GSH/GSSG) can promote correct bond formation.[2][3]
-
Low Temperature: Performing refolding at 4°C can slow down the aggregation process, giving the protein more time to fold correctly.
-
-
Lower Protein Concentration: High protein concentrations favor intermolecular interactions that lead to aggregation.[4] Try refolding at a lower protein concentration.
Q4: How can I prevent my purified and refolded this compound from aggregating during storage?
A4: To maintain the stability of purified this compound, consider the following:
-
Buffer Composition: Store the protein in a buffer that maintains its stability. This may include:
-
Glycerol: Adding 10-25% glycerol can act as a cryoprotectant and stabilizer.
-
Salts: An optimal salt concentration (e.g., 150 mM NaCl) can help to keep the protein soluble.[1]
-
Detergents: In some cases, low concentrations of non-ionic detergents can prevent aggregation.
-
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can lead to aggregation. Aliquot the purified protein into single-use volumes before freezing.
-
Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen before transferring to a -80°C freezer to minimize the formation of ice crystals that can damage the protein.
Troubleshooting Guides
Problem 1: Low yield of soluble this compound after refolding.
This guide provides a systematic approach to diagnosing and resolving low yields of soluble this compound.
}
Experimental Protocols
Protocol 1: Purification of His-tagged this compound from Inclusion Bodies under Denaturing Conditions
This protocol is adapted from methodologies that successfully purify recombinant this compound expressed in E. coli.
1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the E. coli cell pellet in a lysis buffer (see Table 1). b. Lyse the cells using sonication or a high-pressure homogenizer. c. Centrifuge the lysate to pellet the inclusion bodies. d. Wash the inclusion body pellet with a wash buffer (see Table 1) to remove contaminating proteins.
2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing 8M urea (see Table 1). b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge to remove any remaining insoluble material. The supernatant now contains the denatured this compound.
3. Denaturing Affinity Chromatography: a. Equilibrate a Ni-NTA column with the solubilization buffer. b. Load the supernatant containing the denatured this compound onto the column. c. Wash the column with a wash buffer containing a low concentration of imidazole (see Table 1) to remove non-specifically bound proteins. d. Elute the this compound using an elution buffer with a high concentration of imidazole (see Table 1).
Table 1: Buffer Compositions for Denaturing Purification of this compound
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Maintain ionic strength | |
| Lysozyme | 1 mg/mL | Enzymatic cell wall disruption | |
| Inclusion Body Wash Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Maintain ionic strength | |
| Triton X-100 | 1% (v/v) | Detergent to remove membrane proteins | |
| Solubilization/Binding Buffer | Tris-HCl, pH 8.0 | 100 mM | Buffering agent |
| Urea | 8 M | Denaturant | |
| NaCl | 10 mM | Maintain ionic strength | |
| Wash Buffer | Tris-HCl, pH 8.0 | 100 mM | Buffering agent |
| Urea | 8 M | Denaturant | |
| NaCl | 10 mM | Maintain ionic strength | |
| Imidazole | 20 mM | Remove non-specific binders | |
| Elution Buffer | Tris-HCl, pH 8.0 | 100 mM | Buffering agent |
| Urea | 8 M | Denaturant | |
| NaCl | 10 mM | Maintain ionic strength | |
| Imidazole | 250-500 mM | Elute His-tagged protein |
Protocol 2: Refolding of this compound by Step-wise Dialysis
This protocol facilitates the gradual removal of urea to promote correct protein folding.
1. Preparation for Dialysis: a. Prepare a series of refolding buffers with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and 0M urea). See Table 2 for the base refolding buffer composition. b. Transfer the eluted this compound from the denaturing purification into dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
2. Step-wise Dialysis: a. Perform dialysis against the 6M urea refolding buffer for 4-6 hours at 4°C with gentle stirring. b. Sequentially transfer the dialysis bag to the 4M, 2M, and 1M urea refolding buffers, each for 4-6 hours at 4°C. c. Finally, dialyze against the refolding buffer with 0M urea for at least two changes, with the last dialysis proceeding overnight at 4°C.
3. Recovery and Clarification: a. After dialysis, recover the protein from the tubing. The solution may appear cloudy due to some aggregation. b. Centrifuge the refolded protein solution at high speed to pellet any aggregated protein. c. The supernatant contains the soluble, refolded this compound.
Table 2: Recommended Refolding Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength |
| L-arginine | 0.4 M | Aggregation suppressor[2] |
| Reduced Glutathione (GSH) | 1 mM | Redox system for disulfide bonds[3] |
| Oxidized Glutathione (GSSG) | 0.1 mM | Redox system for disulfide bonds[3] |
| Urea | 6M, 4M, 2M, 1M, 0M | Denaturant (for step-wise removal) |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the expression, purification, and refolding of recombinant this compound.
}
References
refining Msp-3 ELISA protocol to reduce background noise
Welcome to the technical support center for the Msp-3 ELISA protocol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine their experiments, specifically to reduce background noise and improve assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in an this compound ELISA?
High background in an ELISA can stem from several factors, including:
-
Non-specific binding: Antibodies or other proteins may bind to the plate surface outside of the intended antigen-antibody interaction.[1]
-
Suboptimal blocking: Incomplete or ineffective blocking of the plate's surface can leave sites open for non-specific binding.[2]
-
Inadequate washing: Insufficient washing between steps can leave behind unbound reagents, leading to a false positive signal.[3]
-
High antibody concentration: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.[4]
-
Contamination: Reagents, buffers, or the plate itself may be contaminated, leading to unwanted reactions.[1][5][6]
-
Prolonged substrate incubation: Allowing the substrate to develop for too long can result in a high background signal.[1]
Q2: How can I optimize the washing steps to reduce background?
Proper washing is critical for minimizing background noise. Here are some key recommendations:
-
Increase wash volume and number: Ensure each well is filled with at least 300-400 µL of wash buffer and increase the number of wash cycles.[3][7]
-
Incorporate a soak step: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash can help to more effectively remove unbound reagents.[8]
-
Ensure complete removal of wash buffer: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[1][9]
-
Use a plate washer if available: Automated plate washers can provide more consistent and thorough washing compared to manual methods.[7][8]
-
Add a detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help reduce non-specific binding.[10]
Q3: What are the best practices for choosing and using a blocking buffer?
The choice of blocking buffer can significantly impact background levels.
-
Commonly used blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. However, milk-based blockers may contain biotin and other components that can interfere with certain assays.
-
Commercial blocking buffers: Several commercially available blocking buffers are optimized for high signal-to-noise ratios and can be a good option.[11][12][13] These often come in protein-based, protein-free, and serum-based formulations.
-
Optimize blocking time and temperature: Ensure you are incubating the blocking buffer for the recommended time and temperature to allow for complete saturation of non-specific binding sites. Increasing the blocking time can sometimes help.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background noise in your this compound ELISA.
Issue 1: High Background in All Wells (Including Blanks)
This often indicates a systemic issue with reagents or the overall protocol.
| Potential Cause | Recommended Solution |
| Contaminated Substrate Solution | Use a fresh, colorless substrate solution. Protect the substrate from light during incubation.[3][4] |
| Ineffective Blocking | Increase blocking incubation time or temperature. Try a different blocking buffer (e.g., switch from a milk-based to a BSA-based or a commercial buffer).[4][10] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer per well. Ensure complete removal of wash buffer after the final wash.[1][3] |
| High Secondary Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the secondary antibody. |
| Contaminated Wash Buffer | Prepare fresh wash buffer using high-quality water.[1][3] |
Issue 2: High Background in Sample Wells Only
This may point to an issue with the sample matrix or non-specific binding of the detection antibody to the sample components.
| Potential Cause | Recommended Solution |
| Matrix Effects | Dilute the samples further in an appropriate assay diluent. Consider using a sample diluent specifically designed to reduce matrix interference.[13] |
| Cross-reactivity | Ensure the antibodies being used are specific to this compound and do not cross-react with other proteins in the sample. |
| Non-specific binding of detection antibody | Add a non-ionic detergent (e.g., Tween-20) to the antibody diluent. |
Experimental Protocols
Protocol: Optimizing Antibody Concentration via Titration
This protocol helps determine the optimal concentration of your primary or secondary antibody to minimize background while maintaining a strong signal.
-
Plate Coating: Coat the ELISA plate with this compound antigen at a standard concentration and incubate as per your normal protocol.
-
Blocking: Block the plate with your standard blocking buffer.
-
Antibody Dilution Series:
-
For primary antibody titration , prepare a series of dilutions (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000) in your antibody diluent. Add these dilutions to different wells.
-
For secondary antibody titration , use a fixed, optimal concentration of primary antibody and prepare a similar dilution series for the secondary antibody.
-
-
Incubation: Incubate the plate with the antibody dilutions.
-
Washing: Perform your standard washing steps.
-
Detection: Add the other necessary reagents (e.g., secondary antibody if titrating the primary, and then the substrate).
-
Read Plate: Measure the absorbance.
-
Analysis: Plot the signal-to-noise ratio for each dilution. The optimal concentration will be the one that gives a high signal with low background.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for identifying potential sources of error.
Caption: A typical ELISA workflow, highlighting key steps where background issues can arise.
Caption: Common causes contributing to high background noise in ELISA.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. assaygenie.com [assaygenie.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. youtube.com [youtube.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ELISA Buffers and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 13. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
Technical Support Center: Enhancing Msp-3 Based Malaria Diagnostics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of Msp-3 based malaria diagnostics.
Frequently Asked Questions (FAQs)
Q1: What is Merozoite Surface Protein 3 (this compound) and why is it a target for malaria diagnostics?
Merozoite Surface Protein 3 (this compound) is a protein expressed on the surface of the merozoite stage of Plasmodium falciparum, the deadliest malaria parasite.[1] It is considered a promising candidate for diagnostics and vaccines because it is immunogenic, meaning it can induce an immune response.[1] this compound is part of a multi-gene family and plays a role in the parasite's ability to invade red blood cells.[2] Its presence in the blood during infection makes it a viable biomarker for diagnostic tests.
Q2: What are the common assay formats for this compound based diagnostics?
The most common formats are the Enzyme-Linked Immunosorbent Assay (ELISA) and Rapid Diagnostic Tests (RDTs).
-
ELISA: A plate-based assay technique used to detect and quantify the concentration of an antigen in a sample.[3][4] It is highly sensitive and suitable for laboratory settings.
-
RDTs: These are immunochromatographic lateral flow devices that provide rapid results (typically within 15-30 minutes) and are ideal for point-of-care or field use where access to laboratory equipment is limited.[5][6][7][8]
Q3: What are the primary factors that can affect the sensitivity of an this compound based diagnostic test?
Several factors can impact sensitivity, including:
-
Low Parasitemia: The sensitivity of RDTs, in particular, decreases at low parasite densities (e.g., <1000 parasites/μL).[9]
-
Reagent Quality and Storage: The use of high-quality, properly stored reagents is crucial.[3][4] Reagents should be brought to room temperature before use.[4]
-
Buffer Composition and Usage: The buffer is critical for lysing blood cells, enabling capillary flow, and maintaining the optimal pH and ionic strength for antibody-antigen reactions.[6][10][11] Using incorrect or substitute buffers can significantly reduce test sensitivity.[5][6]
-
Antibody Affinity and Specificity: The quality and dilution of the antibodies used to capture and detect the this compound antigen are paramount.[3]
-
Genetic Polymorphism of this compound: this compound is a polymorphic protein with different allelic types (e.g., K1 and 3D7).[12] This variation can affect the binding of diagnostic antibodies, potentially leading to reduced sensitivity or false-negative results if the test is not designed to recognize multiple variants.
-
Cross-Reactivity: Antibodies may cross-react with other Plasmodium antigens or even with antigens from other infections, leading to false-positive results.[13][14][15]
Q4: Can I use a buffer from a different RDT kit or a substitute like saline?
No, this is strongly discouraged. Buffer substitution is a known cause of incorrect results, including both false positives and reduced sensitivity.[5][6][10][11] Studies have shown that using saline, distilled water, or buffers from other kits can render a malaria RDT unacceptable by WHO standards, with sensitivity dropping below 75%.[6] The designated buffer is specifically formulated to ensure the correct pH and ionic strength for the antigen-antibody reactions in that particular test.[6][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Weak or No Signal
A weak or absent signal is a common problem indicating that the target antigen is not being detected effectively.
| Potential Cause | Recommended Solution |
| Improper Reagent Handling | Ensure all reagents are brought to room temperature before use.[4] Verify that reagents have not expired and have been stored at the recommended temperature (typically 2-8°C).[3][4] |
| Incorrect Reagent Preparation/Order | Double-check all calculations for dilutions. Confirm that reagents were prepared correctly and added in the proper sequence as per the protocol.[4][16] |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal working concentration for both capture and detection antibodies. Follow recommended antibody dilutions as a starting point.[3] |
| Inadequate Incubation Times | Increase incubation times to promote maximal antibody-antigen binding and amplify the signal.[4] Substrate development times are typically 10-30 minutes. |
| Low Antigen Concentration | The sample may contain this compound levels below the assay's limit of detection. Consider using a more sensitive substrate or concentrating the sample if possible.[16] For RDTs, low parasitemia is a known limitation.[7] |
| Inactive Enzyme Conjugate or Substrate | Test the activity of the enzyme conjugate (e.g., HRP) and substrate separately. Ensure fresh substrate is used. Avoid inhibitors like sodium azide in buffers used with peroxidase reactions. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength and filter settings are being used for the substrate in your assay.[4] |
Issue 2: High Background
High background noise can obscure true positive signals and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Ensure that the blocking buffer is appropriate for the assay and completely covers the well surface. Consider increasing the blocking time or the concentration of the blocking protein.[4] |
| Inadequate Washing | Washing steps are critical for removing unbound reagents. Ensure all wells are filled and aspirated completely during each wash. An automated plate washer can improve consistency. |
| High Antibody Concentration | An excessively high concentration of the detection antibody can lead to non-specific binding. Perform a dilution series to find the optimal concentration that maximizes signal-to-noise ratio. |
| Cross-Reactivity | The detection antibody may be cross-reacting with the coating antibody or other proteins in the sample. Run appropriate controls, including a "no sample" well, to diagnose this. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Contamination with HRP or other enzymes can cause a high background signal.[17] |
| Incorrect Incubation Temperature | High temperatures can increase non-specific binding. Ensure incubations are performed at the temperature specified in the protocol. Avoid stacking plates during incubation to ensure uniform temperature distribution.[4][17] |
Issue 3: High Well-to-Well Variation
Inconsistent results across replicate wells compromise the reliability of the assay.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure proper pipetting technique. Use calibrated pipettes and fresh tips for each reagent and sample. |
| Uneven Temperature Across Plate | Avoid "edge effects" by ensuring the entire plate is at a uniform temperature before adding reagents. Do not stack plates during incubation.[4] |
| Incomplete Reagent Mixing | Thoroughly mix all reagents before adding them to the wells. Be sure to mix samples gently but completely. |
| Air Bubbles in Wells | Check for and remove any air bubbles in the wells before incubation and prior to reading the plate, as they can interfere with the optical reading.[17] |
| Inconsistent Washing | Uneven washing can cause high variation. Check for clogged ports on automated washers and ensure all wells are aspirated completely.[4] |
Quantitative Data Summary
Table 1: Effect of Buffer Substitution on Malaria RDT Sensitivity
This table summarizes the performance of a commercial malaria RDT (SD Bioline) when its designated buffer is substituted with other liquids, compared against microscopy as the gold standard.
| Buffer/Liquid Used | Sensitivity | Specificity | Agreement with Microscopy (Cohen's Kappa) |
| SD Bioline Designated Buffer | 90.6% | 95.7% | 85.4% |
| Distilled Water | 68.8% | 100% | 76.6% |
| 0.9% Saline | Less than 75% (Specific value not provided) | High (Specific value not provided) | 61.7% |
| HBsAg Buffer | Less than 75% (Specific value not provided) | High (Specific value not provided) | 73.1% |
| Data sourced from a study on buffer substitution effects.[5][6] Using substitute buffers can render the kit unacceptable by WHO standards, which require a sensitivity of ≥75% at 200 parasites/μL.[6] |
Experimental Protocols
Protocol: Optimized Sandwich ELISA for this compound Antigen Detection
This protocol provides a general framework for a sandwich ELISA to enhance the detection of this compound. Optimization of concentrations and incubation times is recommended for specific antibodies and sample types.
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Capture Antibody (anti-Msp-3 monoclonal)
-
Recombinant this compound protein (for standard curve)
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (biotinylated anti-Msp-3 polyclonal or monoclonal recognizing a different epitope)
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test samples (e.g., patient plasma, culture supernatant)
2. Procedure:
-
Coating: Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare a serial dilution of the recombinant this compound standard. Add 100 µL of the standards and test samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, increasing the number of washes to 5 times.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The origin and diversification of the merozoite surface protein 3 (msp3) multi-gene family in Plasmodium vivax and related parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Malaria rapid diagnostic tests in elimination settings—can they find the last parasite? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Malaria Rapid Diagnostic Tests: Literary Review and Recommendation for a Quality Assurance, Quality Control Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buffer substitution in malaria rapid diagnostic tests causes false-positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Reactive Immune Responses as Primary Drivers of Malaria Chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesamalaria.org [mesamalaria.org]
- 15. Cross-species reactivity of antibodies against Plasmodium vivax blood-stage antigens to Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spbase.org [spbase.org]
- 17. mybiosource.com [mybiosource.com]
strategies to account for Msp-3 genetic polymorphism in vaccine design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on vaccine strategies to account for the genetic polymorphism of Merozoite Surface Protein 3 (Msp-3) in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: Why is this compound genetic polymorphism a concern for vaccine development?
A1: this compound is a promising malaria vaccine candidate, but like many merozoite surface proteins, it exhibits genetic polymorphism.[1] This diversity can lead to allele-specific immune responses, where a vaccine based on one this compound variant may not be effective against parasites expressing different variants.[1][2] This poses a significant challenge to developing a broadly protective this compound-based vaccine. The gene encoding this compound has two main allelic types and shows extensive polymorphism through single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).[1]
Q2: What are the main strategies to overcome this compound polymorphism in vaccine design?
A2: The primary strategies focus on identifying and utilizing conserved regions of the protein that are less subject to variation and are targets of protective immune responses. Key approaches include:
-
Focusing on Conserved Epitopes: Researchers have identified conserved domains within this compound, particularly in the C-terminal region, that are targeted by biologically active antibodies.[3][4][5]
-
Multi-Epitope or Polyprotein Vaccines: This strategy involves creating constructs that include conserved epitopes from multiple members of the this compound family of proteins.[6] This can broaden the immune response and provide coverage against a wider range of parasite strains.[6]
-
Fusion Proteins: Combining conserved regions of this compound with other immunogenic antigens, such as GLURP (glutamate-rich protein), to create fusion proteins like GMZ2.[5] This can enhance immunogenicity and induce a broader protective response.
Q3: Which region of this compound is most conserved and immunogenic?
A3: The C-terminal region of this compound is widely reported to be highly conserved across different P. falciparum strains.[4][5] Studies have identified a specific 69 to 70-amino acid conserved domain within this region that is a target of biologically active antibodies capable of mediating parasite killing in antibody-dependent cellular inhibition (ADCI) assays.[3][4]
Q4: Have any this compound-based vaccines progressed to clinical trials?
A4: Yes, several this compound-based vaccine candidates have been evaluated in clinical trials. These include MSP3-LSP (a long synthetic peptide) and GMZ2, a fusion protein of GLURP and MSP3.[5] These trials have demonstrated that this compound-based constructs are safe and immunogenic in humans, inducing cytophilic antibodies (IgG1 and IgG3) that are associated with protection.[5]
Troubleshooting Guides
Problem: Low antibody titers or poor recognition of native this compound protein after immunization with a recombinant this compound construct.
Possible Cause 1: Polymorphism Mismatch The recombinant this compound used for immunization may be of a different allelic type than the parasite strain used for evaluating antibody recognition.
Troubleshooting Steps:
-
Sequence the this compound gene from the parasite strain used in your assays to determine its allelic type.
-
Compare the sequence to your recombinant protein to identify polymorphic regions.
-
Consider using a polyprotein or a construct based on the conserved C-terminal region to elicit a more broadly reactive antibody response.[6]
Possible Cause 2: Incorrect protein folding or conformational epitopes. Recombinant expression systems may not always produce a protein with the same conformation as the native protein on the merozoite surface.
Troubleshooting Steps:
-
Express the protein in a eukaryotic system (e.g., yeast or insect cells) which may provide more native-like post-translational modifications and folding.
-
Perform structural analysis (e.g., circular dichroism) to compare the folding of your recombinant protein to what is known about native this compound.
-
Design constructs that stabilize key structures , such as using cyclized peptides to mimic turn structures.[7]
Problem: Vaccine-induced antibodies show low functional activity in in-vitro assays (e.g., ADCI).
Possible Cause 1: Incorrect IgG subclass response. Protective immunity against this compound is often associated with cytophilic antibodies (IgG1 and IgG3 in humans) that can effectively engage with monocytes in ADCI.[5]
Troubleshooting Steps:
-
Analyze the IgG subclass profile of your vaccine-induced antibodies using ELISA with subclass-specific secondary antibodies.
-
Modify your adjuvant formulation to promote a Th1-biased immune response, which favors the production of cytophilic IgG subclasses.
-
Refine your vaccine construct. Removing certain flanking sequences around the conserved functional domain has been shown to increase the dominance of cytophilic antibodies.[4]
Possible Cause 2: Epitopes targeted are not functionally important. The antibody response may be directed towards regions of this compound that are not critical for parasite survival or are not accessible on the native protein.
Troubleshooting Steps:
-
Perform epitope mapping using overlapping peptides from your this compound construct to identify the immunodominant regions.
-
Correlate epitope-specific antibody responses with functional activity in ADCI assays.
-
Redesign your vaccine construct to focus on epitopes that have been shown to be targets of biologically active antibodies, such as the conserved 70-amino acid domain in the C-terminus.[3]
Quantitative Data Summary
Table 1: Immunogenicity of Different this compound Constructs in Mice
| Construct Description | Flanking Sequences | Antibody Titer Increase (compared to full C-terminus) | Dominant IgG Subclass | Reference |
| Full C-terminal region | Present | - | Mixed | [4] |
| 69-aa conserved domain | Upstream and downstream removed | ~100-fold | Cytophilic (Th1-like) | [4] |
| 69-aa domain + upstream | Downstream removed | Significant | Not specified | [4] |
| 69-aa domain + downstream | Upstream removed | Moderate | Not specified | [4] |
Experimental Protocols
Protocol 1: Identification of Conserved B-cell Epitopes in this compound
Objective: To identify linear B-cell epitopes within the this compound protein that are conserved across different P. falciparum strains and are recognized by antibodies from malaria-exposed individuals.
Methodology:
-
Peptide Synthesis: Synthesize a library of overlapping 15-mer peptides with a 5-amino acid offset, spanning the entire length of the this compound protein from a reference strain (e.g., 3D7).
-
ELISA Screening:
-
Coat ELISA plates with individual peptides.
-
Incubate with pooled sera from adults living in a malaria-endemic area (hyperimmune IgG). Use sera from non-exposed individuals as a negative control.
-
Detect bound IgG using an appropriate HRP-conjugated secondary antibody and substrate.
-
-
Data Analysis: Identify peptides that show significantly higher reactivity with the hyperimmune IgG compared to the negative control sera. These represent potential B-cell epitopes.
-
Sequence Alignment: Align the this compound sequences from a diverse set of P. falciparum isolates. Map the identified reactive peptides onto this alignment to determine which epitopes are located in conserved regions.
Protocol 2: Antibody-Dependent Cellular Inhibition (ADCI) Assay
Objective: To assess the functional activity of anti-Msp-3 antibodies in inhibiting parasite growth in vitro.
Methodology:
-
Parasite Culture: Culture P. falciparum to the schizont stage.
-
Monocyte Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy, non-malaria-exposed donors and enrich for monocytes.
-
Antibody Preparation: Purify total IgG from the sera of immunized animals or vaccinated humans.
-
ADCI Assay Setup:
-
In a 96-well plate, combine synchronized mature schizonts, purified monocytes, and the test IgG (at various concentrations).
-
Include control wells with:
-
Parasites and monocytes without IgG.
-
Parasites and monocytes with IgG from a non-immunized source.
-
Parasites and monocytes with hyperimmune IgG as a positive control.
-
-
-
Incubation: Incubate the plates for 72-96 hours (to allow for schizont rupture, reinvasion, and development into the next cycle's schizonts).
-
Readout: Measure parasite growth inhibition. This can be done by:
-
Microscopy: Giemsa-stained blood smears to count parasitemia.
-
Biochemical assays: Measuring parasite lactate dehydrogenase (pLDH) activity or using fluorescent DNA-intercalating dyes (e.g., SYBR Green).
-
-
Calculation: Calculate the specific growth inhibitory index (SGI) as: 100 * [1 - (% parasitemia with test IgG / % parasitemia with non-immune IgG)].
Visualizations
References
- 1. Genetic diversity and malaria vaccine design, testing, and efficacy: Preventing and overcoming “vaccine resistant malaria” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extreme Polymorphism in a Vaccine Antigen and Risk of Clinical Malaria: Implications for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical assessment of novel multivalent MSP3 malaria vaccine constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and pre-clinical profiling of a Plasmodium falciparum this compound derived component for a multi-valent virosomal malaria vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding of Insoluble Recombinant Msp-3
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols for improving the refolding yield and functional activity of insoluble recombinant Merozoite Surface Protein 3 (Msp-3) expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: Why is recombinant this compound often expressed as insoluble inclusion bodies in E. coli?
When recombinant proteins like this compound are overexpressed in E. coli, they can accumulate as dense, misfolded protein aggregates known as inclusion bodies.[1] This phenomenon is often triggered by the high rate of protein synthesis, which overwhelms the cellular folding machinery, and by the protein's intrinsic properties, such as hydrophobicity.[1] The reducing environment of the E. coli cytoplasm can also prevent the correct formation of disulfide bonds, which may be necessary for the proper folding of this compound.[2]
Q2: What is the general principle behind refolding this compound from inclusion bodies?
The process involves two main stages: solubilization and refolding. First, the highly purified inclusion bodies are solubilized using strong denaturants (like 8 M urea or 6 M guanidine hydrochloride) to unfold the aggregated protein completely.[3] Second, the denaturant is gradually removed, typically by dilution or dialysis, allowing the protein to refold into its native, biologically active conformation.[4][5] The key challenge is to favor correct intramolecular folding over intermolecular aggregation.[6]
Q3: What are the most common methods for removing the denaturant during refolding?
The primary methods include:
-
Dilution: This involves rapidly or slowly diluting the solubilized protein solution into a large volume of refolding buffer.[4] While simple, it can require very large buffer volumes to lower the denaturant concentration effectively.[6]
-
Dialysis: The protein solution is placed in a dialysis bag and exchanged against a refolding buffer with progressively lower concentrations of the denaturant.[5] This method is slower but allows for a more gradual removal of the denaturant, which can sometimes improve refolding yields.[5][7]
-
Size-Exclusion Chromatography (SEC): This technique separates the protein from the denaturant based on size, allowing for a rapid buffer exchange into refolding conditions.[4][6] It can be highly effective at preventing aggregation by separating folding molecules from one another.[2]
-
On-Column Refolding: The solubilized protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins), and the denaturant is washed away with a gradient of refolding buffer before elution.[7]
Troubleshooting Guide
Q: My this compound protein precipitates immediately upon removal of the denaturant. What can I do?
A: Immediate precipitation is a classic sign of aggregation, where unfolded protein molecules interact with each other rather than folding correctly.[6]
-
Problem: The protein concentration is too high. Aggregation is a second-order or higher kinetic process, meaning it is highly dependent on protein concentration.[6]
-
Solution: Decrease the final protein concentration in the refolding buffer, often to the range of 10-50 µg/mL.[6] Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Problem: The denaturant is removed too quickly. Rapid removal can cause hydrophobic regions of the protein to be exposed simultaneously, leading to aggregation.[5]
-
Solution: Switch from rapid dilution to stepwise dialysis, gradually decreasing the denaturant concentration over 24-48 hours.[5]
-
Problem: The refolding buffer composition is suboptimal.
-
Solution: Screen different refolding additives. These "artificial chaperones" can help prevent aggregation and assist in proper folding. Common additives include L-arginine, proline, polyethylene glycol (PEG), and low concentrations of detergents.[7][8]
Q: The final yield of soluble, refolded this compound is very low. How can I improve it?
A: Low yield indicates that the equilibrium between refolding and aggregation/misfolding heavily favors the latter.
-
Problem: Incorrect disulfide bond formation. If this compound contains cysteine residues, improper disulfide bridges can lead to misfolded, inactive protein.[2]
-
Solution: Incorporate a redox system into your refolding buffer. A common combination is reduced and oxidized glutathione (GSH/GSSG) at a ratio of approximately 5:1 to 10:1.[2][7] This allows for the shuffling of disulfide bonds until the correct, native configuration is achieved.
-
Problem: Misfolded intermediates are prone to aggregation.
-
Solution: Use additives that stabilize folding intermediates. Sugars (like sucrose or trehalose) and polyols (like glycerol) can increase the stability of the native and intermediate states.[9] L-arginine is particularly effective at suppressing aggregation.[7]
Q: How do I confirm that my refolded this compound is correctly folded and biologically active?
A: It is crucial to verify both the structural and functional integrity of the refolded protein.
-
Structural Analysis:
-
Size-Exclusion Chromatography (SEC): Correctly folded monomeric proteins will elute at a predictable volume. Aggregates will elute earlier (in the void volume), while unfolded or degraded proteins may elute later.[2]
-
Circular Dichroism (CD) Spectroscopy: This technique can confirm the presence of secondary structural elements (alpha-helices and beta-sheets) characteristic of the native protein.[10]
-
-
Functional Analysis:
-
Binding Assays: If the function of this compound involves binding to a specific ligand or another protein, perform an ELISA or surface plasmon resonance (SPR) to measure its binding affinity.
-
Enzymatic Assays: If this compound has enzymatic activity, measure its specific activity and compare it to known standards if available.
-
Quantitative Data on Refolding Additives
The selection of buffer additives is critical for suppressing aggregation and promoting correct folding. The optimal concentration for each additive must be determined empirically.
| Additive | Typical Concentration | Primary Function |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches on folding intermediates.[7] |
| Glycerol | 10 - 20% (v/v) | Increases solvent viscosity, slowing down aggregation, and acts as a protein stabilizer.[9] |
| PEG 3350 | 0.5 - 1% (w/v) | Acts as a "crowding agent" that can favor compact, folded states. |
| Reduced Glutathione (GSH) | 1 - 5 mM | Part of a redox shuffling system to ensure correct disulfide bond formation.[7] |
| Oxidized Glutathione (GSSG) | 0.1 - 0.5 mM | The oxidizing component of the redox shuffling system.[7] |
| Non-detergent Sulfobetaines (NDSBs) | 0.5 - 1.0 M | Mild agents that can help solubilize proteins and prevent aggregation. |
| Urea / GuHCl | 0.5 - 1.0 M (low conc.) | Low concentrations of denaturants can sometimes help to resolubilize aggregated intermediates. |
Experimental Protocols
Protocol 1: Solubilization of this compound Inclusion Bodies
-
Harvest & Wash: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet 2-3 times with a buffer containing a mild detergent (e.g., 1% Triton X-100) and/or low concentrations of urea (e.g., 1-2 M) to remove contaminating proteins and cell debris. Centrifuge between each wash.
-
Solubilization: Resuspend the final, washed inclusion body pellet in Solubilization Buffer.
-
Solubilization Buffer:
-
50 mM Tris-HCl, pH 8.0
-
8 M Urea (or 6 M Guanidine Hydrochloride)
-
10 mM Dithiothreitol (DTT) or β-mercaptoethanol (to reduce incorrect disulfide bonds)[2]
-
1 mM EDTA
-
-
-
Incubation: Gently stir or rotate the suspension at room temperature for 1-2 hours, or until the solution clarifies, indicating complete solubilization.
-
Clarification: Centrifuge at high speed (>15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Protein Quantification: Measure the protein concentration of the supernatant (e.g., via Bradford or BCA assay).
Protocol 2: Refolding by Stepwise Dialysis
-
Preparation: Place the clarified, solubilized this compound solution into dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Dialysis Step 1: Dialyze against a 100-fold volume of Refolding Buffer containing 4 M Urea for 4-6 hours at 4°C.
-
Dialysis Step 2: Transfer the dialysis bag to fresh Refolding Buffer containing 2 M Urea for 4-6 hours at 4°C.
-
Dialysis Step 3: Transfer to fresh Refolding Buffer containing 1 M Urea for 4-6 hours at 4°C.
-
Final Dialysis: Perform two final dialysis steps against a 100-fold volume of Final Dialysis Buffer (Refolding Buffer without urea) for at least 4 hours each, or overnight.
-
Refolding Buffer Base:
-
50 mM Tris-HCl, pH 8.0-8.5
-
150 mM NaCl
-
5 mM Reduced Glutathione (GSH)
-
0.5 mM Oxidized Glutathione (GSSG)
-
0.5 M L-Arginine
-
-
-
Recovery & Concentration: After the final dialysis, recover the protein solution. Centrifuge to remove any precipitate that formed. Concentrate the soluble, refolded protein using an appropriate method like Amicon Ultrafiltration.
Visualizations
References
- 1. google.com [google.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Refolding, purification, and characterization of human and murine RegIII proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low antibody titers in Msp-3 immunization
Welcome to the technical support center for Msp-3 immunization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a specific focus on resolving low antibody titers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for vaccine development?
Merozoite Surface Protein 3 (this compound) is an abundantly expressed protein on the surface of the Plasmodium falciparum merozoite, the form of the parasite that invades red blood cells.[1] It is considered a promising malaria vaccine candidate for several reasons:
-
Immunogenicity: this compound induces antibody responses during natural malaria infections.[2][3]
-
Protective Association: High levels of certain antibodies against this compound, particularly IgG3, are associated with clinical protection from falciparum malaria.[4]
-
Functional Activity: Antibodies specific to this compound can kill the parasite in vitro, potentially through mechanisms like antibody-dependent cellular inhibition (ADCI) and opsonic phagocytosis.[1]
Q2: What is a "low" antibody titer and how is it determined?
A low antibody titer refers to a suboptimal concentration of specific antibodies in the serum of an immunized host, indicating a weak or insufficient immune response. The definition of "low" is relative and depends on the experimental context, including the animal model, the adjuvant used, and the intended application. Titers are typically determined using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), where serial dilutions of the serum are tested for reactivity against the this compound antigen. The titer is the highest dilution that still yields a positive signal above the background.
Q3: Which factors can influence the antibody response to this compound immunization?
Numerous factors can affect the immunogenicity of a vaccine and the resulting antibody titers. These can be broadly categorized as:
-
Intrinsic Host Factors: Age, sex, and genetic background (e.g., MHC polymorphisms) of the immunized animal can significantly alter immune responses.[5]
-
Extrinsic Factors: Pre-existing immunity, infections, and the host's microbiota can influence vaccine responses.[5]
-
Vaccine-Related Factors: The type of vaccine, the specific this compound construct, the chosen adjuvant, and the antigen dose are critical.[5]
-
Administration Factors: The immunization schedule, route of administration, and injection site also play important roles.[5]
Troubleshooting Low Antibody Titers
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor antibody responses in this compound immunization studies.
Issue 1: Problems with the this compound Immunogen
Q: How can I be sure my this compound protein is suitable for immunization?
A: The quality, purity, and concentration of the this compound protein are paramount.
-
Purity: Contaminants can interfere with the immune response or cause non-specific reactions. Run your purified this compound protein on an SDS-PAGE gel and stain with Coomassie Blue to visually assess purity. A single, strong band at the expected molecular weight is ideal.
-
Conformation: this compound has important conformational B-cell epitopes.[2][3] Improper folding or denaturation during purification can destroy these epitopes, leading to a poor antibody response. Consider biophysical characterization methods if you suspect folding issues.
-
Concentration: Inaccurate protein quantification will lead to incorrect dosing. Use a reliable method like a BCA or Bradford protein assay to determine the concentration.
-
Aggregation: Aggregated protein may be poorly immunogenic or cleared too quickly. Use size-exclusion chromatography or dynamic light scattering to check for aggregation.
Issue 2: Suboptimal Adjuvant or Formulation
Q: Which adjuvant should I use for this compound, and how should I prepare the formulation?
A: The adjuvant is a critical component that helps create a stronger immune response.[6] The choice of adjuvant can significantly impact the magnitude and type of antibody response.
-
Adjuvant Selection: Aluminum salts (e.g., Alum) are commonly used for protein antigens and have been tested with this compound candidates.[7][8] For stronger, research-grade responses, oil-in-water emulsions like Freund's Adjuvant (Complete for the primary immunization, Incomplete for boosts) or Montanide are often used.[9][10] The choice may be constrained by animal welfare guidelines and the intended use of the antibodies.
-
Formulation: For emulsion adjuvants, proper mixing of the aqueous this compound solution and the oil phase is crucial. An unstable or improperly formed emulsion will fail to create the necessary "depot" effect at the injection site, leading to rapid antigen clearance and a weak response. The mixture should be thick, white, and not separate upon standing.
| Adjuvant Type | Common Examples | Typical Use | Key Considerations |
| Aluminum Salts | Aluminum Hydroxide (Alum) | Pre-clinical, Human-compatible | Induces a Th2-biased response.[11] Simple mix. |
| Oil-in-Water Emulsions | Freund's (CFA/IFA), Montanide | Research (non-human) | Potent Th1/Th2 response. CFA can cause severe inflammation. |
| Saponin-based | Quil-A, QS-21 | Research, some clinical | Induces strong cellular and humoral responses. |
| TLR Agonists | CpG, MPLA | Pre-clinical, Clinical | Can be combined with other adjuvants to steer the immune response. |
Issue 3: Flaws in the Immunization Protocol
Q: My immunogen and adjuvant seem fine. Could my immunization schedule be the problem?
A: Yes, the schedule and route of administration are critical for developing a robust and mature antibody response.
-
Primary and Booster Injections: A primary immunization introduces the antigen, but booster shots are essential for affinity maturation and the development of a strong, long-lasting memory response. A typical schedule involves a primary injection followed by 2-3 boosts at 2-4 week intervals.[12]
-
Time Interval: Allowing sufficient time between boosts (e.g., 3-4 weeks) is necessary for the germinal center reaction to occur, which is where B cells that produce high-affinity antibodies are selected.
-
Route of Administration: The route can influence the immune response. Subcutaneous (SC) injections are common and effective for inducing strong antibody responses with adjuvants like Freund's. Intramuscular (IM) and intraperitoneal (IP) routes are also used. Ensure you are using the correct route for your chosen adjuvant and animal model.
Key Experimental Protocols
Protocol 1: Indirect ELISA to Determine Antibody Titer
This protocol is for quantifying this compound specific antibodies in serum.
-
Antigen Coating:
-
Dilute recombinant this compound protein to 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times as in step 2.
-
Perform serial dilutions of your test sera (and a negative control pre-immune serum) in blocking buffer, starting at 1:100.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[13]
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.[14]
-
-
Detection:
-
Read Plate:
-
Measure the optical density (OD) at 450 nm using a microplate reader. The titer is the reciprocal of the highest serum dilution that gives a signal significantly above the negative control (e.g., 2-3 times the OD of the pre-immune serum).
-
Protocol 2: Western Blot to Confirm Specificity
This protocol confirms that the antibodies raised recognize the this compound protein.
-
Protein Separation:
-
Separate 10-20 µg of this compound protein (and a negative control protein) via SDS-PAGE. Include a pre-stained molecular weight marker.
-
-
Electrotransfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the test serum (e.g., 1:1000 to 1:10,000) in blocking buffer.
-
Incubate the membrane with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[18]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[17]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Image the resulting signal using a digital imager or X-ray film. A band at the correct molecular weight for this compound confirms specificity.
-
References
- 1. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 7. Malaria Vaccine Adjuvants: Latest Update and Challenges in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunization Adjuvants | Fisher Scientific [fishersci.com]
- 10. The requirement for potent adjuvants to enhance the immunogenicity and protective efficacy of protein vaccines can be overcome by prior immunization with a recombinant adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccine adjuvants [ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. peakproteins.com [peakproteins.com]
Validation & Comparative
Merozoite Surface Proteins MSP-1 and MSP-3: A Comparative Guide for Malaria Vaccine Development
For Immediate Release
In the global effort to develop a highly effective malaria vaccine, researchers continue to investigate a range of antigens from the Plasmodium falciparum parasite. Among the most prominent candidates are two merozoite surface proteins (MSPs): MSP-1 and MSP-3. Both play crucial roles in the parasite's life cycle and have been the focus of extensive preclinical and clinical evaluation. This guide provides a detailed comparison of MSP-1 and this compound as vaccine candidates, summarizing key experimental data, outlining methodologies, and visualizing relevant biological and experimental frameworks to aid researchers, scientists, and drug development professionals.
Introduction to Merozoite Surface Proteins
Merozoite surface proteins are critical for the malaria parasite's invasion of red blood cells, a key event in the pathogenesis of malaria. By targeting these proteins, vaccines aim to induce an immune response that can block this invasion and thereby prevent clinical illness.
Merozoite Surface Protein 1 (MSP-1) is a high-molecular-weight protein that is abundant on the merozoite surface. It undergoes a series of proteolytic processing events during merozoite maturation and invasion. The C-terminal 19 kDa fragment (MSP-1₁₉) remains on the merozoite surface during invasion and is a primary target of protective antibodies. These antibodies are thought to work by directly inhibiting the invasion process.
Merozoite Surface Protein 3 (this compound) is another key merozoite surface protein. Unlike MSP-1, the protective mechanism associated with this compound is primarily thought to be antibody-dependent cellular inhibition (ADCI). In this process, antibodies against this compound, particularly cytophilic antibodies (IgG1 and IgG3), opsonize merozoites and engage with Fcγ receptors on monocytes, leading to the release of factors that inhibit parasite growth.
Quantitative Immunogenicity and Efficacy Data
The following tables summarize key quantitative data from clinical trials of vaccine candidates based on MSP-1 and this compound. It is important to note that direct comparisons are challenging due to variations in vaccine constructs, adjuvants, and trial populations.
Table 1: Humoral Immune Response (Antibody Titers)
| Vaccine Candidate | Antigen | Phase | Adjuvant | Peak Antibody Titer (ELISA Units/μg/mL) | Key Findings |
| MSP-1 Based | |||||
| FMP1 | MSP-1₄₂ (3D7) | I | AS02A | High-titer ELISA and IFA responses in all volunteers[1] | Induced biologically active antibodies as measured by GIA.[1] |
| Full-length MSP1 | Full-length MSP1 | Ia | GLA-SE | All vaccinees seroconverted, with IgG and IgM titers persisting for at least 6 months.[2] | IgG1 was the predominant subclass, accounting for 92.1% of the total MSP-1 specific IgG.[2] |
| MSP1₄₂-FVO/3D7 | MSP-1₄₂ (FVO or 3D7) | I | Alhydrogel | 74-81% of volunteers seroconverted after three vaccinations.[3] | Antibodies were cross-reactive to both FVO and 3D7 strains.[3] |
| This compound Based | |||||
| MSP3-LSP | Long Synthetic Peptide | I | Montanide ISA 720 / Aluminum Hydroxide | Marked specific anti-MSP3-LSP antibody response in 23/30 individuals.[4] | Induced a strong cytophilic antibody response.[4] |
| GMZ2 | GLURP + this compound | IIb | Alum | Increased antibody responses to both GLURP and this compound. | Antibody responses to several P. falciparum antigens were significantly higher in protected participants. |
Table 2: Cellular Immune Response (IFN-γ ELISpot)
| Vaccine Candidate | Antigen | Phase | Adjuvant | Peak T-cell Response (SFU/10⁶ PBMC) | Key Findings |
| MSP-1 Based | |||||
| FMP1 | MSP-1₄₂ (3D7) | I | AS02A | ELISPOT responses were induced to the vaccine antigen.[1] | A strong T-cell response was triggered by the MSP-1 fragment.[5] |
| Full-length MSP1 | Full-length MSP1 | Ia | GLA-SE | Induced IFN-γ producing memory T-cells. | - |
| This compound Based | |||||
| MSP3-LSP | Long Synthetic Peptide | I | Montanide ISA 720 / Aluminum Hydroxide | IFN-γ production in 25/30 individuals.[4] | - |
| GMZ2 | GLURP + this compound | IIa | Alhydrogel / CAF01 | Frequencies of pro- and anti-inflammatory CD4+ T cells did not change after vaccination. | Vaccine response could not be identified as a marker of protection against malaria.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols used in the evaluation of MSP-1 and this compound vaccine candidates.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify the concentration of antigen-specific antibodies in the sera of vaccinated individuals.
Methodology:
-
Coating: 96-well microplates are coated with the recombinant MSP-1 or this compound antigen and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Serum samples from vaccinated individuals are diluted and added to the wells, followed by incubation.
-
Secondary Antibody: After washing, a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound antibody.
-
Reading: The optical density is read using a spectrophotometer, and antibody concentrations are determined by comparison to a standard curve.
In Vitro Growth Inhibition Assay (GIA)
Objective: To assess the ability of vaccine-induced antibodies to inhibit the growth of P. falciparum in vitro.
Methodology:
-
Parasite Culture: Synchronized late-stage P. falciparum schizonts are cultured.
-
Antibody Addition: Purified IgG from vaccinated individuals is added to the parasite culture.
-
Incubation: The culture is incubated for one parasite life cycle (approximately 48 hours).
-
Parasitemia Measurement: The final parasitemia is measured by flow cytometry or microscopy after staining with a DNA-specific dye (e.g., ethidium bromide).
-
Inhibition Calculation: The percentage of growth inhibition is calculated relative to a control culture with non-specific IgG.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
Objective: To measure the ability of antibodies to cooperate with monocytes to inhibit parasite growth.
Methodology:
-
Monocyte Isolation: Monocytes are isolated from the peripheral blood of healthy donors.
-
Parasite and Antibody Incubation: Synchronized P. falciparum parasites are incubated with purified IgG from vaccinated individuals and the isolated monocytes.
-
Co-culture: The co-culture is maintained for a full parasite life cycle.
-
Parasitemia Assessment: The final parasitemia is determined by microscopy or flow cytometry.
-
Inhibition Calculation: The specific growth inhibitory index (SGI) is calculated by comparing the parasitemia in the presence of test antibodies and monocytes to controls.[7]
Interferon-gamma (IFN-γ) ELISpot Assay
Objective: To quantify the number of antigen-specific T-cells that produce IFN-γ.
Methodology:
-
Plate Coating: ELISpot plates are coated with an anti-IFN-γ capture antibody.
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals are added to the wells and stimulated with the MSP-1 or this compound antigen.
-
Incubation: The plates are incubated to allow for cytokine secretion.
-
Detection Antibody: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: A substrate is added that forms a colored spot at the site of cytokine secretion.
-
Spot Counting: The number of spots, each representing a single IFN-γ-secreting cell, is counted using an automated ELISpot reader.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the evaluation of MSP-1 and this compound as vaccine candidates.
Caption: Mechanism of MSP-1 vaccine-induced immunity.
Caption: Mechanism of this compound vaccine-induced ADCI.
Caption: General experimental workflow for vaccine evaluation.
Conclusion
Both MSP-1 and this compound remain promising candidates for a malaria vaccine, each with a distinct and potentially complementary mechanism of action. MSP-1-based vaccines primarily aim to induce antibodies that directly block red blood cell invasion, while this compound-based approaches focus on harnessing antibody-dependent cellular inhibition. The quantitative data from clinical trials show that both antigens are immunogenic in humans, capable of inducing both humoral and cellular immune responses.
Future research should focus on optimizing vaccine formulations and delivery systems to enhance the magnitude and durability of protective immune responses. Furthermore, head-to-head comparative trials using standardized immunological assays would provide a clearer understanding of the relative strengths of each candidate. Combination vaccines that include both MSP-1 and this compound, or other leading antigens, may offer a synergistic effect and represent a promising strategy for the development of a highly effective, multi-stage malaria vaccine. This guide serves as a resource for the scientific community to build upon existing knowledge and accelerate the development of a vaccine that can significantly reduce the global burden of malaria.
References
- 1. Phase I safety and immunogenicity trial of FMP1/AS02A, a Plasmodium falciparum MSP-1 asexual blood stage vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunization with full-length Plasmodium falciparum merozoite surface protein 1 is safe and elicits functional cytophilic antibodies in a randomized first-in-human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Two Merozoite Surface Protein 1 (MSP142) Vaccines for Plasmodium falciparum Malaria | PLOS Clinical Trials [journals.plos.org]
- 4. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. malariaworld.org [malariaworld.org]
- 7. vac4all.org [vac4all.org]
Msp-3: A Validated Target for Protective Antibodies in Malaria Vaccine Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for an effective malaria vaccine remains a global health priority. One promising avenue of research focuses on identifying antigens that are the targets of protective antibodies. Among these, the Merozoite Surface Protein 3 (Msp-3) of Plasmodium falciparum has emerged as a significant candidate. This guide provides a comprehensive comparison of this compound with other leading malaria vaccine antigens, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental processes.
Executive Summary
Merozoite Surface Protein 3 (this compound) is a leading malaria vaccine candidate, with a protective mechanism primarily mediated by cytophilic antibodies that cooperate with monocytes to inhibit parasite growth. This antibody-dependent cellular inhibition (ADCI) has been correlated with clinical protection in naturally exposed individuals. Seroepidemiological studies have consistently shown a strong association between the presence of IgG3 antibodies against conserved regions of this compound and a reduced risk of clinical malaria. In comparative studies, antibodies to this compound have demonstrated a significant protective association, often stronger than that observed for other merozoite surface proteins such as MSP-1 and Apical Membrane Antigen 1 (AMA-1). Furthermore, the combination of this compound with another antigen, Glutamate-Rich Protein (GLURP), in the form of the fusion protein GMZ2, has been shown to be safe and immunogenic in clinical trials. This guide will delve into the quantitative data supporting the validation of this compound as a protective antibody target and provide detailed methodologies for the key assays used in its evaluation.
Data Presentation: this compound in Comparison to Other Malaria Vaccine Candidates
The following tables summarize quantitative data from various studies, comparing the protective efficacy of antibodies against this compound with other leading malaria vaccine candidates.
Table 1: Association of Antibody Responses with Protection from Clinical Malaria (Seroepidemiological Data)
| Antigen | Antibody Isotype | Odds Ratio (OR) for Protection (95% CI) | p-value | Study Population | Reference |
| This compound | IgG3 | 7.19 (2.70–22.85) | <0.001 | Dielmo, Senegal | [1] |
| MSP-1 | IgG1 | 0.36 (0.076–12.36) | 0.134 | Dielmo, Senegal | [1] |
| MSP-1 | IgG3 | 1.38 (0.60–3.15) | 0.437 | Dielmo, Senegal | [1] |
| AMA-1 | IgG3 | 1.01 (0.41–2.40) | 0.975 | Dielmo, Senegal | [1] |
| This compound | IgG | 0.31 (per 10-fold increase) | <0.01 | Kampala, Uganda | [2] |
| MSP-1 | IgG | 0.36 (per 10-fold increase) | <0.01 | Kampala, Uganda | [2] |
| AMA-1 | IgG | 0.34 (per 10-fold increase) | <0.01 | Kampala, Uganda | [2] |
| GLURP-R2 | IgG | 0.56 (0.36–0.87) | - | Kenyan highlands | [3] |
Table 2: Clinical Trial Data for this compound-Based Vaccines
| Vaccine Candidate | Phase | Adjuvant | Key Findings | Reference |
| MSP3-LSP | Ib | Aluminum hydroxide | Safe and immunogenic in children aged 12-24 months. Induced predominantly cytophilic IgG1 and IgG3 antibodies. | [4] |
| MSP3-LSP | I | Montanide ISA 720 / Aluminum hydroxide | Immunogenic with both adjuvants, but reactogenic with Montanide. Induced strong cytophilic antibody responses. | [5] |
| GMZ2 (MSP3-GLURP fusion) | Ia | Aluminum hydroxide | Well-tolerated and immunogenic in European adults. | [4] |
| GMZ2 (MSP3-GLURP fusion) | IIb | - | Further evaluation ongoing. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound as a target of protective antibodies are provided below.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay is a crucial functional assay to measure the ability of antibodies to cooperate with monocytes to inhibit the in vitro growth of P. falciparum.
Principle: Cytophilic antibodies (IgG1 and IgG3) bind to merozoite surface antigens. The Fc portion of these antibodies then cross-links Fcγ receptors on monocytes, triggering the release of soluble factors, including Tumor Necrosis Factor-alpha (TNF-α), which inhibit the intra-erythrocytic development of the parasite.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human monocytes isolated from peripheral blood mononuclear cells (PBMCs)
-
Test and control IgG preparations
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
96-well flat-bottom culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Monocyte Preparation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic or by magnetic cell sorting (e.g., using CD14 microbeads).
-
Parasite Culture: Culture P. falciparum in vitro and synchronize to the late trophozoite/early schizont stage.
-
Assay Setup:
-
Plate purified monocytes in a 96-well plate.
-
Add synchronized parasite culture at a starting parasitemia of ~0.5%.
-
Add the test IgG (e.g., purified from immune individuals or vaccinated subjects) and control IgG (from non-immune donors) at various concentrations.
-
Incubate the plate for 72-96 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Parasite Growth Assessment: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the final parasitemia by microscopic counting of at least 2,000 red blood cells.
-
Calculation of Specific Growth Inhibition Index (SGI): SGI (%) = 100 x [1 – (% parasitemia with test IgG and monocytes / % parasitemia with control IgG and monocytes)]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Msp-3 Antibodies
ELISA is used to quantify the levels of this compound-specific antibodies in serum or plasma samples.
Materials:
-
Recombinant this compound protein
-
96-well high-binding ELISA plates
-
Blocking buffer (e.g., 5% skim milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Test sera/plasma and control sera (positive and negative)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant this compound protein diluted in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted test and control sera to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader.
In Vitro Parasite Growth Inhibition Assay (GIA)
The GIA measures the ability of antibodies to directly inhibit merozoite invasion of red blood cells or the subsequent intra-erythrocytic parasite development.
Materials:
-
P. falciparum culture (highly synchronized at the late schizont stage)
-
Purified IgG from test and control sera
-
Fresh human red blood cells (RBCs)
-
Complete parasite culture medium
-
96-well flat-bottom culture plates
-
DNA-intercalating dye (e.g., SYBR Green I) or lactate dehydrogenase (LDH) assay reagents
-
Fluorometer or spectrophotometer
Procedure:
-
Parasite and Antibody Preparation: Prepare a suspension of highly synchronized late-stage schizonts. Prepare serial dilutions of the test and control IgG.
-
Assay Setup:
-
In a 96-well plate, add the IgG dilutions.
-
Add the schizont suspension and fresh RBCs to achieve a final hematocrit of ~2% and a starting parasitemia of ~0.2-0.5%.
-
Incubate for one parasite life cycle (~40-48 hours) under standard culture conditions.
-
-
Quantification of Parasite Growth:
-
SYBR Green Method: Lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure fluorescence, which is proportional to the final parasitemia.
-
LDH Assay: Measure the activity of parasite-specific LDH in the culture supernatant, which correlates with the number of viable parasites.
-
-
Calculation of Growth Inhibition: Inhibition (%) = 100 x [1 – (Signal with test IgG – Background) / (Signal with control IgG – Background)]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the validation of this compound as a target for protective antibodies.
Caption: Mechanism of Antibody-Dependent Cellular Inhibition (ADCI).
Caption: Experimental Workflows for ELISA and ADCI Assays.
Caption: Logical Pathway from Anti-Msp-3 Antibodies to Protection.
References
- 1. Long-Term Clinical Protection from Falciparum Malaria Is Strongly Associated with IgG3 Antibodies to Merozoite Surface Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies to Plasmodium falciparum Antigens Predict a Higher Risk of Malaria But Protection From Symptoms Once Parasitemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Correlates of Protection from Clinical Plasmodium falciparum Malaria in an Area of Low and Unstable Malaria Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria vaccine clinical trials: what’s on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Analysis of Msp-3 Sequences from Clinical Isolates
A deep dive into the genetic diversity of the Plasmodium Merozoite Surface Protein 3 (Msp-3) reveals a complex landscape of polymorphisms with significant implications for vaccine development and epidemiological surveillance. This guide provides a comparative analysis of this compound sequences from clinical isolates, offering researchers, scientists, and drug development professionals a comprehensive overview of its genetic variability, the experimental approaches to its study, and the functional consequences of its diversity.
The Merozoite Surface Protein 3 (this compound) is a key antigen of the Plasmodium parasite, the causative agent of malaria. Its role in the invasion of red blood cells by the merozoite makes it a prime target for vaccine development. However, the extensive genetic diversity of this compound in clinical isolates presents a major hurdle for the design of a broadly effective vaccine. Understanding the patterns of this diversity is crucial for overcoming this challenge.
Quantitative Analysis of this compound Genetic Diversity
Studies across various endemic regions have consistently shown that the this compound gene is highly polymorphic. This diversity is characterized by variations in the number and sequence of repetitive elements, as well as single nucleotide polymorphisms (SNPs).
Below is a summary of key findings on the genetic diversity of this compound from different studies.
| Study Location | Parasite Species | Key Findings on this compound Diversity | Reference |
| Grande Comore Island | Plasmodium falciparum | Two main allelic types, K1 and 3D7, were detected. A significant reduction in the number of distinct sequence variants was observed over a decade, from 11 to 3, following the introduction of artemisinin-based combination therapy (ACT).[1][2] | [1][2] |
| Delhi, India | Plasmodium vivax | The Pvthis compoundα gene showed high diversity with three major genotypes (A, B, and C) based on size polymorphism. Restriction fragment length polymorphism (RFLP) analysis revealed a large number of distinct genotypes.[3][4] | [3][4] |
| China-Myanmar Border | Plasmodium vivax | Three size-polymorphic types of Pvthis compoundα (A, B, and C) and two types of Pvthis compoundβ (A and B) were identified. The parasite population in migrant workers showed higher genetic diversity compared to residents.[5] | [5] |
Experimental Protocols for this compound Sequence Analysis
The characterization of this compound genetic diversity relies on a series of molecular biology techniques. A typical workflow for analyzing this compound sequences from clinical isolates is outlined below.
dot
1. Blood Sample Collection and DNA Extraction: Whole blood samples are collected from patients diagnosed with malaria. Parasite genomic DNA is then extracted from these samples using commercially available kits or standard protocols like the phenol-chloroform method.
2. PCR Amplification: The this compound gene, or specific polymorphic regions within it, is amplified using the polymerase chain reaction (PCR).[6] Often, a nested PCR approach is employed to enhance the specificity and yield of the amplification, especially from low-parasitemia samples.[1][2]
3. Genotyping and Sequencing: The amplified PCR products are then analyzed to determine their genetic diversity. This can be done through:
-
Restriction Fragment Length Polymorphism (RFLP): The PCR products are digested with specific restriction enzymes, and the resulting fragments are separated by gel electrophoresis. The different patterns of fragments indicate different genotypes.[3][4]
-
DNA Sequencing: For a more detailed analysis, the PCR products are sequenced. This provides the exact nucleotide sequence, allowing for the identification of all genetic variations, including SNPs and insertions/deletions.
4. Data Analysis: The sequence data is then analyzed using bioinformatics tools. This typically involves aligning the sequences from different isolates to a reference sequence, identifying polymorphic sites, and constructing phylogenetic trees to understand the evolutionary relationships between different alleles.
Functional Implications of this compound Diversity
The genetic diversity of this compound is not just a neutral marker; it has significant functional implications, particularly in the context of the host immune response and vaccine efficacy.
Immune Evasion
The high degree of polymorphism in this compound is thought to be a mechanism for immune evasion. The parasite can present a diverse array of this compound variants to the host immune system, making it difficult for the host to mount a comprehensive and long-lasting immune response. Different allelic forms may possess distinct epitopes, meaning that antibodies generated against one variant may not be effective against another.
Vaccine Development
This compound is a promising malaria vaccine candidate.[7][8] However, its extensive polymorphism poses a significant challenge. A vaccine based on a single this compound allele may not provide protection against the diverse range of parasite strains circulating in the field. Therefore, a successful this compound-based vaccine will likely need to be a multi-allele formulation or target conserved regions of the protein.[7]
The N-terminal region of this compound has been identified as a target of biologically active antibodies and is relatively conserved, making it a focal point for vaccine design.[7] Clinical trials with this compound-based vaccine candidates have been conducted, but with mixed results, highlighting the need for further research to overcome the challenge of antigenic diversity.[8]
dot
Conclusion
The comparative analysis of this compound sequences from clinical isolates underscores the remarkable genetic plasticity of the Plasmodium parasite. This diversity is a major driver of immune evasion and a significant obstacle to the development of a broadly effective malaria vaccine. Future research should focus on identifying conserved, functionally important epitopes within this compound that can elicit protective immune responses against a wide range of parasite strains. Furthermore, continuous molecular surveillance of this compound diversity in different endemic settings is essential for monitoring changes in the parasite population and for informing the design of next-generation malaria control strategies.
References
- 1. Temporal changes in genetic diversity of msp-1, msp-2, and this compound in Plasmodium falciparum isolates from Grande Comore Island after introduction of ACT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic diversity and allelic variation in MSP3α gene of paired clinical Plasmodium vivax isolates from Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic diversity of the Pvthis compoundα gene in Plasmodium vivax isolates circulating in the National Capital Region (NCR) of India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pvthis compoundα and Pvthis compoundβ genotyping reveals higher genetic diversity in Plasmodium vivax parasites from migrant workers than residents at the China-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reacció en cadena de la polimerasa - Viquipèdia, l'enciclopèdia lliure [ca.wikipedia.org]
- 7. Comparative Immunogenicities of Full-Length Plasmodium falciparum Merozoite Surface Protein 3 and a 24-Kilodalton N-Terminal Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plasmodium falciparum Blood Stage Antimalarial Vaccines: An Analysis of Ongoing Clinical Trials and New Perspectives Related to Synthetic Vaccines [frontiersin.org]
Msp-3 Malaria Vaccine: A Comparative Guide to Preclinical Efficacy
The Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum has been a long-standing candidate for a blood-stage malaria vaccine. Extensive preclinical evaluation in various animal models has been conducted to assess its immunogenicity and protective efficacy. This guide provides a comparative analysis of the performance of different this compound-based vaccine formulations in these models, supported by experimental data and detailed protocols.
Efficacy in Non-Human Primates: Aotus nancymai Monkeys
Aotus nancymai monkeys provide a robust model for P. falciparum infection and are frequently used for preclinical vaccine efficacy studies.
Comparative Efficacy of this compound vs. Msp-142
A key study evaluated the efficacy of a yeast-expressed this compound vaccine and compared it to the then-leading blood-stage candidate, Msp-142.[1][2]
Experimental Protocol:
-
Animal Model: Aotus nancymai monkeys.
-
Vaccine Antigens: Full-length this compound expressed in Saccharomyces cerevisiae; Msp-142 (C-terminal processing fragment of Msp-1) also expressed in yeast.
-
Adjuvant: Freund's Complete Adjuvant (CFA) for the initial immunization, followed by Freund's Incomplete Adjuvant (IFA) for subsequent boosts.
-
Immunization Schedule: Three immunizations were administered at 3-week intervals.
-
Challenge: Monkeys were challenged intravenously with 100,000 P. falciparum (FVO strain) infected erythrocytes.
-
Efficacy Assessment: Parasitemia was monitored daily by blood smears. Monkeys were treated with mefloquine if parasitemia exceeded 10% or if they showed signs of severe malaria.
Quantitative Data Summary:
| Vaccine Group | Number of Monkeys | Number Requiring Treatment | Protection Rate |
| This compound | 7 | 1 | 85.7% |
| Msp-142 | Not specified | 2 | Not specified |
| Control (Adjuvant only) | 7 | 5 | 28.6% |
Key Findings:
-
The this compound vaccine conferred a high degree of protection, with only one out of seven vaccinated monkeys requiring treatment for acute infection, compared to five out of seven in the control group.[1][2]
-
The efficacy of the this compound vaccine appeared comparable to that of Msp-142.[1][2]
-
A strong correlation was observed between pre-challenge antibody titers to this compound and protection in the this compound vaccinated group.[1][2]
Experimental Workflow:
Caption: Immunization and challenge schedule for this compound vaccine efficacy testing in Aotus nancymai monkeys.
Immunogenicity and Formulation Studies
Various studies have focused on optimizing the immunogenicity of this compound by testing different antigen constructs and adjuvant formulations.
This compound Long Synthetic Peptide (MSP3-LSP) Formulations
A phase I clinical trial was preceded by preclinical evaluations of a long synthetic peptide derived from the conserved C-terminal region of this compound (MSP3-LSP).[3] While the primary focus of the cited document is the clinical trial, it references the preclinical work that supported its development.
Experimental Protocol (Inferred from related preclinical principles):
-
Animal Models: Mice are typically used for initial immunogenicity screening.
-
Antigen: Long synthetic peptide of this compound (MSP3-LSP).
-
Adjuvants: Various adjuvants are tested, including Montanide ISA 720 and aluminum hydroxide (Alum), which are permissible for human use.[3][4]
-
Immunization Schedule: Typically involves multiple injections over several weeks.
-
Immunogenicity Assessment: Measurement of antigen-specific antibody responses (total IgG and isotypes like IgG1 and IgG3) via ELISA, and T-cell responses (e.g., IFN-γ production) through ELISpot or intracellular cytokine staining.[3]
Quantitative Data Summary (from Human Phase I Trial reflecting preclinical findings):
| Adjuvant | Number of Subjects | Anti-MSP3-LSP Antibody Responders | Anti-native MSP3 Antibody Responders | T-cell Proliferative Responders | IFN-γ Producers |
| Montanide ISA 720 / Alum | 30 | 23 (77%) | 19 (63%) | 26 (87%) | 25 (83%) |
Key Findings:
-
The MSP3-LSP vaccine was found to be highly immunogenic, inducing both antibody and T-cell responses.[3]
-
A predominance of cytophilic antibodies (IgG1 and IgG3) was observed, which are associated with antibody-dependent cellular inhibition (ADCI) of parasite growth.[3][4]
-
While Montanide ISA 720 induced strong immune responses, it also caused significant local reactogenicity in human volunteers, a factor often first assessed in animal models.[3][4]
Signaling Pathway for Protective Immunity:
Caption: Proposed mechanism of this compound-induced immunity via antibody-dependent cellular inhibition (ADCI).
Chimeric Antigens: The GMZ2 Vaccine Candidate
To enhance the breadth and efficacy of the immune response, this compound has been genetically fused with another leading malaria vaccine candidate, Glutamate-Rich Protein (GLURP), to create the chimeric antigen GMZ2.
Experimental Protocol (Mouse Model):
-
Animal Model: BALB/c, C57BL/6, and CD1 outbred mice.
-
Antigen: GMZ2 (fusion of the N-terminal part of GLURP and the C-terminal part of this compound).
-
Adjuvants/Formulations: Montanide ISA 720, Aluminum Hydroxide (Alum), and a virosomal formulation.
-
Immunization Schedule: Three intramuscular injections at 2-week intervals.
-
Immunogenicity Assessment: Measurement of GMZ2-specific total IgG and IgG isotypes (IgG1, IgG2a, IgG2b, IgG3) in serum by ELISA.
Key Findings from a Comparative Immunogenicity Study:
-
All three formulations (Montanide ISA 720, Alum, and virosome) were immunogenic in all three mouse strains.
-
The virosomal formulation of GMZ2 induced a more balanced IgG1/IgG2a ratio compared to the alum formulation, which induced a predominantly IgG1 (Th2-type) response. A balanced Th1/Th2 response is often considered desirable for malaria vaccines.
Conclusion
Preclinical studies in animal models, particularly Aotus monkeys and various mouse strains, have been instrumental in establishing the proof-of-concept for the this compound malaria vaccine. These studies have demonstrated that this compound can induce protective immunity, which is strongly correlated with the induction of cytophilic antibodies that mediate parasite killing in cooperation with monocytes. Furthermore, preclinical research has guided the development of improved vaccine candidates, such as the MSP3-LSP and the chimeric GMZ2 antigens, and has been crucial for the selection of appropriate adjuvant formulations for clinical trials. The data consistently support the continued development of this compound-based vaccines as a key component of a multi-antigen malaria vaccine.
References
- 1. Merozoite surface protein 3 and protection against malaria in Aotus nancymai monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Anti-MSP-3 Antibody Levels: A Key Correlate of Clinical Immunity to Malaria
A comprehensive guide for researchers and drug development professionals on the association between anti-Merozoite Surface Protein-3 (MSP-3) antibodies and protection against Plasmodium falciparum malaria. This guide provides an objective comparison of this compound as an immunological marker, supported by experimental data, detailed methodologies, and visualizations of the proposed protective mechanisms.
Merozoite Surface Protein-3 (this compound) has emerged as a significant vaccine candidate against the blood stage of Plasmodium falciparum, the most virulent malaria parasite. A substantial body of evidence now indicates a strong correlation between the levels of specific antibodies against this compound and clinical protection from malaria. This guide synthesizes key findings, presents comparative data, and outlines the experimental frameworks used to establish this correlation, providing a valuable resource for the scientific community.
Quantitative Data Summary: Anti-MSP-3 Antibodies and Clinical Protection
Numerous immuno-epidemiological studies and clinical trials have investigated the relationship between anti-MSP-3 antibody levels and the risk of clinical malaria. The data consistently points towards a protective role for these antibodies, particularly the cytophilic subclasses IgG1 and IgG3.
| Study Type & Population | Key Findings | Statistical Significance | Reference |
| Longitudinal Cohort Study (Senegal) | High levels of IgG3 antibodies against this compound were strongly associated with a reduced risk of clinical malaria episodes in all age groups. | p = 0.0086 (for adults) | [1] |
| Phase 1b Vaccine Trial (Burkina Faso) | Children receiving an this compound-based vaccine had a lower incidence of clinical malaria compared to the control group (hepatitis B vaccine). | p = 0.01 (log-rank test for difference in incidence) | [2] |
| Immuno-epidemiological Study (Myanmar) | Levels of IgG3 antibodies against a conserved region of this compound were significantly correlated with protection against clinical P. falciparum malaria. | P < 0.05 (Mann-Whitney U test) | [3] |
| Phase 1 Vaccine Trial (Healthy Volunteers) | An this compound long synthetic peptide (this compound-LSP) vaccine induced a strong cytophilic antibody response (IgG1 & IgG3). | 23/30 individuals showed a marked specific anti-MSP3-LSP antibody response. | [4] |
| Pre-clinical Vaccine Assessment | Multivalent this compound vaccine constructs induced high titers of cytophilic IgG subclasses in mice, which were effective in in-vitro parasite killing assays. | - | [5] |
Comparative Performance of Anti-MSP-3 as an Immunity Marker
Anti-MSP-3 antibodies have been compared with antibodies against other leading malaria vaccine candidates. These studies highlight the relative strength of this compound as a marker of protective immunity.
| Antigen Comparison | Key Findings | Reference |
| This compound vs. GLURP | Both anti-MSP-3 and anti-GLURP IgG3 levels were associated with protection. A complementary effect was observed, where a strong response to one antigen was associated with protection in individuals with a weak response to the other. | [3] |
| This compound vs. MSP-1 | In some studies, anti-MSP-3 IgG3 was a stronger predictor of clinical protection than antibody responses to MSP-1. | [1] |
| This compound vs. LSA-1, AMA-1, etc. | In a low-transmission setting, antibodies to LSA-1 and GLURP were more strongly associated with protection than antibodies to this compound. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies correlating anti-MSP-3 antibody levels with clinical immunity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibody Quantification
This protocol is a standard method for measuring the levels of anti-MSP-3 antibodies in serum or plasma samples.
Materials:
-
96-well polystyrene plates
-
Recombinant this compound protein or synthetic peptides (e.g., this compound-LSP)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Patient and control sera/plasma
-
Secondary antibodies conjugated to horseradish peroxidase (HRP) specific for human IgG isotypes (IgG1, IgG3, etc.)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat 96-well plates with 1-2.5 µg/ml of recombinant this compound protein or peptide in coating buffer and incubate overnight at 4°C.[7][8]
-
Blocking: Wash the plates and block with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Sample Incubation: Add diluted patient sera (e.g., 1:100 to 1:10,000) to the wells and incubate for 2 hours at 37°C.[7]
-
Secondary Antibody Incubation: After washing, add HRP-conjugated anti-human IgG (or specific isotypes) at an appropriate dilution (e.g., 1:10,000) and incubate for 1 hour at 37°C.[7]
-
Detection: Wash the plates and add the substrate solution. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the optical density (OD) at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Antibody levels are often expressed as OD values or titers, determined by serial dilutions.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay is a key functional in-vitro assay that mimics the proposed in-vivo mechanism of protection mediated by anti-MSP-3 antibodies.
Materials:
-
Synchronized P. falciparum cultures (late trophozoite/schizont stage)
-
Human monocytes isolated from healthy donors
-
Purified IgG from patient or vaccinated individual sera
-
Control IgG (from non-immune individuals)
-
Culture medium (e.g., RPMI 1640)
-
Hypotonic lysis buffer (for parasite counting)
-
Giemsa stain
-
Microscope
Procedure:
-
Monocyte Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and purify monocytes by adherence.
-
Parasite Culture: Culture P. falciparum to the schizont stage.
-
Assay Setup: In a 96-well plate, co-culture the synchronized parasites with human monocytes in the presence of purified patient IgG or control IgG.
-
Incubation: Incubate the co-culture for 48-72 hours to allow for schizont rupture and reinvasion.
-
Parasitemia Determination: After incubation, lyse the red blood cells and prepare thin blood smears. Stain with Giemsa and count the number of infected red blood cells per 1000 total red blood cells to determine the final parasitemia.
-
Data Analysis: The parasite growth inhibition is calculated relative to the control IgG.
Mechanism of Action and Experimental Workflow
The primary proposed mechanism for anti-MSP-3-mediated immunity is Antibody-Dependent Cellular Inhibition (ADCI), where cytophilic antibodies (IgG1 and IgG3) opsonize merozoites, which are then cleared by monocytes.
Caption: Proposed mechanism of anti-MSP-3 mediated immunity.
The experimental workflow to establish the correlation between anti-MSP-3 antibodies and clinical immunity typically involves a longitudinal study design.
Caption: Experimental workflow for correlating antibody levels with clinical immunity.
References
- 1. Long-Term Clinical Protection from Falciparum Malaria Is Strongly Associated with IgG3 Antibodies to Merozoite Surface Protein 3 | PLOS Medicine [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Association between Protection against Clinical Malaria and Antibodies to Merozoite Surface Antigens in an Area of Hyperendemicity in Myanmar: Complementarity between Responses to Merozoite Surface Protein 3 and the 220-Kilodalton Glutamate-Rich Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Assessment of Novel Multivalent MSP3 Malaria Vaccine Constructs | PLOS One [journals.plos.org]
- 6. ajtmh.org [ajtmh.org]
- 7. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Assessment of Novel Multivalent MSP3 Malaria Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Msp-3 Malaria Vaccine: A Comparative Guide to Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
The development of a highly effective malaria vaccine remains a critical global health priority. The Merozoite Surface Protein 3 (Msp-3) of Plasmodium falciparum is a promising vaccine candidate, and the choice of adjuvant is paramount to enhancing its immunogenicity and protective efficacy. This guide provides an objective comparison of different this compound vaccine adjuvant formulations, supported by experimental data from preclinical and clinical studies.
Data Presentation: Immunogenicity and Safety
The following tables summarize the key immunogenicity and safety data from studies evaluating this compound vaccine candidates with different adjuvants.
Table 1: Immunogenicity of this compound-LSP Vaccine with Montanide ISA 720 vs. Aluminium Hydroxide (Phase I Clinical Trial)
| Parameter | Montanide ISA 720 | Aluminium Hydroxide | Reference |
| Antigen | This compound Long Synthetic Peptide (MSP3-LSP) | This compound Long Synthetic Peptide (MSP3-LSP) | [1][2] |
| Study Population | Healthy Adult Volunteers | Healthy Adult Volunteers | [1] |
| Anti-MSP3-LSP Antibody Response (after 3rd dose) | High responder rate (specific response in 23/30 individuals across both groups) | High responder rate (specific response in 23/30 individuals across both groups) | [1][2] |
| Anti-native this compound Antibody Response | Detected in 19/30 individuals across both groups | Detected in 19/30 individuals across both groups | [2] |
| T-cell Proliferative Response | Vigorous specific T-cell proliferation observed | Vigorous specific T-cell proliferation observed | [1] |
| IFN-γ Production | Specific IFN-γ production detected | Specific IFN-γ production detected, with a long-lasting memory response (up to 12 months) | [1][2] |
| Predominant IgG Subclass | Cytophilic IgG1 | Cytophilic IgG1 | [1] |
Table 2: Safety and Reactogenicity of this compound-LSP Vaccine (Phase I Clinical Trial)
| Parameter | Montanide ISA 720 | Aluminium Hydroxide | Reference |
| Local Reactions | Unacceptably high reactogenicity, leading to withdrawal of some volunteers | Generally well-tolerated | [1] |
| Severe Local Reactions | 10 severe local reactions out of 100 injections across both groups | Not specified, but better tolerated | [1] |
| Systemic Adverse Events | No vaccine-related serious adverse events reported | No vaccine-related serious adverse events reported | [1] |
Table 3: GMZ2 (GLURP-Msp-3 Fusion Protein) Vaccine with Alhydrogel (Clinical Trials)
| Parameter | Alhydrogel (Aluminium Hydroxide) | Reference |
| Antigen | GMZ2 (Fusion protein of GLURP and this compound) | [3] |
| Study Population | Adults and children in malaria-endemic areas | [3] |
| Immunogenicity | Induced high levels of anti-GMZ2 antibodies | [3] |
| Protective Efficacy | Some immunized individuals were able to control P. falciparum parasitemia | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Msp-3 Antibodies
Objective: To quantify the levels of this compound-specific antibodies in the sera of vaccinated individuals.
Protocol:
-
Coating: 96-well microplates are coated with the this compound antigen (e.g., MSP3-LSP) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat milk) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples from vaccinated individuals are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for human IgG is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving a positive signal above the background.[1][4][5]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To determine the frequency of this compound-specific IFN-γ-secreting T-cells.
Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals are added to the wells at a concentration of 2-4 x 10⁵ cells/well.
-
Antigen Stimulation: Cells are stimulated with the this compound antigen (e.g., MSP3-LSP peptides) at an optimal concentration. Positive (e.g., phytohemagglutinin) and negative (medium alone) controls are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection Antibody: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to the wells and incubated.
-
Enzyme Conjugate: After washing, a streptavidin-alkaline phosphatase conjugate is added.
-
Spot Development: A substrate solution is added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Spot Counting: The plates are washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.[4][6][7]
In Vitro Growth Inhibition Assay (GIA)
Objective: To assess the functional activity of vaccine-induced antibodies by measuring their ability to inhibit the growth of P. falciparum in vitro.
Protocol:
-
Parasite Culture: A synchronized culture of P. falciparum is maintained in vitro.
-
Antibody Preparation: Total IgG is purified from the serum of vaccinated individuals.
-
Assay Setup: Tightly synchronized late-stage schizonts are mixed with purified IgG from test and control sera at a final concentration of 1-10 mg/mL in a 96-well plate containing fresh red blood cells.
-
Incubation: The plate is incubated for one parasite life cycle (approximately 40-48 hours) under standard parasite culture conditions.
-
Parasitemia Measurement: After incubation, the parasitemia in each well is determined by staining with a fluorescent dye (e.g., SYBR Green) and analysis by flow cytometry, or by a biochemical assay that measures parasite lactate dehydrogenase (pLDH).
-
Calculation of Inhibition: The percentage of growth inhibition is calculated relative to the growth in the presence of control IgG from non-vaccinated individuals.[8][9][10][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of the adjuvants and a typical experimental workflow for vaccine evaluation.
References
- 1. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 9. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Growth Inhibition Assay using testassay [cran.r-project.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Cross-Reactivity of Merozoite Surface Protein 3 (Msp-3) Antibodies: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the Merozoite Surface Protein 3 (Msp-3) across various Plasmodium species, the causative agents of malaria. This information is critical for researchers and professionals involved in the development of diagnostics, vaccines, and therapeutic antibodies against this parasitic disease.
Executive Summary
Merozoite Surface Protein 3 (this compound) is a key parasite antigen involved in the invasion of red blood cells and a target of the host immune response. Understanding the extent to which antibodies generated against this compound from one Plasmodium species can recognize this compound from other species is crucial for the development of broadly protective malaria interventions. This guide synthesizes available experimental data on the cross-reactivity of this compound antibodies, provides detailed experimental protocols for assessment, and includes a bioinformatic analysis of this compound orthologs.
The available data indicates that cross-reactivity of this compound antibodies is largely confined to closely related Plasmodium species. Notably, there is limited to no cross-reactivity observed between the most virulent human malaria parasite, Plasmodium falciparum, and other common species like P. vivax and P. malariae. Conversely, significant cross-reactivity is reported between the phylogenetically close species, P. vivax and the zoonotic parasite P. knowlesi. Data for P. ovale remains limited.
Comparative Analysis of this compound Antibody Cross-Reactivity
The following table summarizes the existing experimental findings on the cross-reactivity of this compound antibodies. It is important to note that comprehensive studies systematically evaluating a single this compound antibody against a full panel of Plasmodium species are scarce. The data presented here is a synthesis of findings from various studies.
| Antibody Origin | Target Species | Cross-Reactivity Observed with Other Plasmodium Species | Supporting Evidence |
| P. falciparum this compound | P. falciparum | P. vivax: No significant cross-reactivity observed in ELISA using sera from infected individuals.[1] P. malariae: No significant cross-reactivity observed in ELISA using sera from infected individuals.[1] P. knowlesi: Data not available. P. ovale: Data not available. | ELISA with patient sera |
| P. vivax this compound | P. vivax | P. falciparum: Unlikely, given the lack of reciprocal cross-reactivity. P. knowlesi: High likelihood of cross-reactivity due to close phylogenetic relationship and observed cross-reactivity of other antigens.[2][3][4] Recombinant Pkthis compound reacts with sera from P. vivax patients.[5] P. malariae: Data not available. P. ovale: Data not available. | ELISA with patient sera, phylogenetic analysis |
| P. knowlesi this compound | P. knowlesi | P. vivax: Recombinant Pkthis compound shows reactivity with sera from P. vivax-infected patients in ELISA (73.3%) and Western blot (26.7%).[5] P. falciparum: Low cross-reactivity observed with patient sera in ELISA. P. malariae: Data not available. P. ovale: Low cross-reactivity observed with patient sera in ELISA. | ELISA and Western blot with patient sera |
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on standardized and well-controlled immunological assays. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol describes a standardized indirect ELISA to quantify the binding of anti-Msp-3 antibodies to this compound proteins from different Plasmodium species.
Materials:
-
Recombinant this compound proteins from P. falciparum, P. vivax, P. knowlesi, P. malariae, and P. ovale.
-
96-well microtiter plates.
-
Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T).
-
Wash buffer (e.g., PBS with 0.05% Tween-20; PBS-T).
-
Primary antibody (e.g., monoclonal or polyclonal anti-Msp-3 antibody).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse/rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of each recombinant this compound protein (1-2 µg/mL in coating buffer) overnight at 4°C. Include wells with no antigen as a background control.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of serially diluted primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the appropriate enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Western Blot Analysis
This protocol allows for the detection of this compound orthologs in total parasite lysates from different Plasmodium species.
Materials:
-
Total protein lysates from cultured P. falciparum, P. vivax, P. knowlesi, or infected patient blood samples for other species.
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20; TBST).
-
Primary anti-Msp-3 antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate the parasite lysates by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Msp-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Immunofluorescence Assay (IFA)
IFA is used to visualize the localization of this compound and to assess the cross-reactivity of antibodies with native proteins in intact parasites.
Materials:
-
Thin blood smears of Plasmodium-infected red blood cells.
-
Fixation solution (e.g., cold methanol or acetone).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary anti-Msp-3 antibody.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Smear Preparation: Prepare thin blood smears of parasite cultures or patient blood.
-
Fixation: Fix the smears in cold methanol or acetone for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-Msp-3 antibody for 1 hour.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Washing: Wash three times with PBS.
-
Staining and Mounting: Stain the nuclei with DAPI and mount with antifade medium.
-
Visualization: Visualize under a fluorescence microscope.
Visualizing Experimental Workflows
To aid in the conceptualization of these experimental procedures, the following diagrams illustrate the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium vivax malaria serological exposure markers: Assessing the degree and implications of cross-reactivity with P. knowlesi. [repository.cam.ac.uk]
- 3. Cross-species reactivity of antibodies against Plasmodium vivax blood-stage antigens to Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium vivax malaria serological exposure markers: Assessing the degree and implications of cross-reactivity with P. knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Evaluation of Recombinant Plasmodium knowlesi Merozoite Surface Protein-3 (this compound) for Detection of Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Msp-3 as a Biomarker for Malaria Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Merozoite Surface Protein 3 (MSP-3) as a biomarker for malaria exposure against other leading candidates: Apical Membrane Antigen 1 (AMA-1) and Circumsporozoite Protein (CSP). This analysis is supported by experimental data and detailed laboratory protocols.
Merozoite Surface Protein 3 (this compound) has emerged as a significant serological marker for assessing malaria exposure and protective immunity. Its role as a target of cytophilic antibodies, which are crucial for antibody-dependent cellular inhibition (ADCI) of parasite growth, underscores its potential in both epidemiological studies and vaccine development. This guide will delve into the performance of this compound in comparison to AMA-1 and CSP, providing a comprehensive overview for researchers in the field.
Comparative Performance of Malaria Exposure Biomarkers
The selection of an appropriate biomarker is critical for accurately assessing malaria transmission, evaluating the efficacy of interventions, and identifying promising vaccine candidates. The following table summarizes the performance characteristics of this compound, AMA-1, and CSP based on available research. It is important to note that direct head-to-head comparisons in single longitudinal studies are limited, and performance can vary based on the specific assay, geographical location, and transmission intensity.
| Biomarker | Primary Antigen Stage | Key Function in Immunity | Reported Sensitivity | Reported Specificity | Correlation with Protection |
| Merozoite Surface Protein 3 (this compound) | Asexual blood stage (merozoite surface) | Target of cytophilic antibodies (IgG1 and IgG3) that mediate Antibody-Dependent Cellular Inhibition (ADCI) | High (e.g., 100% in ELISA for P. knowlesi)[1] | Moderate to High (cross-reactivity with other Plasmodium species observed)[1] | Strong association between anti-MSP-3 antibodies and reduced risk of clinical malaria |
| Apical Membrane Antigen 1 (AMA-1) | Asexual blood stage (merozoite micronemes) | Essential for merozoite invasion of erythrocytes; target of invasion-inhibitory antibodies | High (e.g., 78.3% seropositivity in febrile patients) | High | Levels of anti-AMA-1 antibodies have been associated with protection from clinical malaria |
| Circumsporozoite Protein (CSP) | Pre-erythrocytic stage (sporozoite surface) | Involved in sporozoite development and motility; primary target of the RTS,S vaccine | Variable (dependent on recent exposure due to shorter antibody half-life) | High | High levels of anti-CSP antibodies are correlated with protection from infection |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of results across different studies. Below are methodologies for the key assays used in the validation of these biomarkers.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Antibody Detection
This protocol outlines a standard indirect ELISA for the detection of human IgG antibodies against P. falciparum this compound.
Materials:
-
Recombinant P. falciparum this compound protein
-
96-well microtiter plates (e.g., Immulon 2HB)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Human serum samples (test and controls)
-
Secondary antibody (e.g., HRP-conjugated goat anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute recombinant this compound to a final concentration of 1 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Serum Incubation: Dilute serum samples (e.g., 1:1000) in blocking buffer. Add 100 µL of diluted sera to the appropriate wells. Include positive and negative control sera on each plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader.
Antibody-Dependent Cellular Inhibition (ADCI) Assay
The ADCI assay is a functional in vitro assay that measures the ability of antibodies to cooperate with monocytes to inhibit the growth of P. falciparum.
Materials:
-
Cryopreserved human peripheral blood mononuclear cells (PBMCs) from healthy donors
-
P. falciparum culture (synchronized to the late trophozoite/early schizont stage)
-
Purified IgG from test and control sera
-
Complete RPMI 1640 medium
-
96-well flat-bottom culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Monocyte Preparation: Thaw and wash PBMCs. Isolate monocytes by adherence to a plastic surface or by magnetic cell sorting.
-
Assay Setup: Seed monocytes in a 96-well plate. Add the purified test IgG and control IgG to the respective wells.
-
Parasite Addition: Add the synchronized P. falciparum culture to the wells.
-
Co-incubation: Incubate the plate for 48-96 hours in a gassed (5% CO₂, 5% O₂, 90% N₂) and humidified incubator at 37°C.
-
Parasitemia Determination: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by light microscopy.
-
Calculation of Inhibition: The specific growth inhibition index (SGI) is calculated using the formula: SGI (%) = [1 - (parasitemia with monocytes and test IgG / parasitemia with test IgG alone) / (parasitemia with monocytes and non-immune IgG / parasitemia with non-immune IgG alone)] x 100.
Visualizing Key Pathways and Workflows
To better illustrate the biological and experimental processes discussed, the following diagrams are provided.
Caption: Interaction of merozoite antigens with host cells.
Caption: Workflow for the Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the Antibody-Dependent Cellular Inhibition (ADCI) Assay.
References
Safety Operating Guide
Proper Disposal Procedures for MSP-3
Essential Safety and Logistical Information for Researchers and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of MSP-3 (CAS Number: 1820968-63-5), a Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel agonist. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical and Hazard Profile of this compound
Proper disposal of this compound requires an understanding of its key chemical and hazardous properties. This information dictates the necessary precautions and the appropriate disposal route.
| Property | Value | Source/Note |
| Chemical Name | N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide | |
| CAS Number | 1820968-63-5 | |
| Physical Form | Solid (Combustible) | Labeled as a combustible solid, requiring precautions against ignition sources. |
| Known Hazards | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Standard hazard statements for skin and eye irritants. |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [1][2][3] This is a German classification indicating a high potential for water pollution. This compound must be prevented from entering drains, surface water, or groundwater. |
| Storage Class Code | 11 (Combustible Solids) | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [4][5] Standard procedure for chemical waste. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents contamination of the environment and ensures the safety of laboratory personnel.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), should be collected separately.
Step 2: Waste Collection and Containment
-
Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[6][7][8] The container should be made of a material that does not react with the chemical.
-
The container must have a secure lid to prevent spills and the release of dust.[6][8]
-
For any solutions containing this compound, collect them in a sealed, leak-proof container, also clearly labeled as hazardous waste. Do not pour down the drain.[7]
Step 3: Labeling of Waste Containers
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide".
-
Include the CAS number: 1820968-63-5.
-
Indicate the primary hazards: "Combustible Solid", "Skin Irritant", "Eye Irritant", "Highly Hazardous to Water (WGK 3)".
-
Ensure the date of waste accumulation is clearly marked on the label.
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[6]
-
Store separately from incompatible materials, such as strong oxidizing agents.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of combustible and water-polluting chemical waste.[6]
Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, consider evacuating the immediate laboratory space.
-
Personal Protection: Wear the appropriate PPE as described in section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.[7] Use spark-resistant tools if there is an ignition risk.[7]
-
Place the swept-up material into a designated hazardous waste container.
-
For liquid spills (if this compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 2. Substances hazardous to water - Stadt Gera [gera.de]
- 3. Independently classify water-polluting chemical substances - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
